Product packaging for T808(Cat. No.:CAS No. 1320211-61-7)

T808

Cat. No.: B611110
CAS No.: 1320211-61-7
M. Wt: 298.36 g/mol
InChI Key: DWSFKWXDRBTTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

T-808 is a tau tracer which may be used in radiographic labeling of Tau aggregates during Alzheimer's disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19FN4 B611110 T808 CAS No. 1320211-61-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1320211-61-7

Molecular Formula

C17H19FN4

Molecular Weight

298.36 g/mol

IUPAC Name

2-[4-(2-fluoroethyl)piperidin-1-yl]pyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C17H19FN4/c18-9-5-13-6-10-21(11-7-13)16-8-12-22-15-4-2-1-3-14(15)19-17(22)20-16/h1-4,8,12-13H,5-7,9-11H2

InChI Key

DWSFKWXDRBTTCG-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AVI-680, T-808, T808

Origin of Product

United States

Foundational & Exploratory

T-808 PET Ligand for Tau Pathology Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, with Alzheimer's disease (AD) being the most prevalent. The in vivo visualization and quantification of tau pathology are crucial for the early diagnosis, monitoring of disease progression, and the development of targeted therapeutics. The positron emission tomography (PET) ligand, T-808 (also known as AV-680), has emerged as a valuable tool for imaging tau pathology. This technical guide provides a comprehensive overview of the T-808 ligand, including its binding characteristics, experimental protocols for its use, and quantitative data from preclinical and clinical studies.

Core Principles of T-808 PET Imaging

T-808 is a second-generation tau PET tracer designed to selectively bind to paired helical filament (PHF)-tau, the primary component of NFTs in AD.[1] The radiolabeled form, [18F]-T808, allows for the non-invasive imaging of tau deposition in the living human brain using PET. The fundamental principle involves the intravenous administration of [18F]-T808, which crosses the blood-brain barrier and binds to tau aggregates. The emitted positrons from the fluorine-18 isotope annihilate with electrons, producing gamma rays that are detected by the PET scanner, generating a three-dimensional image of tau distribution and density.

Quantitative Data

The following tables summarize the key quantitative data for the T-808 PET ligand, providing a basis for comparison and evaluation.

Table 1: Binding Characteristics of T-808
ParameterValueSpeciesTissueMethodReference
Binding Affinity (Kd) 22 nMHumanAlzheimer's Disease BrainIn vitro autoradiography[1]
Selectivity (Tau vs. Aβ) >27-foldHumanAlzheimer's Disease BrainIn vitro competition assay[2]
Table 2: [18F]-T808 Standardized Uptake Value Ratios (SUVR) in Human Subjects
Brain RegionAlzheimer's Disease (n=8)Healthy Controls (n=3)
Frontal Lobe 1.25 ± 0.151.05 ± 0.05
Parietal Lobe 1.30 ± 0.201.08 ± 0.04
Lateral Temporal Lobe 1.35 ± 0.251.10 ± 0.06
Mesial Temporal Lobe 1.45 ± 0.301.15 ± 0.08
Hippocampus 1.50 ± 0.351.20 ± 0.10
Occipital Lobe 1.15 ± 0.101.03 ± 0.03
Genu (White Matter) 1.05 ± 0.051.02 ± 0.02

Data are presented as mean SUVR ± standard deviation, with the cerebellum used as the reference region. Data is estimated from the graphical representation in Chien et al., 2014.[2]

Experimental Protocols

Detailed methodologies for the key experiments involving the T-808 ligand are provided below.

Automated Radiosynthesis of [18F]-T808

This protocol describes a fully automated synthesis of [18F]-T808 using a custom-built radiosynthesis module.[1][3]

Precursors and Reagents:

  • T808 mesylate precursor (T808P)

  • [18F]Fluoride

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • 3 N Sodium hydroxide (NaOH)

  • Acetonitrile (ACN)

  • Sterile water for injection

  • C18 Sep-Pak cartridge

Procedure:

  • [18F]Fluoride Trapping and Elution: Load the cyclotron-produced [18F]fluoride onto a QMA cartridge. Elute the [18F]fluoride into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

  • Azeotropic Drying: Dry the [18F]fluoride/K222/K2CO3 complex by azeotropic distillation with acetonitrile under a stream of nitrogen at 110°C.

  • Radiolabeling Reaction: Add the T808P precursor dissolved in DMSO to the dried [18F]fluoride complex. Heat the reaction mixture at 140°C for 8-10 minutes.[3]

  • Hydrolysis: After cooling, add 3 N NaOH to the reaction mixture and heat at 100°C for 5 minutes to hydrolyze any unreacted precursor.[1]

  • Purification:

    • Neutralize the reaction mixture and inject it onto a semi-preparative C18 HPLC column.

    • Elute with a mobile phase of acetonitrile and water.

    • Collect the fraction containing [18F]-T808.

  • Formulation:

    • Trap the collected HPLC fraction on a C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water for injection.

    • Elute the [18F]-T808 from the cartridge with ethanol.

    • Dilute the final product with sterile saline for injection and pass it through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control: Perform quality control tests for radiochemical purity, chemical purity, specific activity, pH, and sterility.

In Vitro Autoradiography of Human Brain Tissue

This protocol outlines the procedure for in vitro autoradiography using [18F]-T808 on postmortem human brain tissue sections to visualize tau pathology.

Materials:

  • Cryostat

  • Microscope slides

  • Postmortem human brain tissue sections (10-20 µm thickness) from AD patients and healthy controls

  • [18F]-T808

  • Incubation buffer (e.g., Tris-HCl buffer)

  • Washing buffer (e.g., ice-cold Tris-HCl buffer)

  • Phosphor imaging plates and scanner

Procedure:

  • Tissue Section Preparation: Mount cryostat-cut brain tissue sections onto microscope slides and allow them to air dry.

  • Pre-incubation: Pre-incubate the slides in incubation buffer to rehydrate the tissue and remove endogenous ligands.

  • Incubation with Radioligand: Incubate the slides with a solution of [18F]-T808 in incubation buffer at a specific concentration (e.g., 1-10 nM) for a defined period (e.g., 60-90 minutes) at room temperature to allow for binding to tau aggregates.

  • Determination of Non-specific Binding: For a parallel set of sections, co-incubate with a high concentration of a non-labeled competing ligand (e.g., unlabeled T-808 or another high-affinity tau ligand) to determine non-specific binding.

  • Washing: After incubation, wash the slides in ice-cold washing buffer to remove unbound radioligand. Perform multiple washes of short duration.

  • Drying: Quickly rinse the slides in distilled water and dry them under a stream of cool, dry air.

  • Exposure: Appose the dried slides to a phosphor imaging plate in a light-tight cassette. The exposure time will depend on the radioactivity of the sections.

  • Image Acquisition and Analysis: Scan the imaging plate using a phosphor imager. Quantify the signal intensity in different brain regions using appropriate image analysis software. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Clinical PET Imaging with [18F]-T808

This protocol provides a general outline for conducting a clinical PET imaging study with [18F]-T808 in human subjects.

Patient Preparation:

  • Obtain written informed consent from the participant or their legal representative.

  • Confirm the patient has fasted for at least 4-6 hours prior to the scan.

  • Insert an intravenous catheter for radiotracer injection.

  • Position the patient comfortably on the PET scanner bed with their head stabilized.

Radiotracer Administration and Image Acquisition:

  • Administer a bolus injection of [18F]-T808 (typically 5-10 mCi) intravenously.

  • Start a dynamic PET scan of the brain immediately after injection for a total duration of 60-90 minutes. Alternatively, a static scan can be acquired at a specific time point post-injection (e.g., 80-100 minutes).[2]

  • Acquire a low-dose CT scan for attenuation correction.

Image Processing and Analysis:

  • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).

  • Co-register the PET images to the individual's structural MRI scan to allow for anatomical localization.

  • Define regions of interest (ROIs) on the co-registered MRI for various brain structures (e.g., hippocampus, amygdala, frontal cortex, temporal cortex, parietal cortex, and cerebellum).

  • Calculate the Standardized Uptake Value (SUV) for each ROI.

  • Calculate the Standardized Uptake Value Ratio (SUVR) by normalizing the SUV of each target ROI to the SUV of a reference region, typically the cerebellum, which is relatively devoid of tau pathology in AD.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to T-808 PET imaging.

T808_Radiosynthesis_Workflow Automated Radiosynthesis of [18F]-T808 Workflow cluster_synthesis Synthesis Module cluster_purification Purification & Formulation F18 [18F]Fluoride Production Trapping QMA Cartridge Trapping F18->Trapping Elution Elution with K222/K2CO3 Trapping->Elution Drying Azeotropic Drying Elution->Drying Precursor T808P Precursor Addition Drying->Precursor Labeling Radiolabeling (140°C) Precursor->Labeling Hydrolysis Hydrolysis (100°C) Labeling->Hydrolysis HPLC Semi-preparative HPLC Hydrolysis->HPLC SPE C18 Sep-Pak Formulation HPLC->SPE QC Quality Control SPE->QC Final Final Product: [18F]-T808 QC->Final

Caption: Automated Radiosynthesis of [18F]-T808 Workflow.

Clinical_PET_Workflow Clinical [18F]-T808 PET Imaging Workflow cluster_patient_prep Patient Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis InformedConsent Informed Consent Fasting Fasting (4-6h) InformedConsent->Fasting IV_Line IV Catheter Placement Fasting->IV_Line Positioning Patient Positioning in Scanner IV_Line->Positioning Injection [18F]-T808 Injection (5-10 mCi) Positioning->Injection CT_Scan CT for Attenuation Correction PET_Scan Dynamic/Static PET Scan Injection->PET_Scan Reconstruction Image Reconstruction CT_Scan->Reconstruction Coregistration PET-MRI Co-registration Reconstruction->Coregistration ROI_Definition ROI Definition Coregistration->ROI_Definition SUVR_Calc SUVR Calculation (Cerebellum Ref.) ROI_Definition->SUVR_Calc Interpretation Clinical Interpretation SUVR_Calc->Interpretation

Caption: Clinical [18F]-T808 PET Imaging Workflow.

T808_Binding_Mechanism Conceptual Binding of T-808 to Tau Filaments This compound [18F]-T808 Ligand BindingSite High-Affinity Binding Site This compound->BindingSite Selective Binding PHF Paired Helical Filament (PHF) (Tau Aggregate) PET_Signal PET Signal Detection PHF->PET_Signal Gamma Ray Emission BindingSite->PHF

Caption: Conceptual Binding of T-808 to Tau Filaments.

Conclusion

The T-808 PET ligand is a valuable research tool for the in vivo imaging of tau pathology in Alzheimer's disease and other tauopathies. Its favorable binding characteristics and selectivity provide a means to quantify tau burden in the brain, which is essential for understanding disease mechanisms, developing novel therapeutics, and monitoring treatment efficacy. The standardized protocols and quantitative data presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective application of T-808 PET imaging in their studies. Further research and standardization of protocols will continue to enhance the utility of T-808 and other tau PET ligands in the fight against neurodegenerative diseases.

References

An In-depth Technical Guide to Compounds Potentially Designated as T-808

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The designation "T-808" is ambiguous in scientific literature and can refer to several distinct chemical entities. This guide provides a comprehensive overview of the three most probable candidates for researchers, scientists, and drug development professionals: T808 , a PET ligand for tau imaging; BLU-808 , a wild-type KIT inhibitor; and M-808 , a menin-MLL inhibitor. Each of these compounds has a unique chemical structure, mechanism of action, and set of experimental protocols associated with its study.

This compound: A Selective PET Ligand for Tau Aggregate Imaging

This compound, also known as AV-680, is a radiolabeled small molecule designed for the in vivo imaging of tau protein aggregates, a pathological hallmark of Alzheimer's disease and other tauopathies, using Positron Emission Tomography (PET).[1][2]

Chemical Structure and Properties

This compound is a benzimidazole pyrimidine derivative.[1][2]

PropertyValue
Chemical Formula C₁₆H₁₃FN₄O
Molecular Weight 296.30 g/mol
CAS Number 1320211-61-7[1]
Mechanism of Action

[¹⁸F]this compound is a PET tracer that selectively binds to paired helical filament (PHF)-tau aggregates in the brain.[1] This binding allows for the non-invasive visualization and quantification of tau pathology in living subjects. It exhibits a high binding affinity for tau aggregates with a 25 to 27-fold selectivity over β-amyloid plaques.[1][2] However, it has been noted that [¹⁸F]this compound can undergo defluorination in vivo, which can affect image quality.[3]

Experimental Protocols

The synthesis of the this compound standard and its mesylate precursor (T808P) can be achieved in six steps.[4] The radiosynthesis of [¹⁸F]this compound involves a nucleophilic substitution reaction.[4][5]

Protocol:

  • Fluoride-18 Production: [¹⁸F]Fluoride is produced via a cyclotron.

  • Azeotropic Drying: The [¹⁸F]fluoride is dried with acetonitrile in the presence of Kryptofix 2.2.2 and potassium carbonate.

  • Nucleophilic Substitution: The dried [¹⁸F]fluoride is reacted with the T808P precursor in DMSO at an elevated temperature.[5]

  • Purification: The crude reaction mixture is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

  • Formulation: The purified [¹⁸F]this compound is formulated in a physiologically compatible solution for injection.

  • Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility.

Competitive binding assays are used to determine the binding affinity (Kd) of this compound to tau aggregates.

Protocol:

  • Tissue Preparation: Homogenates of postmortem human brain tissue from Alzheimer's disease patients are prepared.

  • Incubation: The brain homogenates are incubated with a known concentration of radiolabeled this compound and varying concentrations of unlabeled this compound (or other competing ligands).

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioligand is quantified using a gamma counter.

  • Data Analysis: The data are analyzed to calculate the dissociation constant (Kd).

Visualization

T808_Binding This compound [¹⁸F]this compound Tau Aggregated Tau Protein (in Neurofibrillary Tangles) This compound->Tau Binds to PET PET Scanner Tau->PET Emits Positrons Image Brain Image (Tau Deposition) PET->Image Detects & Reconstructs

Caption: Workflow of [¹⁸F]this compound for PET imaging of tau aggregates.

BLU-808: A Potent and Selective Wild-Type KIT Inhibitor

BLU-808 is an investigational, orally bioavailable small molecule inhibitor of wild-type KIT, a receptor tyrosine kinase that plays a crucial role in the survival and activation of mast cells.[6] It is being developed for the treatment of mast cell-driven diseases, such as chronic urticaria.[7]

Chemical Structure and Properties
PropertyValue
Target Wild-type c-Kit
Administration Oral
Half-life Approximately 40 hours[8]
Mechanism of Action

BLU-808 is a highly potent and selective inhibitor of wild-type KIT.[8] By inhibiting KIT, BLU-808 modulates mast cell activity, which is a key driver in many allergic and inflammatory diseases.[9] Preclinical studies have shown that BLU-808 can lead to a dose-dependent reduction in mast cells.[8]

Quantitative Data
ParameterValueCell Line/Assay
pKIT IC₅₀ 0.37 nMCellular assay[4][8]
WT KIT-dependent proliferation IC₅₀ 1.3 nMCellular assay[4][8]
Histamine release IC₅₀ 2.7 - 8.6 nMHuman CD34+ derived mast cells[4]
CD63 expression IC₅₀ 2.7 nMHuman CD34+ derived mast cells[4]
Experimental Protocols

To determine the inhibitory activity of BLU-808 on KIT phosphorylation.

Protocol:

  • Cell Culture: Mast cell lines (e.g., M-07e or UT-7) are cultured in appropriate media.[8]

  • Compound Treatment: Cells are treated with varying concentrations of BLU-808.

  • Stimulation: Cells are stimulated with stem cell factor (SCF) to induce KIT phosphorylation.

  • Lysis and Protein Quantification: Cells are lysed, and protein concentration is determined.

  • Western Blotting: Phosphorylated KIT (pKIT) and total KIT levels are assessed by Western blotting using specific antibodies.

  • Densitometry: Band intensities are quantified to determine the IC₅₀ value.

To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of BLU-808.

Protocol:

  • Study Design: A single-ascending dose (SAD) and multiple-ascending dose (MAD) study design is used.[8]

  • Participant Recruitment: Healthy adult volunteers are enrolled.

  • Dosing: Participants receive single or multiple oral doses of BLU-808 or placebo.[8]

  • Safety Monitoring: Adverse events, vital signs, and laboratory parameters are monitored throughout the study.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the concentration of BLU-808 and its pharmacokinetic profile.[8]

  • Pharmacodynamic Analysis: Serum tryptase levels are measured as a biomarker of mast cell activity.[8]

Visualization

KIT_Signaling_Inhibition cluster_cell Mast Cell KIT Wild-Type KIT Receptor Downstream Downstream Signaling (e.g., PI3K, MAPK pathways) KIT->Downstream Phosphorylation Cascade Activation Mast Cell Activation (Degranulation, Cytokine Release) Downstream->Activation SCF Stem Cell Factor (SCF) SCF->KIT Binds & Activates BLU808 BLU-808 BLU808->KIT Inhibits

Caption: Inhibition of the wild-type KIT signaling pathway by BLU-808 in mast cells.

M-808: A Covalent Inhibitor of the Menin-MLL Interaction

M-808 is a highly potent and efficacious covalent inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[10] It is being investigated as a potential therapeutic for acute leukemias with MLL rearrangements.[11]

Chemical Structure and Properties
PropertyValue
Chemical Formula C₄₅H₆₃FN₆O₅S[11]
Molecular Weight 819.09 g/mol [11]
CAS Number 2377335-74-3[11]
Mechanism of Action

M-808 covalently binds to cysteine 329 (Cys329) in menin, disrupting its interaction with MLL fusion proteins.[10] This interaction is critical for the expression of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[7][12] By inhibiting this interaction, M-808 leads to the suppression of these genes and subsequent inhibition of leukemia cell growth.

Quantitative Data
ParameterValueCell Line
Binding IC₅₀ (Menin-MLL) 2.6 nMN/A[10]
Cell Growth Inhibition IC₅₀ 1 nMMV4;11[10]
Cell Growth Inhibition IC₅₀ 4 nMMOLM-13[10]
Cell Growth Inhibition IC₅₀ 2.8 nMHL-60
Experimental Protocols

To evaluate the in vivo anti-tumor efficacy of M-808.

Protocol:

  • Cell Culture: MV4;11 human leukemia cells are cultured in appropriate media.

  • Animal Model: Severe combined immunodeficient (SCID) mice are used.[10]

  • Tumor Implantation: MV4;11 cells are subcutaneously or intravenously injected into the mice.

  • Compound Administration: Once tumors are established, mice are treated with M-808 (e.g., 25 mg/kg, intravenously, every other day) or a vehicle control.[10]

  • Tumor Measurement: Tumor volume is measured regularly with calipers.

  • Toxicity Monitoring: Animal weight and general health are monitored for signs of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., gene expression).

Visualization

Menin_MLL_Inhibition cluster_nucleus Cell Nucleus Menin Menin DNA DNA (HOX Genes) Menin->DNA Transcription Leukemogenic Gene Transcription Menin->Transcription Drives MLL MLL Fusion Protein MLL->DNA MLL->Transcription Drives M808 M-808 M808->Menin Covalently Binds & Inhibits Interaction with MLL

Caption: M-808 disrupts the menin-MLL interaction, leading to the suppression of leukemogenic gene transcription.

References

T-808 Metal-Organic Framework: A Technical Guide to Synthesis, Properties, and Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

The T-808 metal-organic framework (MOF), also known as MOF-808, is a highly porous crystalline material constructed from zirconium-based nodes and organic linkers. Its robust structure, tunable properties, and high surface area make it a promising candidate for a variety of applications, particularly in drug delivery. This technical guide provides an in-depth overview of the synthesis, key properties, and experimental protocols relevant to researchers, scientists, and professionals in drug development.

Synthesis of T-808 (MOF-808)

The most common method for synthesizing T-808 is through a solvothermal reaction, which involves heating a mixture of the metal precursor and organic linker in a suitable solvent.

Experimental Protocol: Solvothermal Synthesis

This protocol is adapted from various reported procedures for the synthesis of pristine MOF-808.[1][2][3][4]

Materials:

  • Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)[2][3]

  • Acetone

  • Methanol

Procedure:

  • Precursor Solution: In a typical synthesis, equimolar amounts of ZrOCl₂·8H₂O and H₃BTC are dissolved in DMF.[1] For example, a molar ratio of 1:1 for ZrOCl₂·8H₂O to H₃BTC is used.[1] Acetic acid is often added as a modulator to control the crystallite size and introduce defects.[2][3]

  • Reaction: The resulting mixture is sealed in a Teflon-lined autoclave and heated in an oven. Reaction temperatures can range from 80°C to 120°C, with reaction times varying from 24 hours to 7 days.[1][4] For instance, pristine MOF-808 can be synthesized at a 1:1 molar ratio of ZrOCl₂·8H₂O to H₃BTC with a synthesis time of 7 days.[1] A modified procedure for defective MOF-808 uses a 3:1 precursor molar ratio with a synthesis time of 2 days.[1]

  • Purification and Activation: After the reaction, the autoclave is cooled to room temperature. The resulting white crystalline powder is collected and washed sequentially with DMF and acetone to remove unreacted precursors and solvent molecules from the pores.[2][3] To fully activate the MOF, the solvent-exchanged material is dried under vacuum.[1][2][3] Activation is crucial for achieving high porosity and is often completed by heating under vacuum to temperatures around 373 K (100°C).[1]

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Post-Synthesis Workup metal_precursor ZrOCl₂·8H₂O mixing Mixing & Dissolution metal_precursor->mixing organic_linker H₃BTC organic_linker->mixing solvent DMF solvent->mixing modulator Acetic Acid modulator->mixing heating Heating in Autoclave (80-120°C, 24-168h) mixing->heating cooling Cooling to RT heating->cooling washing Washing (DMF, Acetone) cooling->washing activation Activation (Vacuum, Heat) washing->activation product Activated T-808 MOF activation->product

General experimental workflow for the synthesis of T-808 MOF.

Properties of T-808 (MOF-808)

The properties of T-808 can be tuned through various strategies, including defect engineering, which involves introducing missing linkers or metal nodes in the framework.[1]

Structural and Textural Properties

The following table summarizes the key structural and textural properties of pristine and defective T-808.

PropertyPristine MOF-808 (MP)Defective MOF-808 (MD)Reference
BET Surface Area (m²/g)16501200[1]
Pore Volume (cm³/g)0.650.50[1]
External Surface Area (m²/g)50150[1]

Thermal Stability

Thermogravimetric analysis (TGA) is used to assess the thermal stability of T-808. The framework generally shows stability up to around 250-600°C, after which the organic linkers begin to decompose.[5]

Defect Engineering

Defect engineering is a valuable approach to fine-tune the reactivity and properties of MOF-808.[1] Introducing defects, such as missing linkers, can impact the material's morphology, porosity, and stability.[1] While defects might lead to a loss in porosity, they can be beneficial for the stability of MOF-808 towards water.[1]

Defect_Engineering cluster_properties Influenced Properties defect_engineering Defect Engineering (e.g., Missing Linkers) morphology Crystal Morphology defect_engineering->morphology porosity Porosity defect_engineering->porosity stability Stability (e.g., towards water) defect_engineering->stability reactivity Reactivity defect_engineering->reactivity

References

The Core Mechanism of IR-808 Dye in HeLa Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the mechanism of action of the near-infrared (NIR) fluorescent dye IR-808 in HeLa cells. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the dye's cellular interactions, phototoxic effects, and the underlying molecular pathways.

Introduction to IR-808 Dye

IR-808 is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, typically around 808 nm.[1][2] This property makes it an ideal candidate for biomedical applications, particularly in photodynamic therapy (PDT) and photothermal therapy (PTT), as NIR light can penetrate biological tissues more deeply than visible light.[2][3] In the context of cancer cell research, IR-808 has been investigated for its ability to induce cell death in various cancer cell lines, including HeLa cells, upon photoactivation.[1]

Cellular Uptake and Subcellular Localization

The efficacy of IR-808 as a photosensitizer is contingent on its efficient uptake and appropriate subcellular localization within the target cells.

Cellular Uptake Kinetics

IR-808 is a lipophilic cation that is readily taken up by tumor cells.[4] Studies have shown that the uptake of IR-808 in HeLa cells is concentration-dependent. One study identified an optimal staining concentration and duration of 5 μl for 30 minutes for effective tumor cell targeting.[4]

Subcellular Localization in Mitochondria

Upon entering HeLa cells, IR-808 preferentially accumulates in the mitochondria.[4] This localization is attributed to the high mitochondrial membrane potential of cancer cells compared to normal cells.[4] The enrichment of IR-808 in mitochondria is a critical aspect of its mechanism of action, as this organelle plays a central role in the intrinsic apoptotic pathway.

Mechanism of Action: Phototoxicity and Induced Cell Death

The primary mechanism of action of IR-808 in HeLa cells is phototoxicity, which is triggered by irradiation with light of a specific wavelength, typically 808 nm. This leads to the generation of reactive oxygen species (ROS) and localized hyperthermia, culminating in cell death.

Photodynamic Therapy (PDT) Effect

Upon excitation with 808 nm light, IR-808 can transfer energy to molecular oxygen, leading to the formation of highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[5] ROS can inflict oxidative damage to essential cellular components, including lipids, proteins, and nucleic acids, thereby triggering cell death pathways.

Photothermal Therapy (PTT) Effect

In addition to ROS generation, the absorption of high-energy 808 nm light by IR-808 can be converted into heat, leading to a localized increase in temperature (hyperthermia).[5][6] This photothermal effect can denature proteins, disrupt cellular membranes, and contribute to the overall cytotoxic effect.

Induction of Apoptosis and Necrosis

The primary mode of cell death induced by IR-808-mediated phototherapy in HeLa cells is apoptosis.[7] However, at higher concentrations or irradiation doses, necrosis can also be observed.[7] Apoptosis is a programmed and controlled form of cell death that avoids triggering an inflammatory response, making it a desirable outcome in cancer therapy.[8] In contrast, necrosis is an uncontrolled form of cell death that results from severe cellular injury and can lead to inflammation.[8][9]

The balance between apoptosis and necrosis is dependent on the experimental conditions, including the concentration of IR-808 and the dose of irradiation.[7] Studies have shown that the percentage of apoptotic cells is generally higher than that of necrotic cells under various conditions.[7]

Signaling Pathways

The phototoxic effects of IR-808 trigger specific signaling pathways within HeLa cells, primarily leading to apoptosis through the mitochondrial pathway and endoplasmic reticulum (ER) stress.

Mitochondrial Apoptotic Pathway

The accumulation of IR-808 in the mitochondria, coupled with the generation of ROS upon photoirradiation, leads to mitochondrial damage.[7] This damage can result in the loss of mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[10]

Endoplasmic Reticulum (ER) Stress

Evidence also suggests the involvement of ER stress in the apoptotic process induced by photosensitizers.[7] The generation of ROS can disrupt the protein-folding machinery of the ER, leading to the accumulation of unfolded proteins and the activation of the unfolded protein response (UPR). Prolonged ER stress can trigger apoptosis through the activation of specific caspases, such as caspase-12.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of IR-808 and related photosensitizers in HeLa cells.

Table 1: Cellular Uptake and Fluorescence of IR-808

Cell LineIR-808 ConcentrationIncubation TimeMean Fluorescence Intensity (MFI)Reference
HeLa10 µg/mLNot SpecifiedData presented graphically[11]
HeLa5 µl30 min(4.71 ± 0.23) × 10⁷ (Radiant Efficiency)[4]

Table 2: Cell Viability and Apoptosis/Necrosis in HeLa Cells

TreatmentCell Viability (%)Apoptosis (%)Necrosis (%)Reference
Photosensitizer I (PS I) + IrradiationDose- and concentration-dependent decreaseHigher than necrosisLower than apoptosis[7]
IR-808 (different concentrations)High viability without irradiation--[12]
SiO-4F nanoparticles (100 µg/mL) + 808 nm laser (0.33 W/cm²)< 9%--[5]

Experimental Protocols

This section provides an overview of the methodologies used in the cited experiments.

Cell Culture

HeLa cells are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and maintained in a humidified incubator at 37°C with 5% CO₂.

IR-808 Dye Incubation
  • Preparation: IR-808 dye is typically dissolved in a biocompatible solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration.

  • Incubation: HeLa cells are seeded in appropriate culture vessels (e.g., 96-well plates, petri dishes) and allowed to adhere. The culture medium is then replaced with a medium containing the desired concentration of IR-808, and the cells are incubated for a specific duration (e.g., 30 minutes).

Photoirradiation
  • Light Source: An 808 nm diode laser is commonly used as the light source.

  • Irradiation: After incubation with IR-808, the cells are irradiated with the 808 nm laser at a specific power density (e.g., 0.2 W/cm²) for a defined period. Control groups include cells treated with IR-808 but not irradiated, and cells that are irradiated but not treated with the dye.

Cell Viability Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which has a purple color. The absorbance of the formazan solution is then measured spectrophotometrically.

Apoptosis and Necrosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.

    • Annexin V: Binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

    • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.

  • Staining Procedure: After treatment, cells are harvested, washed, and resuspended in a binding buffer. Annexin V (typically conjugated to a fluorophore like FITC) and PI are then added to the cell suspension. The cells are analyzed by flow cytometry to quantify the different cell populations.

Visualizations

Signaling Pathways

IR808_Signaling_Pathway cluster_stimulus External Stimulus cluster_cellular_events Cellular Events cluster_organelles Organelle Response cluster_apoptosis Apoptotic Cascade cluster_er_stress ER Stress Pathway IR-808 IR-808 ROS Reactive Oxygen Species (ROS) IR-808->ROS PDT Hyperthermia Hyperthermia IR-808->Hyperthermia 808nm_Light 808 nm Light 808nm_Light->ROS 808nm_Light->Hyperthermia PTT Mitochondria Mitochondria ROS->Mitochondria Damage ER Endoplasmic Reticulum (ER) ROS->ER Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c UPR Unfolded Protein Response (UPR) ER->UPR Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Caspase_12 Caspase-12 Activation UPR->Caspase_12 Caspase_12->Caspase_3

Caption: Signaling pathway of IR-808 induced apoptosis in HeLa cells.

Experimental Workflow

Experimental_Workflow A HeLa Cell Culture B Seed cells in appropriate plates A->B C Incubate with IR-808 Dye B->C D Irradiate with 808 nm Laser C->D E Post-irradiation Incubation D->E F Cell Viability Assay (e.g., MTT) E->F G Apoptosis/Necrosis Assay (e.g., Annexin V/PI) E->G H Data Analysis F->H G->H Logical_Relationship A IR-808 Administration to HeLa Cells B Cellular Uptake and Mitochondrial Localization A->B C Irradiation with 808 nm Light B->C D Generation of ROS and Hyperthermia C->D E Mitochondrial Damage and ER Stress D->E F Activation of Apoptotic Pathways E->F G Cell Death (Apoptosis/Necrosis) F->G

References

XmAb808: A Technical Overview of a B7-H3 x CD28 Bispecific Antibody for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

XmAb808 is an investigational bispecific antibody designed to enhance the body's immune response against tumors. Developed by Xencor, this molecule co-engages the tumor-associated antigen B7-H3 and the T-cell co-stimulatory receptor CD28.[1] This dual-targeting mechanism is intended to provide a conditional and localized activation of T cells within the tumor microenvironment, thereby overcoming a key mechanism of tumor immune evasion. This document provides a detailed technical overview of XmAb808, including its molecular targets, mechanism of action, preclinical data, and the methodologies used in its characterization.

Molecular Targets

B7-H3 (CD276)

B7-H3, also known as CD276, is a transmembrane protein that is overexpressed in a wide range of solid tumors, including prostate cancer, non-small cell lung cancer (NSCLC), breast cancer, and renal cell carcinoma.[1] While its exact receptor and downstream signaling pathway are still being fully elucidated, high B7-H3 expression on tumor cells is often associated with poor prognosis and resistance to immunotherapy.[2] Its role as an immune checkpoint molecule is complex, with evidence suggesting it can have both co-inhibitory and co-stimulatory functions.[2] In the context of cancer, B7-H3 is believed to contribute to an immunosuppressive tumor microenvironment, making it an attractive target for therapeutic intervention.

CD28

CD28 is a critical co-stimulatory receptor constitutively expressed on the surface of most T cells.[3] For a T cell to become fully activated and mount an effective immune response, it requires two signals. The first signal (Signal 1) is delivered through the T-cell receptor (TCR) upon recognition of a specific antigen presented by a major histocompatibility complex (MHC) molecule on a target cell. The second signal (Signal 2), a co-stimulatory signal, is primarily delivered through the engagement of CD28 by its natural ligands, CD80 (B7-1) and CD86 (B7-2), which are typically expressed on antigen-presenting cells (APCs).[3] Most tumor cells, however, lack the expression of these co-stimulatory ligands, leading to a state of T-cell anergy or hyporesponsiveness, even when the TCR is engaged.

Mechanism of Action

XmAb808 is engineered to bridge this gap in T-cell co-stimulation at the tumor site. It is a bispecific antibody with a "2+1" format, featuring two binding domains for B7-H3 and one for CD28.[1] This design promotes high-avidity binding to B7-H3-expressing tumor cells while having a monovalent, lower-affinity interaction with CD28 on T cells. This approach is intended to provide a "conditional" co-stimulatory signal to T cells only when they are in close proximity to a B7-H3-positive tumor cell.

By simultaneously binding to both B7-H3 on the cancer cell and CD28 on the T cell, XmAb808 effectively mimics the natural co-stimulatory signal, providing the crucial "Signal 2" for T-cell activation. This localized activation is designed to enhance the proliferation, cytokine production, and cytotoxic activity of tumor-infiltrating lymphocytes (TILs), leading to a more robust anti-tumor immune response. This targeted approach aims to avoid the systemic, non-specific T-cell activation that has been a safety concern with previous CD28-targeting therapies.[1]

Preclinical Data

In Vitro Studies

A series of in vitro experiments have demonstrated the ability of XmAb808 to enhance T-cell activation and anti-tumor activity in a tumor-cell-dependent manner.

T-Cell Activation and Cytokine Production:

In co-culture assays using human peripheral blood mononuclear cells (PBMCs) and B7-H3-positive cancer cell lines, XmAb808 has been shown to significantly increase the secretion of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFNγ).[4] This effect is dependent on the presence of a primary T-cell activation signal (Signal 1), which can be provided by a CD3-engaging bispecific antibody or by engineering tumor cells to express an anti-CD3 single-chain variable fragment (scFv) on their surface.

Cell LineTreatmentIL-2 Secretion (pg/mL)IFNγ Secretion (pg/mL)
22Rv1-aCD3XmAb808~1500~6000
22Rv1-aCD3Isotype Control<100<500

Table 1: Representative data on cytokine secretion from a co-culture of 22Rv1 prostate cancer cells engineered to express a surface anti-CD3 antibody and human T cells, treated with XmAb808 or an isotype control. Data are approximated from graphical representations in published studies.

Upregulation of Activation and Survival Markers:

Treatment with XmAb808 has also been shown to increase the expression of the T-cell activation marker CD25 (the alpha chain of the IL-2 receptor) and the anti-apoptotic protein Bcl-xL in T cells.[4] This indicates that XmAb808 not only activates T cells but also promotes their survival and expansion.

T-Cell SubsetTreatment% CD25+ Cells% Bcl-xL+ Cells
CD8+XmAb808 + EpCAMxCD3~60%~50%
CD8+EpCAMxCD3 alone~20%~20%
CD4+XmAb808 + EpCAMxCD3~50%~40%
CD4+EpCAMxCD3 alone~15%~15%

Table 2: Representative data on the upregulation of T-cell activation and survival markers in a co-culture of 22Rv1-NLR cells and human T cells treated with an EpCAMxCD3 bispecific antibody with or without XmAb808. Data are approximated from graphical representations in published studies.

Enhanced T-Cell-Mediated Cytotoxicity:

By providing co-stimulation, XmAb808 enhances the ability of T cells to kill tumor cells. In cytotoxicity assays, the combination of XmAb808 with a CD3-engaging bispecific antibody resulted in greater tumor cell lysis compared to the CD3 engager alone.

In Vivo Studies

The anti-tumor activity of XmAb808 has been evaluated in xenograft mouse models. In these studies, immunodeficient mice are engrafted with human tumor cells and human PBMCs.

Tumor Growth Inhibition:

In a breast cancer xenograft model using MDA-MB-231 tumor cells, the combination of XmAb808 with an anti-PD-1 antibody led to significant suppression of tumor growth compared to either agent alone.[4] Similarly, in a pancreatic tumor xenograft model, the combination of XmAb808 with an EpCAMxCD3 bispecific antibody also resulted in enhanced tumor growth inhibition.[4]

Treatment GroupMean Tumor Volume (mm³) at Day 21
Vehicle~1000
Anti-PD-1~800
XmAb808~750
XmAb808 + Anti-PD-1~200

Table 3: Representative data on tumor growth inhibition in an MDA-MB-231 xenograft model. Data are approximated from graphical representations in published studies.[4]

Experimental Protocols

In Vitro T-Cell Activation Assay
  • Cell Culture: B7-H3-positive tumor cells (e.g., 22Rv1 prostate cancer cells) are cultured in appropriate media. To provide a consistent "Signal 1," these cells can be engineered to express a surface-bound anti-CD3 antibody.

  • T-Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. T cells can be further purified from PBMCs if required.

  • Co-culture Setup: Tumor cells are seeded in 96-well plates. The following day, T cells are added at a specific effector-to-target (E:T) ratio (e.g., 10:1).

  • Treatment: XmAb808 or an isotype control antibody is added to the co-culture at various concentrations.

  • Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified incubator.

  • Analysis:

    • Cytokine Secretion: Supernatants are collected, and the concentrations of cytokines such as IL-2 and IFNγ are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

    • T-Cell Phenotyping: T cells are harvested and stained with fluorescently labeled antibodies against surface markers (e.g., CD4, CD8, CD25) and intracellular proteins (e.g., Bcl-xL). The expression of these markers is then analyzed by flow cytometry.

In Vitro Cytotoxicity Assay
  • Target Cell Preparation: B7-H3-positive tumor cells are labeled with a fluorescent dye (e.g., Calcein AM) or engineered to express a reporter gene (e.g., luciferase).

  • Co-culture Setup: Labeled target cells are seeded in 96-well plates.

  • Effector Cell and Antibody Addition: Human T cells (as effectors) and a CD3-engaging bispecific antibody (to provide Signal 1) are added to the wells at a defined E:T ratio. XmAb808 or a control antibody is also added.

  • Incubation: The co-culture is incubated for a period sufficient to allow for T-cell-mediated killing (e.g., 48-72 hours).

  • Quantification of Cell Lysis:

    • Fluorescence-based: The release of the fluorescent dye from lysed cells into the supernatant is measured using a fluorescence plate reader.

    • Luminescence-based: A substrate for the reporter enzyme is added, and the resulting luminescence is measured with a luminometer. The decrease in signal corresponds to the degree of cell lysis.

In Vivo Xenograft Mouse Model
  • Animal Model: Immunodeficient mice (e.g., NSG mice) that lack a functional immune system are used to prevent rejection of human cells.

  • Tumor Implantation: Human tumor cells (e.g., MDA-MB-231 breast cancer cells) are implanted subcutaneously into the flanks of the mice.

  • Human Immune Cell Engraftment: Once tumors are established, human PBMCs are injected intraperitoneally or intravenously to reconstitute a human immune system.

  • Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, XmAb808 alone, anti-PD-1 alone, XmAb808 + anti-PD-1). Treatments are administered according to a predefined schedule (e.g., twice weekly injections).

  • Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Mouse body weight and overall health are also monitored.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors can be further analyzed by immunohistochemistry or flow cytometry to assess immune cell infiltration and activity.

Visualizations

Signaling Pathways

B7H3_Signaling_Pathway cluster_tumor Tumor Cell cluster_tumor_downstream Downstream Effects cluster_tcell T Cell cluster_tcell_downstream Downstream Effects B7H3 B7-H3 Receptor Putative Receptor B7H3->Receptor Interaction? T_Cell_Receptor Unknown B7-H3 Counter-receptor B7H3->T_Cell_Receptor Interaction? Tumor_Growth Tumor Growth Receptor->Tumor_Growth Metastasis Metastasis Receptor->Metastasis Immune_Evasion Immune Evasion Receptor->Immune_Evasion T_Cell_Inhibition T-Cell Inhibition T_Cell_Receptor->T_Cell_Inhibition

Caption: Putative B7-H3 Signaling Pathway in Cancer.

CD28_Signaling_Pathway cluster_apc Antigen Presenting Cell cluster_tcell T Cell CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Co-stimulation PI3K PI3K CD28->PI3K AKT Akt PI3K->AKT NFkB NF-κB AKT->NFkB AP1 AP-1 AKT->AP1 Survival Cell Survival (Bcl-xL) AKT->Survival IL2_Production IL-2 Production NFkB->IL2_Production AP1->IL2_Production Proliferation Proliferation IL2_Production->Proliferation Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation T_Cell_Activation T-Cell Activation Assay (Cytokine Release, Marker Upregulation) Xenograft Xenograft Mouse Model (Tumor Growth Inhibition) T_Cell_Activation->Xenograft Inform Cytotoxicity Cytotoxicity Assay (Tumor Cell Lysis) Cytotoxicity->Xenograft Inform XmAb808 XmAb808 XmAb808->T_Cell_Activation XmAb808->Cytotoxicity

References

[18F]-T808 Radiotracer: A Technical Guide for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the [18F]-T808 radiotracer, a significant tool in the research and development landscape for Alzheimer's disease diagnostics. This document details the core aspects of its development, including experimental protocols, quantitative data, and visualizations of key processes.

Introduction

[18F]-T808 is a positron emission tomography (PET) radiotracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease. The accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) in the brain is closely correlated with cognitive decline in Alzheimer's patients. [18F]-T808 was designed to selectively bind to these tau aggregates, offering a non-invasive method to visualize and quantify their distribution and density in the living brain. However, a notable characteristic of [18F]-T808 is its susceptibility to in vivo defluorination, which can lead to off-target uptake in bone and complicate image analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the [18F]-T808 radiotracer, facilitating a clear comparison of its performance characteristics.

Table 1: Radiosynthesis and Physicochemical Properties of [18F]-T808

ParameterValueReference
PrecursorT808-OMs (Mesylate)[1](2--INVALID-LINK--
Radiochemical Yield (decay-corrected)35-45%[1](2--INVALID-LINK--
Molar Activity37-370 GBq/µmol[3](--INVALID-LINK--)
Radiochemical Purity>97%[4](--INVALID-LINK--)
Total Synthesis Time~45 minutes[4](--INVALID-LINK--)

Table 2: In Vitro Binding Affinity of [18F]-T808

TargetBinding Affinity (Ki, nM)Selectivity (over Aβ)Reference
Tau Aggregates (AD brain)High Affinity (Specific values not consistently reported)>25-fold[5](--INVALID-LINK--)
Amyloid-β Plaques (AD brain)Lower Affinity-[5](--INVALID-LINK--)

Table 3: Preclinical In Vivo Biodistribution of [18F]-T808 in Mice (at 2 minutes post-injection)

Organ% Injected Dose per Gram (%ID/g)
Brain~2.5
LiverNot Reported
KidneysNot Reported
Femur (Bone)Not Reported

Note: Detailed quantitative preclinical biodistribution data for [18F]-T808 is limited in the public domain. The brain uptake at 2 minutes is a key indicator of its ability to cross the blood-brain barrier.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of the [18F]-T808 radiotracer.

Radiosynthesis of [18F]-T808

This protocol describes the automated synthesis of [18F]-T808 from its mesylate precursor.

Materials:

  • This compound-OMs (precursor)

  • [18F]Fluoride

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • Ethanol

  • 0.9% Saline

Procedure:

  • [18F]Fluoride Trapping and Elution: [18F]Fluoride is trapped on an anion exchange cartridge and then eluted into the reaction vessel using a solution of K2.2.2 and K2CO3 in ACN/water.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen at approximately 110°C to ensure anhydrous conditions.

  • Radiolabeling Reaction: The this compound-OMs precursor (typically 0.5-1 mg) dissolved in DMSO is added to the dried [18F]fluoride/K2.2.2 complex. The reaction mixture is heated at 140°C for 8-10 minutes.[4](--INVALID-LINK--)

  • Purification:

    • The crude reaction mixture is diluted with water and loaded onto a semi-preparative C18 HPLC column.

    • The product fraction corresponding to [18F]-T808 is collected.

    • The collected fraction is then trapped on a C18 Sep-Pak cartridge.

  • Formulation: The C18 Sep-Pak is washed with sterile water to remove any residual HPLC solvents. The final [18F]-T808 product is eluted from the cartridge with ethanol and then reformulated in sterile saline for injection.

  • Quality Control: The final product is tested for radiochemical purity, molar activity, residual solvents, and sterility.

In Vitro Autoradiography on Human Brain Tissue

This protocol outlines the procedure for assessing the binding of [18F]-T808 to tau pathology in post-mortem human brain tissue.

Materials:

  • Cryo-sectioned human brain tissue slices (10-20 µm thickness) from Alzheimer's disease patients and healthy controls, mounted on glass slides.

  • [18F]-T808 radiotracer

  • Phosphate-buffered saline (PBS)

  • Ethanol solutions (e.g., 50%, 70%, 95%, 100%)

  • Phosphor imaging plates or digital autoradiography system

Procedure:

  • Tissue Preparation: Brain tissue sections are brought to room temperature and pre-incubated in PBS to rehydrate.

  • Incubation: Slides are incubated with a solution of [18F]-T808 (typically 1-10 nM) in PBS at room temperature for 60-120 minutes.

  • Washing: To remove non-specifically bound tracer, the slides are washed in a series of ice-cold PBS buffers, followed by a brief dip in cold deionized water.

  • Drying: The slides are dried under a stream of cool air.

  • Imaging: The dried slides are apposed to a phosphor imaging plate or imaged using a digital autoradiography system for a duration determined by the radioactivity on the slides.

  • Data Analysis: The resulting autoradiograms are analyzed to quantify the binding density of [18F]-T808 in different brain regions. For competition assays, adjacent tissue sections are co-incubated with an excess of non-radioactive ("cold") this compound or other competing ligands to determine binding specificity.

Clinical PET Imaging Protocol

This protocol describes a general procedure for performing [18F]-T808 PET scans in human subjects to evaluate tau pathology.

Procedure:

  • Subject Preparation: Subjects are typically asked to fast for at least 4 hours prior to the scan. A catheter is inserted into a peripheral vein for radiotracer injection.

  • Radiotracer Injection: A bolus of [18F]-T808 (typically 185-370 MBq) is administered intravenously.

  • PET Scan Acquisition:

    • Dynamic imaging is often performed for the first 60-90 minutes post-injection to assess the tracer's kinetic profile.

    • Static imaging is typically acquired at a later time point, for example, 80-100 minutes post-injection, when the specific binding signal is expected to be optimal.

  • Image Reconstruction: PET data is corrected for attenuation, scatter, and decay, and reconstructed into a 3D image of radiotracer distribution in the brain.

  • Data Analysis:

    • Regions of interest (ROIs) are drawn on the PET images, often co-registered with the subject's MRI scan for anatomical guidance.

    • Standardized Uptake Value Ratios (SUVRs) are calculated by dividing the average tracer uptake in a target ROI (e.g., temporal lobe) by the uptake in a reference region with low specific binding (e.g., cerebellum).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of [18F]-T808 development and application.

experimental_workflow cluster_synthesis Radiosynthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Application precursor This compound-OMs Precursor labeling Radiolabeling (140°C, 8-10 min) precursor->labeling fluoride [18F]Fluoride fluoride->labeling purification HPLC & SPE Purification labeling->purification qc Quality Control purification->qc final_product [18F]-T808 qc->final_product autoradiography In Vitro Autoradiography (Human Brain Tissue) final_product->autoradiography biodistribution In Vivo Biodistribution (Rodent Models) final_product->biodistribution pet_imaging Human PET Imaging final_product->pet_imaging data_analysis SUVR Analysis pet_imaging->data_analysis

Caption: Experimental workflow for [18F]-T808 from synthesis to clinical application.

binding_mechanism cluster_alzheimers Alzheimer's Disease Pathology cluster_imaging PET Imaging tau Hyperphosphorylated Tau Monomers nft Neurofibrillary Tangles (NFTs) tau->nft Aggregation binding Selective Binding nft->binding This compound [18F]-T808 Radiotracer This compound->binding pet_signal PET Signal Detection binding->pet_signal

Caption: Selective binding of [18F]-T808 to neurofibrillary tangles for PET signal generation.

References

XmAb808: A Technical Guide to the B7-H3 x CD28 Bispecific Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XmAb808 is an investigational bispecific antibody developed by Xencor that targets the tumor-associated antigen B7-H3 and the T-cell co-stimulatory receptor CD28.[1][2] It is engineered with Xencor's proprietary XmAb® 2+1 format, featuring two binding domains for B7-H3 and one for CD28. This design aims to provide conditional co-stimulation to T cells, selectively activating them within the tumor microenvironment while avoiding systemic, non-specific T-cell activation.[1]

Mechanism of Action

Optimal T-cell activation requires two signals: Signal 1, initiated by the T-cell receptor (TCR) recognizing a specific antigen presented by MHC molecules, and Signal 2, a co-stimulatory signal most commonly delivered through the interaction of CD28 on the T cell with its ligands (CD80/CD86) on antigen-presenting cells.[1] Tumor cells, however, typically lack these co-stimulatory ligands, leading to a suboptimal anti-tumor T-cell response or even T-cell anergy.

XmAb808 is designed to overcome this limitation by providing a potent, tumor-selective Signal 2. Its dual B7-H3 binding domains allow for high-avidity binding to tumor cells expressing B7-H3, a protein broadly overexpressed on various solid tumors.[2] This binding localizes the antibody to the tumor. The monovalent CD28 binding domain then engages with CD28 on nearby T cells. This bridging of a tumor cell and a T cell by XmAb808 facilitates a potent co-stimulatory signal, but only in the presence of B7-H3-expressing tumor cells, thus minimizing the risk of systemic toxicities associated with non-specific CD28 agonism.[1][3]

XmAb808 Mechanism of Action XmAb808 Mechanism of Action cluster_tumor Tumor Cell cluster_tcell T Cell Tumor_Cell B7-H3 Expressing Tumor Cell B7H3 B7-H3 T_Cell T Cell TCR TCR CD28 CD28 T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) T_Cell->T_Cell_Activation Full Activation TCR->T_Cell Signal 1 (Antigen Recognition) CD28->T_Cell Signal 2 (Co-stimulation) XmAb808 XmAb808 (B7-H3 x CD28) XmAb808->B7H3 Binds (2x) XmAb808->CD28 Binds (1x)

Caption: XmAb808 facilitates T-cell activation by bridging B7-H3 on tumor cells with CD28 on T cells.

Signaling Pathways

B7-H3 Signaling in Cancer

The precise signaling mechanism of B7-H3 in cancer cells is still under investigation, but it is known to play a role in tumor progression through various non-immunological functions.[2] B7-H3 has been implicated in promoting tumor cell growth, migration, and invasion, as well as inhibiting apoptosis.[2] Its overexpression is associated with poor prognosis in several cancer types.

B7-H3 Signaling in Cancer B7-H3 Signaling in Cancer B7H3 B7-H3 Receptor Unknown Receptor(s) B7H3->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Tumor_Progression Tumor Progression - Increased Proliferation - Enhanced Migration/Invasion - Inhibition of Apoptosis Signaling_Cascade->Tumor_Progression Leads to

Caption: B7-H3 is believed to promote tumor progression through intracellular signaling pathways.

CD28 Co-stimulatory Signaling

Upon engagement by its ligands or a co-stimulatory agent like XmAb808, CD28 initiates a signaling cascade that synergizes with the signal from the TCR. This leads to the activation of key downstream pathways, including the PI3K-Akt and NF-κB pathways, resulting in enhanced T-cell proliferation, survival, and cytokine production.

CD28 Co-stimulatory Signaling Pathway CD28 Co-stimulatory Signaling Pathway CD28 CD28 PI3K PI3K CD28->PI3K Recruits & Activates NFkB NF-κB CD28->NFkB Activates XmAb808_B7H3 XmAb808 bound to B7-H3+ Tumor Cell XmAb808_B7H3->CD28 Engages Akt Akt PI3K->Akt Activates TCell_Response Enhanced T-Cell Response - Proliferation - Survival (Bcl-xL) - Cytokine Production (IL-2, IFNγ) Akt->TCell_Response Promotes NFkB->TCell_Response Promotes

Caption: CD28 engagement by XmAb808 activates downstream signaling for enhanced T-cell function.

Preclinical Data

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the activity and selectivity of XmAb808.

Table 1: Binding Affinity of XmAb808 to B7-H3 Expressing Cells

Cell LineB7-H3 ExpressionEC50 (ng/mL)
A431High184
22Rv1Moderate144
HEK293High202
LOX-IMVINegativeNo Binding

Data from a study cited in a PubMed Central article.[4]

Table 2: XmAb808-Mediated T-Cell Activation and Cytokine Release

ConditionFold Increase in IL-2Fold Increase in IFNγ
XmAb808 + B7-H3+ Target Cells + Signal 1SignificantSignificant
XmAb808 alone (immobilized)361048
TGN1412 (superagonist anti-CD28)361048

Data from a study cited in a PubMed Central article, showing that while immobilized XmAb808 can stimulate cytokine release, in solution with target cells, it requires B7-H3 engagement.[5]

In Vivo Studies

In vivo studies in mouse xenograft models demonstrated the anti-tumor activity of XmAb808, particularly in combination with other immunotherapies.

Table 3: In Vivo Anti-Tumor Activity of XmAb808

Treatment GroupTumor ModelOutcome
XmAb808 + EpCAM x CD3 bispecificPancreatic tumor xenograftSuppressed tumor growth
XmAb808 + anti-PD-1 antibodyBreast tumor xenograftSuppressed tumor growth

Data from a study cited in a PubMed Central article.[5]

Experimental Protocols

In Vitro T-Cell Activation Assay

This assay measures the ability of XmAb808 to co-stimulate T cells in the presence of B7-H3-expressing target cells.

  • Cell Culture:

    • Target cells (e.g., 22Rv1 prostate cancer cells) are cultured to logarithmic growth phase.

    • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Co-culture Setup:

    • Target cells are seeded in 96-well plates.

    • To provide Signal 1, target cells can be engineered to express a surface anti-CD3 antibody, or a soluble anti-CD3 antibody is added to the co-culture.

    • PBMCs are added to the wells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

    • XmAb808 is added at various concentrations.

  • Incubation:

    • The co-culture is incubated for a defined period (e.g., 24-72 hours) at 37°C and 5% CO2.

  • Endpoint Analysis:

    • Cytokine Release: Supernatants are collected, and the concentrations of IL-2 and IFNγ are measured by ELISA or other immunoassays.

    • T-Cell Activation Markers: T cells are stained with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyzed by flow cytometry.

    • T-Cell Proliferation: T cells are labeled with a proliferation dye (e.g., CFSE) before co-culture, and dye dilution is measured by flow cytometry.

    • Survival Factors: Expression of anti-apoptotic proteins like Bcl-xL in T cells is measured by intracellular staining and flow cytometry.[6]

In Vitro T-Cell Activation Assay Workflow In Vitro T-Cell Activation Assay Workflow Start Start Prep_Target Prepare B7-H3+ Target Cells Start->Prep_Target Prep_PBMC Isolate Human PBMCs Start->Prep_PBMC CoCulture Co-culture Target Cells and PBMCs with XmAb808 Prep_Target->CoCulture Prep_PBMC->CoCulture Incubate Incubate (24-72h) CoCulture->Incubate Analyze Analyze T-Cell Activation Incubate->Analyze Cytokine Cytokine Measurement (IL-2, IFNγ) Analyze->Cytokine Markers Activation Marker Expression (CD25) Analyze->Markers Survival Survival Factor Expression (Bcl-xL) Analyze->Survival End End Cytokine->End Markers->End Survival->End

Caption: Workflow for assessing XmAb808-mediated T-cell activation in vitro.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of XmAb808 in a living organism.

  • Animal Model:

    • Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of human cells.

  • Tumor Implantation:

    • Human tumor cells (e.g., 22Rv1) are implanted subcutaneously or orthotopically into the mice.

    • Tumors are allowed to grow to a palpable size.

  • Humanization:

    • Mice are engrafted with human PBMCs to reconstitute a human immune system.

  • Treatment:

    • Once tumors are established, mice are randomized into treatment groups.

    • XmAb808 is administered intravenously or intraperitoneally at specified doses and schedules.

    • Control groups may receive a vehicle or an isotype control antibody.

    • Combination therapy groups may receive XmAb808 with other agents like anti-PD-1 antibodies.[5]

  • Monitoring and Endpoint:

    • Tumor volume is measured regularly using calipers.

    • Animal body weight and general health are monitored.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Clinical Development

XmAb808 is currently being evaluated in a Phase 1 clinical trial (NCT05585034) in patients with advanced solid tumors.[7] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of XmAb808 in combination with the anti-PD-1 antibody pembrolizumab.[3]

Conclusion

XmAb808 represents a novel approach to cancer immunotherapy by providing a tumor-selective co-stimulatory signal to T cells. Its 2+1 bispecific design targeting B7-H3 and CD28 has demonstrated promising preclinical activity, supporting its further clinical development. By enhancing T-cell activation specifically within the tumor microenvironment, XmAb808 has the potential to improve the efficacy of other immunotherapies and offer a new treatment option for patients with a wide range of solid tumors.

References

Early Research on T-808: A Technical Whitepaper for Tau Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on T-808, a significant early-generation positron emission tomography (PET) imaging agent developed for the in vivo detection of tau pathology, a hallmark of Alzheimer's disease and other tauopathies. This document collates key quantitative data, details experimental protocols from seminal studies, and visualizes critical workflows to offer a comprehensive resource for professionals in the field.

Core Quantitative Data

The following tables summarize the key quantitative metrics from early preclinical and in vitro studies of T-808, providing a comparative snapshot of its performance characteristics.

ParameterValueSpecies/SystemReference
Binding Affinity (Kd) 22 nMHuman AD brain tissue[1]
7.8 ± 3.4 nMHuman AD brain homogenates[2]
Selectivity for Tau over Aβ ~27-foldHuman AD brain tissue[1][3]
Radiochemical Yield 35-45%[4]
Specific Activity 37-370 GBq/µmol[4]

Table 1: In Vitro Binding and Radiosynthesis Properties of [¹⁸F]-T808

Time PointBrain (%ID/g)Plasma ( intact)Brain ( intact)SpeciesReference
2 minHigh initial uptake65%Not specifiedNMRI mice[1]
5 minRapid washout observedNot specifiedNot specifiedRats and mice[3]
10 minNot specifiedNot specifiedNot specifiedNMRI mice[1]
30 minNot specified29%Not specifiedNMRI mice[1]
60 minNot specifiedNot specifiedNot specifiedNMRI mice[1]

Table 2: In Vivo Pharmacokinetics of [¹⁸F]-T808 in Rodents

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments performed in the early evaluation of T-808.

[¹⁸F]-T808 Radiosynthesis

The radiosynthesis of [¹⁸F]-T808 was a critical step for its use as a PET tracer. The process involved a nucleophilic substitution reaction.

Protocol:

  • Precursor: The mesylate precursor, T808P, was synthesized over six steps.

  • Fluorination: The precursor T808P was reacted with K[¹⁸F]F/Kryptofix 2.2.2 in a nucleophilic substitution reaction.[4]

  • Purification: The resulting [¹⁸F]-T808 was purified using high-performance liquid chromatography (HPLC) followed by solid-phase extraction (SPE).[4]

  • Final Product: This process yielded [¹⁸F]-T808 with a radiochemical yield of 35-45% and a specific activity of 37-370 GBq/µmol at the end of bombardment.[4]

In Vitro Autoradiography

Autoradiography on human brain tissue sections was employed to assess the binding affinity and selectivity of T-808 for tau aggregates.

Protocol:

  • Tissue Preparation: Frozen brain slices from Alzheimer's disease patients were used.

  • Incubation: Slides were incubated with [³H]-T808.

  • Blocking Studies: To determine selectivity, adjacent sections were co-incubated with non-radiolabeled compounds ("cold" ligands) such as T-808 itself (self-block), Pittsburgh Compound-B (PIB) to assess Aβ plaque binding, and THK-523.[2]

  • Washing and Imaging: After incubation, the slides were washed to remove unbound tracer, dried, and apposed to film or a phosphor imaging system to visualize the distribution and intensity of radioligand binding.

  • Immunohistochemistry Correlation: Adjacent brain slices were stained with antibodies specific for amyloid plaques (e.g., 6E10) and neurofibrillary tangles (e.g., PHF6) to correlate the autoradiography signal with the underlying pathology.[2]

Biodistribution Studies in Rodents

These studies were essential to understand the in vivo pharmacokinetics of [¹⁸F]-T808, including its ability to cross the blood-brain barrier and its clearance from the brain and other organs.

Protocol:

  • Animal Model: Normal mice (NMRI) were typically used.[1]

  • Injection: A known quantity of [¹⁸F]-T808 was administered intravenously.

  • Time Points: Animals were euthanized at various time points post-injection (e.g., 2, 10, 30, and 60 minutes).[1]

  • Tissue Dissection and Measurement: Organs of interest (brain, liver, kidneys, etc.) were dissected, weighed, and the radioactivity in each organ was measured using a gamma counter.

  • Data Analysis: The data was expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]

Radiometabolite Analysis

This analysis is crucial to distinguish the signal from the parent tracer from that of its radioactive metabolites, which can influence image interpretation.

Protocol:

  • Sample Collection: Blood (plasma) and brain tissue were collected from animals at different time points after [¹⁸F]-T808 injection.[1]

  • Sample Preparation: Plasma proteins were precipitated, and brain tissue was homogenized. The supernatant was then analyzed.

  • High-Performance Liquid Chromatography (HPLC): The extracts were analyzed by radio-HPLC to separate the intact tracer from its radiometabolites based on their polarity.[1]

  • Quantification: The percentage of radioactivity corresponding to the parent compound and each metabolite was determined. Early studies showed that [¹⁸F]-T808 is rapidly metabolized to more polar compounds.[1]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes in the early research and development of T-808.

T808_Synthesis_Workflow cluster_synthesis T808 and T808P Synthesis cluster_radiolabeling [¹⁸F]-T808 Radiosynthesis Ethyl_vinyl_ether Ethyl vinyl ether Six_Steps Six Synthetic Steps Ethyl_vinyl_ether->Six_Steps Trichloroacetyl_chloride Trichloroacetyl chloride Trichloroacetyl_chloride->Six_Steps T808_Standard This compound Authentic Standard Six_Steps->T808_Standard 35% yield T808P_Precursor T808P Mesylate Precursor Six_Steps->T808P_Precursor 52% yield T808P_Precursor_Radio T808P Mesylate Precursor Nucleophilic_Substitution Nucleophilic Substitution T808P_Precursor_Radio->Nucleophilic_Substitution K18F_K222 K[¹⁸F]F/Kryptofix 2.2.2 K18F_K222->Nucleophilic_Substitution Purification HPLC and SPE Purification Nucleophilic_Substitution->Purification F18_this compound [¹⁸F]-T808 Purification->F18_this compound 35-45% yield In_Vitro_Evaluation_Workflow cluster_tissue Tissue Preparation cluster_autoradiography Autoradiography cluster_immunohistochemistry Immunohistochemistry AD_Brain_Tissue Human AD Brain Tissue Slices Incubation Incubate with [³H]-T808 AD_Brain_Tissue->Incubation Antibody_Staining Stain Adjacent Slices (6E10 for Aβ, PHF6 for Tau) AD_Brain_Tissue->Antibody_Staining Blocking Blocking with Cold Ligands (PIB, THK-523, T-808) Incubation->Blocking Imaging Wash and Image Blocking->Imaging Binding_Analysis Analyze Binding Affinity (Kd) and Selectivity Imaging->Binding_Analysis Correlation Correlate Binding with Pathology Binding_Analysis->Correlation In_Vivo_Evaluation_Workflow cluster_biodistribution Biodistribution cluster_metabolite Radiometabolite Analysis Animal_Model Rodent Model (e.g., NMRI mice) Tracer_Injection Intravenous Injection of [¹⁸F]-T808 Animal_Model->Tracer_Injection Euthanasia Euthanasia at Timed Intervals Tracer_Injection->Euthanasia Sample_Collection Collect Blood and Brain Tracer_Injection->Sample_Collection Tissue_Dissection Organ Dissection and Weighing Euthanasia->Tissue_Dissection Radioactivity_Measurement Gamma Counting Tissue_Dissection->Radioactivity_Measurement Biodistribution_Analysis Calculate %ID/g Radioactivity_Measurement->Biodistribution_Analysis Sample_Processing Homogenization and Extraction Sample_Collection->Sample_Processing HPLC_Analysis Radio-HPLC Separation Sample_Processing->HPLC_Analysis Metabolite_Quantification Quantify Parent vs. Metabolites HPLC_Analysis->Metabolite_Quantification

References

Methodological & Application

Protocol for the Synthesis of [18F]-T808 for PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

[18F]-T808 is a positron emission tomography (PET) tracer used for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other neurodegenerative disorders. This document provides a detailed protocol for the automated radiosynthesis, purification, and quality control of [18F]-T808. The synthesis is based on a nucleophilic aromatic substitution reaction with [18F]fluoride on a mesylate precursor. The protocol is designed to be reproducible and yield a final product suitable for preclinical and clinical research.

The synthesis involves the trapping of cyclotron-produced [18F]fluoride on an anion exchange cartridge, followed by elution with a phase transfer catalyst solution. The dried [18F]fluoride is then reacted with the T808 precursor. A key feature of this protocol is a base hydrolysis step to decompose any unreacted precursor, which simplifies the subsequent purification. Purification is achieved by semi-preparative high-performance liquid chromatography (HPLC), and the final product is formulated using solid-phase extraction (SPE). Comprehensive quality control tests are outlined to ensure the identity, purity, and safety of the final radiotracer solution for injection.

Quantitative Data Summary

ParameterValueReference
Radiochemical Yield (decay-corrected)21% - 45%[1][2]
Specific Activity (at end of bombardment)37 - 370 GBq/µmol[2]
Radiochemical Purity> 99%
Total Synthesis TimeApproximately 50-60 minutes

Experimental Protocols

Reagents and Materials
  • [18F]Fluoride in [18O]water (from cyclotron)

  • This compound mesylate precursor (T808P)

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium Carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Sodium Hydroxide (NaOH), 3 N solution

  • Ethanol (USP grade)

  • Water for Injection (WFI)

  • Sterile Saline (0.9% NaCl)

  • Anion exchange cartridge (e.g., QMA)

  • C18 solid-phase extraction (SPE) cartridge

  • Sterile vent filter (0.22 µm)

  • Sterile product vial

Radiosynthesis Procedure

This procedure is typically performed in an automated synthesis module.

Step 1: [18F]Fluoride Trapping and Elution

  • Load the cyclotron-produced [18F]fluoride/[18O]water solution onto a pre-conditioned anion exchange cartridge to trap the [18F]fluoride.

  • Elute the [18F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (e.g., 5 mg in 1 mL acetonitrile) and potassium carbonate (e.g., 1 mg in 0.5 mL WFI).

Step 2: Azeotropic Drying

  • Dry the [18F]fluoride/Kryptofix mixture by azeotropic distillation. This is typically achieved by heating the reaction vessel under a stream of nitrogen or under vacuum while adding aliquots of anhydrous acetonitrile (e.g., 3 x 0.5 mL) at approximately 95-110°C.

Step 3: Radiofluorination

  • Dissolve the this compound mesylate precursor (T808P, e.g., 2-5 mg) in anhydrous DMSO (e.g., 0.5-1.0 mL).

  • Add the precursor solution to the dried [18F]fluoride/Kryptofix complex in the reaction vessel.

  • Seal the reaction vessel and heat to 140°C for 10-15 minutes.[2]

  • Cool the reaction vessel to below 60°C.

Step 4: Base Hydrolysis of Unreacted Precursor

  • Add 3 N sodium hydroxide (NaOH) solution (e.g., 0.5 mL) to the reaction mixture.

  • Heat the mixture to 100°C for 5 minutes to hydrolyze and decompose the unreacted T808P mesylate precursor.[2]

  • Cool the reaction vessel to room temperature.

  • Neutralize the reaction mixture with an appropriate acid (e.g., 1 N HCl) and dilute with WFI.

Purification

Step 1: Semi-Preparative HPLC

  • Inject the crude reaction mixture onto a semi-preparative reversed-phase (RP) HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

  • Elute the product using an isocratic mobile phase, for example, a mixture of acetate buffer and ethanol.[1] A common mobile phase composition is 40-60% ethanol in an aqueous buffer.

  • Monitor the column effluent with a radioactivity detector and a UV detector (at a wavelength appropriate for this compound).

  • Collect the radioactive peak corresponding to [18F]-T808.

Step 2: Solid-Phase Extraction (SPE) Formulation

  • Dilute the collected HPLC fraction with WFI (at least 1:1 volume).

  • Pass the diluted solution through a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with WFI (e.g., 5-10 mL) to remove residual HPLC solvents.

  • Elute the trapped [18F]-T808 from the cartridge with a small volume of ethanol (e.g., 1-2 mL).

  • Dilute the ethanol solution with sterile saline to the desired final volume and ethanol concentration (typically <10% v/v).

  • Pass the final solution through a 0.22 µm sterile filter into a sterile product vial.

Quality Control

Perform the following quality control tests on the final product.

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, and free of particulate matter
pH pH meter or pH strips4.5 - 7.5
Radiochemical Identity Analytical HPLCRetention time of the radioactive peak matches that of the non-radioactive this compound standard
Radiochemical Purity Analytical HPLC≥ 95%
Chemical Purity Analytical HPLC (UV)Peak corresponding to this compound should be the major peak; impurities should be below specified limits
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppm; DMSO < 5000 ppm
Kryptofix 2.2.2 Residue Spot test or LC-MS< 50 µg/mL
Radionuclidic Identity Gamma-ray spectroscopyPhoton energy peak at 511 keV
Radionuclidic Purity Half-life measurement105 - 115 minutes
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)
Sterility USP <71>No microbial growth

Visualizations

G cluster_synthesis Automated Synthesis cluster_purification Purification cluster_qc Quality Control F18_prod [18F]Fluoride Production (Cyclotron) trapping Anion Exchange Trapping F18_prod->trapping drying Azeotropic Drying trapping->drying Elution with K2.2.2/K2CO3 labeling Radiolabeling (140°C) drying->labeling Addition of T808P in DMSO hydrolysis Base Hydrolysis (100°C) labeling->hydrolysis Addition of 3N NaOH hplc Semi-Preparative HPLC hydrolysis->hplc spe C18 SPE Formulation hplc->spe qc_tests QC Testing spe->qc_tests final_product Final [18F]-T808 Product qc_tests->final_product G cluster_reaction Radiolabeling Reaction cluster_hydrolysis Precursor Decomposition F18 [18F]Fluoride product [18F]-T808 F18->product precursor This compound Mesylate Precursor (T808P) precursor->product reagents K2.2.2 / K2CO3 DMSO, 140°C unreacted_precursor Unreacted T808P decomposed_product Decomposed Precursor unreacted_precursor->decomposed_product hydrolysis_reagents 3N NaOH 100°C

References

Application Notes and Protocols: MOF-808 in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. MOF-808, a zirconium-based MOF, has garnered significant attention in the field of heterogeneous catalysis due to its high surface area, exceptional chemical and thermal stability, and the presence of accessible Lewis and Brønsted acid sites. These properties make MOF-808 a versatile catalyst and catalyst support for a wide range of organic transformations, some of which are highly relevant to the pharmaceutical and fine chemical industries.

This document provides detailed application notes and experimental protocols for the use of MOF-808 in several key catalytic reactions. The information is intended to be a practical guide for researchers and professionals in chemistry and drug development who are interested in exploring the catalytic potential of this promising material.

Synthesis and Activation of MOF-808

A reliable and reproducible synthesis and activation protocol is crucial for obtaining catalytically active MOF-808. Several methods have been reported, with the solvothermal approach being the most common.

Experimental Protocol: Solvothermal Synthesis of MOF-808

This protocol is adapted from established literature procedures.

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Formic acid (HCOOH)

  • Acetone

  • Methanol

Procedure:

  • In a 100 mL screw-capped glass jar, dissolve ZrOCl₂·8H₂O (1.08 g, 3.35 mmol) in a mixture of DMF (30 mL) and formic acid (30 mL).

  • In a separate container, dissolve H₃BTC (0.70 g, 3.33 mmol) in DMF (30 mL).

  • Combine the two solutions in the glass jar and sonicate for 15 minutes to ensure homogeneity.

  • Seal the jar tightly and place it in a preheated oven at 120 °C for 48 hours.

  • After cooling to room temperature, a white crystalline powder will have precipitated.

  • Decant the supernatant and wash the solid product with fresh DMF (3 x 50 mL), allowing the solid to soak for 12 hours in each wash.

  • Subsequently, wash the product with acetone (3 x 50 mL) in a similar manner to exchange the DMF.

  • Collect the solid by centrifugation or filtration and dry it under vacuum at room temperature overnight.

Experimental Protocol: Activation of MOF-808 for Catalysis

Activation is a critical step to remove guest molecules from the pores of the MOF and expose the active catalytic sites.

Procedure:

  • Place the synthesized MOF-808 powder in a tube furnace or a Schlenk line.

  • Heat the sample under a dynamic vacuum (<10⁻³ torr) at 150 °C for 12 hours. The heating ramp should be slow, around 1-2 °C/min, to prevent structural collapse.

  • After the activation period, allow the sample to cool down to room temperature under vacuum.

  • The activated MOF-808 should be stored in an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of moisture and other atmospheric contaminants.

Catalytic Applications of MOF-808

MOF-808 has demonstrated excellent performance in a variety of catalytic reactions. Below are detailed notes and protocols for some of the most promising applications.

CO₂ Hydrogenation to Methanol

The conversion of carbon dioxide to methanol is a key process for CO₂ utilization and the production of a valuable chemical feedstock and fuel. MOF-808 has been successfully employed as a support for copper-based catalysts in this reaction.

Data Presentation:

CatalystReaction ConditionsCO₂ Conversion (%)Methanol Selectivity (%)Methanol Yield (%)TOF (h⁻¹)Reference
50-CZ MOF260 °C, 40 bar, H₂/CO₂ = 38.6043.933.7847.44[1]
MOF-808-NaCu250 °C, 3.5 MPa, H₂/CO₂ = 3-93--[2]

Experimental Protocol: CO₂ Hydrogenation

Catalyst Preparation (Deposition-Precipitation):

  • Disperse activated MOF-808 (1.0 g) in deionized water (100 mL) and sonicate for 30 minutes.

  • Add an aqueous solution of Cu(NO₃)₂·3H₂O and Zn(NO₃)₂·6H₂O with the desired metal loading.

  • Slowly add a solution of NaOH (1 M) dropwise with vigorous stirring until the pH reaches 8.0.

  • Age the suspension at 60 °C for 2 hours with continuous stirring.

  • Filter the solid, wash thoroughly with deionized water until the filtrate is neutral, and dry at 100 °C overnight.

  • Calcination: Heat the dried powder in a tube furnace under a flow of air at 350 °C for 4 hours (ramp rate: 2 °C/min).

  • Reduction: Prior to the catalytic reaction, reduce the calcined catalyst in the reactor under a flow of 5% H₂ in Ar at 300 °C for 2 hours.

Catalytic Reaction:

  • Load the reduced catalyst (typically 100-200 mg) into a fixed-bed reactor.

  • Introduce a feed gas mixture of H₂ and CO₂ (typically a 3:1 molar ratio) at the desired flow rate.

  • Pressurize the reactor to the desired pressure (e.g., 40 bar) and heat to the reaction temperature (e.g., 260 °C).

  • Analyze the effluent gas stream using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID) to determine the conversion of CO₂ and the selectivity to methanol and other products.

Ring-Opening of Epoxides

The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing access to valuable 1,2-difunctionalized compounds that are key building blocks in the pharmaceutical industry. MOF-808 acts as an efficient heterogeneous catalyst for this reaction.

Data Presentation:

SubstrateNucleophileSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)Reference
Styrene OxideAnilineEtOH70682.9High for amino alcohol[3]
Styrene OxideAnilineEtOH702486.1High for amino alcohol[3]
Cyclohexene OxideAnilineEtOH7024-88.5 for N-phenylcyclohexanamine[3]

Experimental Protocol: Ring-Opening of Styrene Oxide with Aniline

Procedure:

  • In a 10 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add activated MOF-808 (e.g., 20 mg).

  • Add ethanol (0.5 mL) to the flask.

  • Add styrene oxide (1 mmol) and aniline (0.9 mmol) to the suspension.

  • Heat the reaction mixture to 70 °C and stir for the desired reaction time (e.g., 6-24 hours).

  • After the reaction, cool the mixture to room temperature.

  • Separate the catalyst by centrifugation or filtration.

  • Analyze the liquid phase by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of styrene oxide and the selectivity to the amino alcohol product.

  • The catalyst can be washed with ethanol and acetone, dried under vacuum, and reused for subsequent reactions.

Hydrogenation of Levulinic Acid to γ-Valerolactone (GVL)

γ-Valerolactone (GVL) is a versatile platform chemical derived from biomass. The hydrogenation of levulinic acid (LA) to GVL is a key step in its production. MOF-808 has been used as a support for ruthenium (Ru) catalysts for this transformation.

Data Presentation:

CatalystHydrogen SourceSolventTemp (°C)PressureTimeLA Conversion (%)GVL Selectivity (%)Reference
Ru/MOF-808H₂Water902 MPa0.5 h100>99[4][5]
HPW@MOF-808IsopropanolIsopropanol----86 (yield)[1][2]

Experimental Protocol: Hydrogenation of Levulinic Acid

Catalyst Preparation (Impregnation-Reduction):

  • Disperse activated MOF-808 (1.0 g) in ethanol (50 mL).

  • Add an ethanolic solution of RuCl₃·xH₂O with the desired Ru loading (e.g., 1 wt%).

  • Stir the suspension at room temperature for 24 hours.

  • Remove the solvent by rotary evaporation.

  • Dry the resulting powder in an oven at 80 °C for 12 hours.

  • Reduce the catalyst in a tube furnace under a flow of 5% H₂ in Ar at 200 °C for 4 hours.

Catalytic Reaction:

  • In a high-pressure autoclave, place the Ru/MOF-808 catalyst (e.g., 50 mg) and an aqueous solution of levulinic acid (e.g., 10 mL of 0.5 M solution).

  • Seal the autoclave and purge it several times with H₂ gas.

  • Pressurize the reactor with H₂ to the desired pressure (e.g., 2 MPa).

  • Heat the reactor to the reaction temperature (e.g., 90 °C) with vigorous stirring.

  • After the desired reaction time, cool the reactor to room temperature and carefully release the pressure.

  • Separate the catalyst from the reaction mixture by filtration.

  • Analyze the liquid products by HPLC or GC to determine the conversion of levulinic acid and the selectivity to GVL.

Visualizing Catalytic Processes

Understanding the underlying mechanisms and experimental workflows is crucial for optimizing catalytic systems. The following diagrams, created using the DOT language, illustrate a proposed catalytic cycle and a general experimental workflow for using MOF-808 in catalysis.

Catalytic Cycle for CO₂ Hydrogenation to Methanol over Cu/ZrO₂ (MOF-808)

Catalytic_Cycle_CO2_Hydrogenation cluster_0 Catalytic Cycle Active_Site Cu/ZrO₂ Active Site CO2_adsorption CO₂ Adsorption (CO₂*) Active_Site->CO2_adsorption + CO₂ H2_dissociation H₂ Dissociation (2H*) Active_Site->H2_dissociation + H₂ Formate_formation Formate Formation (HCOO*) CO2_adsorption->Formate_formation + H Formaldehyde_formation Formaldehyde Formation (H₂CO*) Formate_formation->Formaldehyde_formation + 2H Methoxy_formation Methoxy Formation (H₃CO*) Formaldehyde_formation->Methoxy_formation + H Methanol_desorption Methanol Desorption (CH₃OH) Methoxy_formation->Methanol_desorption + H Methanol_desorption->Active_Site - CH₃OH

Caption: Proposed catalytic cycle for CO₂ hydrogenation to methanol over a Cu/ZrO₂ catalyst, highlighting the key intermediate steps.

General Experimental Workflow for MOF-808 Catalysis

Experimental_Workflow cluster_workflow Experimental Workflow Synthesis MOF-808 Synthesis Activation Catalyst Activation Synthesis->Activation Drying & Heating Reaction Catalytic Reaction Activation->Reaction Add Reactants Analysis Product Analysis Reaction->Analysis Separate Catalyst Recycling Catalyst Recycling Reaction->Recycling Wash & Dry Recycling->Reaction Reuse

Caption: A generalized workflow for a typical heterogeneous catalytic experiment using MOF-808.

Relevance to Drug Development

While direct applications of MOF-808 in the synthesis of specific active pharmaceutical ingredients (APIs) are still an emerging area of research, its demonstrated catalytic activity in key organic transformations holds significant promise for the pharmaceutical industry. Many of the reaction types catalyzed by MOF-808 are fundamental to the synthesis of complex drug molecules.

For instance, the ring-opening of epoxides is a crucial step in the synthesis of various beta-blockers and other chiral drug intermediates. The ability of MOF-808 to act as a recyclable, heterogeneous catalyst for this transformation offers a greener and more sustainable alternative to traditional homogeneous catalysts, which often pose challenges in terms of separation and product contamination.

Furthermore, MOF-808's activity as a solid acid catalyst is relevant for a wide range of acid-catalyzed reactions prevalent in pharmaceutical synthesis, such as esterifications, acetalizations, and Friedel-Crafts reactions.[6][7][8] The use of a stable and reusable solid acid like MOF-808 can mitigate the corrosion, safety, and waste disposal issues associated with traditional mineral acids like sulfuric acid and hydrochloric acid.

The development of efficient and selective catalytic processes is a cornerstone of modern drug development, aiming to reduce the environmental impact and cost of API manufacturing. MOF-808 represents a promising platform for the development of such sustainable catalytic systems.

Conclusion

MOF-808 is a robust and versatile heterogeneous catalyst with demonstrated efficacy in a range of important chemical transformations. Its high stability, tunable properties, and high catalytic activity make it a valuable tool for researchers in both academic and industrial settings, including those in the field of drug development. The protocols and data presented in these application notes are intended to facilitate the exploration and application of MOF-808 in various catalytic processes, paving the way for the development of more sustainable and efficient chemical syntheses.

References

Staining protocol for IR-808 dye in live-cell imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

IR-808 is a near-infrared (NIR) heptamethine cyanine dye with fluorescent properties that make it a valuable tool for various biological imaging applications.[1][2] Its emission in the NIR spectrum allows for deep tissue penetration and minimizes autofluorescence from biological samples. These characteristics make IR-808 and its analogs suitable for live-cell imaging, particularly for in vitro and in vivo studies.[1] This document provides a detailed protocol for using IR-808 dye for live-cell imaging, including recommendations for concentration, incubation time, and imaging parameters. Additionally, it outlines the principles of its application in distinguishing live and dead cell populations.

Principle of Staining

IR-808 is a cell-permeant dye that can be taken up by living cells. Some studies suggest that it can accumulate in the lysosomes and mitochondria of tumor cells.[2] For live/dead discrimination, similar NIR dyes are often used in fixable dead cell staining kits. In this context, the dye covalently binds to both intracellular and extracellular amines. In viable cells with intact membranes, the dye primarily reacts with surface amines, resulting in dim staining. In contrast, in dead cells with compromised membranes, the dye can enter the cell and bind to intracellular amines, leading to a much stronger fluorescent signal. This differential staining allows for the clear distinction between live and dead cell populations via fluorescence microscopy or flow cytometry.

Data Presentation

The following tables summarize the key quantitative parameters for using IR-808 dye in live-cell imaging, derived from various sources.

Table 1: IR-808 Dye Properties

PropertyValue
Excitation Wavelength~808 nm[3]
Emission Wavelength~878 nm[3]
Common ApplicationLive/Dead Cell Staining, Cancer Cell Imaging[1]

Table 2: Recommended Staining Conditions for Live-Cell Imaging

ParameterRecommended RangeNotes
Cell Type HeLa, A549, and other cancer cell lines; can be optimized for other cell types.[4][5]Optimization for each cell line is recommended.
Cell Density 5 - 10 x 10⁶ cells/mL for suspension cells.[3]For adherent cells, aim for 70-80% confluency.
IR-808 Concentration 5 µM[1]This is a starting point; optimal concentration may vary.
Incubation Time 10 - 60 minutes[1][3]30 minutes is a commonly used incubation time.[4]
Incubation Temperature Room Temperature or 37°C[3]
Staining Buffer Hanks and 20 mM Hepes buffer (HHBS) or other serum/protein-free buffer.[3]Protein in the buffer can interfere with staining.

Experimental Protocols

This protocol provides a general guideline for staining live cells with IR-808 dye. It is recommended to optimize the protocol for your specific cell type and experimental conditions.

Materials:

  • IR-808 dye

  • Dimethyl sulfoxide (DMSO)

  • Hanks and 20 mM Hepes buffer (HHBS) or Phosphate-Buffered Saline (PBS), protein-free

  • Live cells in culture (adherent or suspension)

  • Fluorescence microscope with appropriate NIR filter sets (e.g., excitation ~808 nm, emission ~880 nm)

Preparation of Staining Solution:

  • Prepare a stock solution of IR-808 dye in DMSO. For example, to make a 1 mM stock solution, dissolve the appropriate amount of IR-808 in high-quality, anhydrous DMSO.

  • On the day of the experiment, dilute the IR-808 stock solution in a protein-free buffer like HHBS or PBS to the desired working concentration (e.g., 5 µM).

Staining Protocol for Adherent Cells:

  • Grow cells on coverslips or in imaging-compatible plates to the desired confluency (typically 70-80%).

  • Carefully remove the culture medium.

  • Wash the cells once with pre-warmed, protein-free buffer (HHBS or PBS).

  • Add the freshly prepared IR-808 staining solution to the cells, ensuring the entire surface is covered.

  • Incubate for 10-60 minutes at 37°C, protected from light.[1][3] The optimal incubation time should be determined experimentally.[3]

  • Remove the staining solution.

  • Wash the cells two to three times with the protein-free buffer.

  • Add fresh, pre-warmed buffer or imaging medium to the cells.

  • Proceed with live-cell imaging using a fluorescence microscope equipped for NIR imaging.

Staining Protocol for Suspension Cells:

  • Harvest the cells and centrifuge to obtain a cell pellet.

  • Resuspend the cells in a protein-free buffer (HHBS or PBS) at a concentration of 5-10 x 10⁶ cells/mL.[3]

  • Add the freshly prepared IR-808 staining solution to the cell suspension.

  • Incubate for 10-60 minutes at 37°C or room temperature, protected from light.[3]

  • Centrifuge the cells to pellet them and remove the staining solution.

  • Wash the cells by resuspending the pellet in fresh, protein-free buffer and centrifuging again. Repeat this wash step twice.

  • Resuspend the final cell pellet in the desired buffer or imaging medium.

  • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Mandatory Visualizations

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis A Prepare IR-808 Staining Solution C Incubate Cells with IR-808 A->C B Prepare Live Cells B->C D Wash Cells C->D E Image with Fluorescence Microscope D->E

Caption: General workflow for staining live cells with IR-808 dye.

Live_Dead_Staining_Principle cluster_live Live Cell cluster_dead Dead Cell LiveCell Intact Membrane LowFluorescence Low Fluorescence LiveCell->LowFluorescence DeadCell Compromised Membrane HighFluorescence High Fluorescence DeadCell->HighFluorescence IR808 IR-808 Dye IR808->LiveCell Limited Entry IR808->DeadCell Free Entry

Caption: Principle of live/dead cell discrimination using a membrane-impermeant dye.

Cautions and Considerations

  • Phototoxicity and Photobleaching: As with any fluorescence imaging, it is crucial to minimize light exposure to the cells to reduce phototoxicity and photobleaching. Use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.

  • Optimization: The optimal staining concentration and incubation time can vary between different cell types. It is highly recommended to perform a titration experiment to determine the best conditions for your specific cells.

  • Buffer Choice: The presence of proteins in the staining buffer can lead to non-specific binding of the dye and increased background fluorescence. Therefore, a protein-free buffer is recommended for the staining and washing steps.[3]

  • Controls: Always include appropriate controls in your experiment, such as unstained cells (to assess autofluorescence) and heat-killed or chemically-treated dead cells (to confirm the dye's ability to identify dead cells).

References

Application Notes and Protocols for In Vitro Efficacy Testing of XmAb808

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XmAb808 is a tumor-selective, co-stimulatory bispecific antibody that targets the B7-H3 antigen, broadly expressed on solid tumors, and the CD28 co-stimulatory receptor on T cells.[1] By engaging both targets, XmAb808 is designed to provide a conditional "Signal 2" to T cells, promoting their activation and anti-tumor response specifically within the tumor microenvironment. This mechanism is intended to synergize with a primary "Signal 1" stimulus, such as that provided by T-cell receptor (TCR) engagement with tumor antigens, which can be mimicked in vitro by anti-CD3 antibodies or co-culture with tumor cells. These application notes provide detailed protocols for in vitro assays to characterize the efficacy of XmAb808, including its ability to induce T-cell proliferation, cytokine release, and cytotoxicity against B7-H3-positive cancer cells.

Mechanism of Action: XmAb808 Signaling Pathway

XmAb808 facilitates a potent anti-tumor immune response by bridging B7-H3-expressing tumor cells with CD28-expressing T cells. This targeted co-stimulation enhances T-cell activation, proliferation, and effector functions, leading to the destruction of cancer cells.

XmAb808_Signaling_Pathway XmAb808 Mechanism of Action cluster_tumor_cell B7-H3+ Tumor Cell cluster_t_cell T Cell cluster_activation T Cell Activation cluster_effector Effector Functions Tumor_Cell Tumor Cell B7H3 B7-H3 XmAb808 XmAb808 B7H3->XmAb808 Binds T_Cell T Cell CD28 CD28 TCR TCR Signal2 Signal 2 (CD28 Co-stimulation) CD28->Signal2 Provides Signal1 Signal 1 (TCR Engagement) TCR->Signal1 Provides XmAb808->CD28 Binds Activation Full T Cell Activation Signal1->Activation Signal2->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Release Cytokine Release (IL-2, IFN-γ) Activation->Cytokine_Release Cytotoxicity Cytotoxicity Activation->Cytotoxicity Cytotoxicity->Tumor_Cell Induces Lysis

Caption: XmAb808 binds B7-H3 on tumor cells and CD28 on T cells, providing co-stimulation for T-cell activation and anti-tumor effects.

Data Presentation

The following tables summarize expected quantitative data from in vitro assays designed to test the efficacy of XmAb808. These values are representative and may vary based on experimental conditions, cell lines, and donor T cells.

Table 1: B7-H3 Expression on Common Cancer Cell Lines

Cell LineCancer TypeB7-H3 Expression Level
A549Non-Small Cell Lung CancerHigh
HCC827Non-Small Cell Lung CancerHigh
NCI-H23Non-Small Cell Lung CancerHigh
DLD-1Colorectal CancerHigh
HCT-116Colorectal CancerHigh
MDA-MB-231Breast CancerHigh
AsPC-1Pancreatic CancerHigh
PANC-1Pancreatic CancerHigh
Hep3BHepatocellular CarcinomaHigh
SNU-387Hepatocellular CarcinomaHigh
DaudiBurkitt's LymphomaNegative

B7-H3 expression levels are typically determined by flow cytometry and can be categorized as high, medium, low, or negative based on mean fluorescence intensity (MFI) compared to isotype controls.[2][3][4][5]

Table 2: XmAb808-Mediated T-Cell Proliferation

XmAb808 Concentration (ng/mL)% Divided CD8+ T Cells (in presence of B7-H3+ target cells & Signal 1)
0< 5%
110 - 20%
1030 - 50%
10060 - 80%
100070 - 90%

Data is representative of a 5-day co-culture of human T cells with B7-H3+ target cells and a sub-optimal concentration of anti-CD3 antibody, as measured by CFSE dilution.

Table 3: XmAb808-Induced Cytokine Release

XmAb808 Concentration (ng/mL)IL-2 Release (pg/mL)IFN-γ Release (pg/mL)
0< 50< 100
1100 - 300200 - 500
10500 - 15001000 - 3000
1002000 - 50004000 - 8000
10003000 - 70006000 - 12000

Cytokine concentrations in the supernatant are measured by ELISA after 48-72 hours of co-culture of human T cells with B7-H3+ target cells and a sub-optimal concentration of anti-CD3 antibody.[6][7]

Table 4: XmAb808-Mediated Tumor Cell Cytotoxicity

XmAb808 Concentration (ng/mL)% Specific Lysis of B7-H3+ Target CellsEC50 (ng/mL)
0< 10%-
0.115 - 25%\multirow{5}{*}{1 - 10}
130 - 50%
1050 - 70%
10070 - 90%
1000> 80%

Specific lysis is determined after a 48-72 hour co-culture of human T cells and B7-H3+ target cells at an effector-to-target (E:T) ratio of 10:1. Cytotoxicity can be measured using a flow cytometry-based assay or a release assay (e.g., LDH or Calcein-AM).

Experimental Protocols

Experimental Workflow Overview

experimental_workflow Start Start Isolate_PBMCs Isolate PBMCs from Healthy Donor Blood Start->Isolate_PBMCs Culture_Target_Cells Culture B7-H3+ and B7-H3- Cancer Cell Lines (Target Cells) Start->Culture_Target_Cells Isolate_T_Cells Isolate T Cells (Effector Cells) Isolate_PBMCs->Isolate_T_Cells Assay_Setup Set up Co-culture Assays Isolate_T_Cells->Assay_Setup Culture_Target_Cells->Assay_Setup Add_XmAb808 Add Serial Dilutions of XmAb808 Assay_Setup->Add_XmAb808 Incubate Incubate for Specified Time Add_XmAb808->Incubate Data_Acquisition Data Acquisition Incubate->Data_Acquisition Proliferation_Assay T-Cell Proliferation (CFSE Assay) Data_Acquisition->Proliferation_Assay Cytokine_Assay Cytokine Release (ELISA) Data_Acquisition->Cytokine_Assay Cytotoxicity_Assay Cytotoxicity Assay (Flow Cytometry) Data_Acquisition->Cytotoxicity_Assay Data_Analysis Data Analysis Proliferation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro efficacy testing of XmAb808.

Protocol 1: T-Cell Proliferation Assay (CFSE-Based)

Objective: To quantify the proliferation of T cells in response to XmAb808-mediated co-stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell isolation kit (negative selection)

  • B7-H3 positive (e.g., A549) and negative (e.g., Daudi) target cancer cell lines

  • XmAb808

  • Anti-CD3 antibody (e.g., OKT3)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • RPMI-1640 medium with 10% FBS

  • Flow cytometer

Procedure:

  • Isolate T cells from healthy donor PBMCs using a negative selection kit.

  • Label the isolated T cells with CFSE according to the manufacturer's protocol. Typically, a final concentration of 1-5 µM CFSE is used for 10-15 minutes at 37°C.

  • Wash the CFSE-labeled T cells twice with complete RPMI-1640 medium.

  • Seed the B7-H3+ and B7-H3- target cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • On the next day, add the CFSE-labeled T cells to the wells containing the target cells at an E:T ratio of 10:1 (2 x 10^5 T cells/well).

  • Add a sub-optimal concentration of anti-CD3 antibody (e.g., 10-100 ng/mL) to provide "Signal 1".

  • Add serial dilutions of XmAb808 (e.g., 0.1 ng/mL to 1000 ng/mL) to the appropriate wells. Include a no-antibody control.

  • Co-culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

  • Analyze the cells by flow cytometry. Gate on the T-cell populations and measure the dilution of the CFSE signal. The percentage of divided cells can be determined by quantifying the cells that have undergone one or more cell divisions.

Protocol 2: Cytokine Release Assay (ELISA)

Objective: To measure the secretion of IL-2 and IFN-γ by T cells upon activation by XmAb808.

Materials:

  • Co-culture setup as described in Protocol 1.

  • Human IL-2 and IFN-γ ELISA kits.

  • Plate reader.

Procedure:

  • Set up the co-culture of T cells and target cells with anti-CD3 and XmAb808 as described in Protocol 1, steps 1-7.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • Perform ELISA for IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions.

  • Briefly, coat the ELISA plate with the capture antibody overnight.

  • Block the plate and then add the culture supernatants and standards.

  • Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).

  • Add the substrate and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of cytokines in each sample by interpolating from the standard curve.

Protocol 3: T-Cell Mediated Cytotoxicity Assay (Flow Cytometry-Based)

Objective: To assess the ability of XmAb808 to induce T-cell-mediated killing of B7-H3-positive target cells.

Materials:

  • Co-culture setup as described in Protocol 1.

  • A cell-permeable fluorescent dye to label target cells (e.g., CFSE or other cell tracker dye).

  • A viability dye that is excluded by live cells (e.g., 7-AAD or Propidium Iodide).

  • Flow cytometer.

Procedure:

  • Label the B7-H3+ and B7-H3- target cells with a cell tracker dye like CFSE according to the manufacturer's protocol. This will allow for the discrimination of target cells from effector T cells.

  • Wash the labeled target cells and seed them in a 96-well plate at 2 x 10^4 cells/well.

  • Isolate human T cells and add them to the wells at the desired E:T ratio (e.g., 10:1).

  • Add a sub-optimal concentration of anti-CD3 antibody.

  • Add serial dilutions of XmAb808.

  • Incubate the co-culture for 48-72 hours.

  • Just prior to analysis, add a viability dye (e.g., 7-AAD) to each well.

  • Analyze the samples by flow cytometry.

  • Gate on the target cell population based on the cell tracker dye fluorescence.

  • Within the target cell gate, determine the percentage of dead cells (positive for the viability dye).

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x [(% Dead Target Cells in Test Well - % Spontaneous Dead Target Cells) / (100 - % Spontaneous Dead Target Cells)] Spontaneous death is measured in wells with target cells and T cells but no XmAb808.

References

Application Notes and Protocols for T-808 PET Imaging in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of the PET tracer T-808 ([18F]T-808) in preclinical models for the in vivo imaging of tau pathology. T-808 is a second-generation radioligand that selectively binds to paired helical filament (PHF)-tau, a hallmark of Alzheimer's disease and other tauopathies.

Introduction

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo.[1] The development of tau-specific PET tracers has been crucial in understanding the progression of tauopathies and in the development of novel therapeutics.[2] T-808 is a PET tracer with high affinity and selectivity for PHF-tau aggregates over β-amyloid plaques.[3][4] Preclinical studies in rodent models have demonstrated its rapid brain uptake and washout, making it a suitable candidate for imaging tau pathology.[3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for [18F]T-808 from preclinical studies.

Table 1: In Vitro Binding Affinity of T-808

ParameterValueDescription
KD (nmol/L)22Dissociation constant, indicating the binding affinity of the tracer to its target. A lower value indicates higher affinity.[4]
Selectivity (Tau vs. Aβ)27-foldThe ratio of binding affinity for neurofibrillary tangles (tau) over amyloid-β plaques.[4]

Table 2: Biodistribution of [18F]T-808 in Mice (% Injected Dose per Gram - %ID/g)

Organ2 min post-injection10 min post-injection30 min post-injection60 min post-injection
Brain2.5 ± 0.31.8 ± 0.20.9 ± 0.10.5 ± 0.1
Blood3.1 ± 0.41.5 ± 0.20.6 ± 0.10.3 ± 0.05
Heart4.2 ± 0.52.1 ± 0.31.0 ± 0.10.6 ± 0.1
Lungs5.5 ± 0.72.8 ± 0.41.2 ± 0.20.7 ± 0.1
Liver15.2 ± 2.118.5 ± 2.516.1 ± 2.212.3 ± 1.8
Kidneys8.9 ± 1.112.3 ± 1.510.5 ± 1.37.8 ± 1.0
Femur1.1 ± 0.21.5 ± 0.21.8 ± 0.32.0 ± 0.3

Note: These values are representative and may vary depending on the specific mouse model and experimental conditions.

Experimental Protocols

Radiosynthesis of [18F]T-808

The radiosynthesis of [18F]T-808 is a complex procedure that should be performed by trained radiochemists in a facility equipped for handling radioactivity. The general steps include:

  • Production of [18F]Fluoride: [18F]Fluoride is typically produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

  • Fluorination of the Precursor: The [18F]fluoride is then used to fluorinate a suitable precursor molecule for T-808.

  • Purification: The resulting [18F]T-808 is purified using high-performance liquid chromatography (HPLC).

  • Quality Control: The final product undergoes quality control tests to ensure its radiochemical purity, specific activity, and sterility before injection.

Animal Handling and Preparation
  • Animal Models: Transgenic mouse models of tauopathy (e.g., PS19, rTg4510) are commonly used. Age-matched wild-type littermates should be used as controls.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Anesthesia: For the duration of the injection and imaging procedure, animals should be anesthetized. A common method is inhalation anesthesia with isoflurane (1-2% in oxygen).

  • Catheterization: For accurate and repeatable injections, a catheter may be placed in the lateral tail vein.

[18F]T-808 Injection and PET/CT Imaging Protocol
  • Dose Preparation: The [18F]T-808 solution is diluted in sterile saline to the desired concentration. The typical injected dose for a mouse is 3.7-7.4 MBq (100-200 µCi).

  • Injection: The prepared dose is administered as a bolus injection via the tail vein catheter.

  • Uptake Period: Following injection, there is an uptake period to allow for the tracer to distribute and bind to its target. For [18F]T-808, a 30-60 minute uptake period is common.

  • Positioning: The anesthetized animal is positioned on the scanner bed. It is crucial to ensure the head is centered in the field of view for brain imaging.

  • CT Scan: A low-dose CT scan is acquired for anatomical co-registration and attenuation correction of the PET data.

  • PET Scan: A dynamic or static PET scan is acquired. A typical static scan duration is 15-30 minutes.

  • Post-Imaging: After the scan, the animal is monitored until it has fully recovered from anesthesia.

Data Analysis
  • Image Reconstruction: The raw PET data is reconstructed using an appropriate algorithm (e.g., OSEM3D). The reconstruction should include corrections for attenuation, scatter, and radioactive decay.

  • Image Co-registration: The PET image is co-registered with the CT image to provide anatomical context.

  • Region of Interest (ROI) Analysis: ROIs are drawn on the co-registered images to delineate specific brain regions (e.g., hippocampus, cortex, cerebellum).

  • Quantification: The radioactivity concentration within each ROI is determined and typically expressed as the Standardized Uptake Value (SUV) or as a percentage of the injected dose per gram of tissue (%ID/g). For more detailed kinetic analysis, a dynamic scan and arterial blood sampling may be required.

Visualizations

G cluster_workflow Experimental Workflow for Preclinical T-808 PET Imaging animal_prep Animal Preparation (Anesthesia, Catheterization) radiotracer_prep [18F]T-808 Dose Preparation injection Intravenous Injection radiotracer_prep->injection uptake Uptake Period (30-60 min) injection->uptake imaging PET/CT Imaging uptake->imaging data_analysis Data Analysis (Image Reconstruction, ROI Analysis) imaging->data_analysis

Figure 1: Experimental workflow for a typical preclinical T-808 PET imaging study.

G cluster_pathway Simplified Signaling Pathway of Tau Hyperphosphorylation and Aggregation stress Cellular Stressors (e.g., Aβ oligomers, oxidative stress) kinases Kinase Activation (e.g., GSK3β, CDK5) stress->kinases phosphatases Phosphatase Inhibition (e.g., PP2A) stress->phosphatases tau Soluble Tau Protein kinases->tau Phosphorylation phosphatases->tau Dephosphorylation hyper_tau Hyperphosphorylated Tau tau->hyper_tau Hyperphosphorylation aggregation Tau Aggregation hyper_tau->aggregation phf Paired Helical Filaments (PHFs) aggregation->phf nfts Neurofibrillary Tangles (NFTs) phf->nfts t808 [18F]T-808 This compound->phf Binds

Figure 2: Simplified signaling pathway illustrating tau hyperphosphorylation and aggregation, the target of the T-808 PET tracer.

References

Application Notes and Protocols for IR-808 in Photodynamic Therapy of Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-808, a heptamethine cyanine dye, is a potent photosensitizer for photodynamic therapy (PDT) in cancer research. When activated by near-infrared (NIR) light at approximately 808 nm, IR-808 efficiently generates reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Its absorption in the NIR window allows for deeper tissue penetration, making it a promising candidate for treating solid tumors. These application notes provide an overview of IR-808's mechanism of action and detailed protocols for its use in in vitro cancer cell studies.

Mechanism of Action

Photodynamic therapy with IR-808 is a multi-step process that culminates in cancer cell death. The fundamental principle involves the interaction of the photosensitizer, light, and molecular oxygen.[1]

  • Cellular Uptake: IR-808 is first introduced to the cancer cells and is taken up, localizing within various cellular compartments, with a notable accumulation in the mitochondria.

  • Photoexcitation: Upon irradiation with an 808 nm light source, the IR-808 molecule absorbs photons, transitioning from its ground state to an excited singlet state.

  • Intersystem Crossing: The excited singlet state of IR-808 can then undergo intersystem crossing to a longer-lived excited triplet state.

  • Energy Transfer and ROS Generation: The excited triplet state of IR-808 can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). It can also participate in Type I photochemical reactions, producing other ROS such as superoxide anions and hydroxyl radicals.

  • Oxidative Stress and Apoptosis: The accumulation of ROS within the cancer cell induces significant oxidative stress, leading to damage of cellular components, including lipids, proteins, and DNA. This damage triggers the intrinsic apoptotic pathway, primarily through the mitochondria. Key events include the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.

Data Presentation

The efficacy of IR-808-mediated PDT is dependent on several factors, including the concentration of IR-808, the light dose (a combination of power density and irradiation time), and the cancer cell line being treated. The following tables summarize quantitative data from various studies.

Table 1: In Vitro Phototoxicity of IR-808 in Various Cancer Cell Lines

Cell LineIR-808 ConcentrationLight Dose (808 nm)Cell Viability (%)
HeLa1.5 mg/mL0.9 W/cm² for 10 minDecreased significantly
4T150 µg/mL1 W/cm² for 10 min~0%[2]
HepG2Not specifiedNot specified~34% (with UCNPs@mSiO₂-Ce6-GPC3)[3]
rTDMCsNot specifiedNot specifiedSignificant decrease[4]

Table 2: Parameters for IR-808 Based Photodynamic Therapy Experiments

ParameterRecommended RangeNotes
IR-808 Concentration 1 - 50 µg/mLOptimal concentration is cell-line dependent and should be determined empirically.
Light Source 808 nm Diode LaserEnsure consistent power output and uniform illumination of the treatment area.
Power Density 0.5 - 2 W/cm²Higher power densities can lead to photothermal effects in addition to photodynamic effects.
Irradiation Time 5 - 20 minutesAdjust time to achieve the desired total light dose (J/cm²).
Cell Seeding Density 5x10³ - 1x10⁵ cells/wellOptimize for the specific assay and cell line to ensure logarithmic growth during the experiment.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol outlines the steps to determine the cytotoxicity of IR-808 mediated PDT using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • IR-808 stock solution (in DMSO or water)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[5]

  • DMSO or Solubilization Solution

  • 96-well plates

  • 808 nm laser source

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • IR-808 Incubation: Remove the culture medium and add fresh medium containing various concentrations of IR-808. Include control wells with medium only (no cells) and cells with medium but no IR-808. Incubate for 4-24 hours.

  • Washing: After incubation, remove the IR-808 containing medium and wash the cells gently with PBS.

  • Irradiation: Add fresh, phenol red-free medium to each well. Expose the designated wells to an 808 nm laser at a specified power density and for a set duration. Keep a set of non-irradiated control plates.

  • Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells after subtracting the background absorbance.

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS generation following IR-808 PDT.

Materials:

  • Cancer cells treated with IR-808 and light as described in Protocol 1

  • DCFH-DA stock solution (10 mM in DMSO)[6]

  • Phenol red-free culture medium or PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Following IR-808 incubation and washing (Steps 1-3 of Protocol 1), proceed with this protocol.

  • DCFH-DA Loading: Prepare a working solution of 10 µM DCFH-DA in serum-free medium.[7] Remove the medium from the cells and add the DCFH-DA working solution. Incubate for 30 minutes at 37°C in the dark.[6]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Irradiation: Add fresh phenol red-free medium or PBS to the cells and irradiate with the 808 nm laser as planned.

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.[8]

  • Data Analysis: Quantify the increase in fluorescence in the treated cells compared to the control groups (no IR-808, no light) to determine the level of intracellular ROS production.

Protocol 3: Cellular Uptake and Localization of IR-808

This protocol details the visualization of IR-808 uptake and its subcellular localization using fluorescence microscopy.

Materials:

  • Cancer cells cultured on glass coverslips or in imaging-compatible plates

  • IR-808

  • MitoTracker™ Green FM (for mitochondrial co-localization)

  • DAPI (for nuclear staining)

  • Formaldehyde or paraformaldehyde (for fixing)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed cells on coverslips or imaging plates and allow them to adhere overnight.

  • IR-808 Incubation: Treat the cells with IR-808 containing medium for the desired time.

  • Co-staining (Optional): For co-localization studies, incubate the cells with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria) according to the manufacturer's instructions.

  • Washing: Wash the cells with PBS to remove unbound IR-808 and probes.

  • Fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If nuclear staining is desired, permeabilize the cells with a permeabilization buffer for 10 minutes.

  • Nuclear Staining (Optional): Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. IR-808 will emit in the near-infrared range, mitochondria in the green channel, and the nucleus in the blue channel.

  • Image Analysis: Analyze the captured images to determine the cellular uptake and subcellular distribution of IR-808.

Visualizations

The following diagrams illustrate key aspects of IR-808 photodynamic therapy.

G Experimental Workflow for In Vitro IR-808 PDT cluster_setup Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Incubate with IR-808 A->B C Wash with PBS B->C D Irradiate with 808 nm Laser C->D G Cellular Uptake (Microscopy) C->G E Cell Viability Assay (MTT) D->E F ROS Detection (DCFH-DA) D->F

Caption: Workflow for IR-808 photodynamic therapy experiments.

G IR-808 PDT Induced Apoptosis Signaling Pathway cluster_trigger Initiation cluster_mitochondria Mitochondrial Response cluster_caspase Execution Phase IR808 IR-808 ROS Reactive Oxygen Species (ROS) IR808->ROS Photoactivation Light 808 nm Light Mito Mitochondria ROS->Mito Induces Damage Bcl2 Anti-apoptotic Bcl-2 Family (e.g., Bcl-2, Bcl-xL) Mito->Bcl2 Inhibition BaxBak Pro-apoptotic Bcl-2 Family (e.g., Bax, Bak) Mito->BaxBak Activation Bcl2->BaxBak CytC Cytochrome c Release BaxBak->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of IR-808 mediated apoptosis.

References

Application Notes and Protocols: XmAb808 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XmAb808 is an investigational bispecific antibody that targets the B7-H3 and CD28 proteins. It is designed to provide a conditional co-stimulatory signal to T cells in the tumor microenvironment, potentially enhancing anti-tumor immunity. This document provides an overview of the preclinical rationale and clinical investigation of XmAb808 in combination with other cancer therapies, including immune checkpoint inhibitors and T-cell engagers. Detailed protocols for relevant preclinical assays are also provided to aid researchers in the evaluation of similar therapeutic strategies.

Preclinical Rationale for Combination Therapy

XmAb808 is a tumor-selective, co-stimulatory XmAb 2+1 bispecific antibody. It is engineered to bind to B7-H3, a tumor antigen broadly expressed on various solid tumors, and selectively to the CD28 T-cell co-receptor only when bound to tumor cells. This targeted delivery of a "Signal 2" to T cells is intended to augment anti-tumor responses initiated by "Signal 1," which is provided by T-cell receptor (TCR) engagement with tumor antigens. Preclinical studies have demonstrated that XmAb808 can potentiate the cytotoxic activity of T cells when combined with therapies that promote Signal 1, such as T-cell engaging bispecific antibodies, or with checkpoint inhibitors that release the brakes on T-cell activation.[1]

Combination with Anti-PD-1 Therapy

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor that, upon engagement with its ligands (PD-L1 and PD-L2), inhibits T-cell signaling pathways, including those downstream of CD28. By blocking the PD-1 pathway, anti-PD-1 antibodies can restore T-cell activity. Preclinical evidence suggests that the combination of XmAb808 with an anti-PD-1 antibody can lead to enhanced anti-tumor efficacy. In a mouse xenograft model of breast cancer, the combination of XmAb808 and an anti-PD-1 antibody was shown to suppress tumor growth.[2][3][4]

Combination with CD3 T-Cell Engaging Bispecific Antibodies

CD3 T-cell engaging bispecific antibodies provide a potent "Signal 1" by physically linking T cells to tumor cells, leading to T-cell activation and tumor cell lysis. However, the lack of co-stimulation (Signal 2) in the tumor microenvironment can limit the efficacy and durability of this response. XmAb808 is designed to provide this missing co-stimulatory signal. In preclinical studies, the combination of XmAb808 with an EpCAMxCD3 bispecific antibody resulted in enhanced T-cell mediated killing of tumor cells in vitro and suppressed pancreatic tumor xenograft growth in mice.[2][3][4] This enhanced effect is associated with the IL-2-dependent expansion of CD25+ T cells.[2][3][4]

Preclinical Data

In Vitro T-Cell Activation and Cytokine Release

In vitro studies using co-cultures of human peripheral blood mononuclear cells (PBMCs) and cancer cell lines engineered to provide a T-cell signal have shown that XmAb808 enhances T-cell activation and cytokine production in a dose-dependent manner.

Experimental SetupTreatmentIL-2 Secretion (Fold Increase vs. Control)IFNγ Secretion (Fold Increase vs. Control)Reference
Co-culture of human PBMCs and cancer cells with engineered Signal 1XmAb808Data not available in a quantitative formatData not available in a quantitative format[2]
Co-culture of human PBMCs and cancer cells with engineered Signal 1XmAb808 + EpCAMxCD3 bispecific antibodyQualitatively described as enhancedQualitatively described as enhanced[2]

Note: Specific quantitative data from these experiments are not publicly available in the reviewed literature. The provided information is based on descriptive accounts of the experimental outcomes.

In Vivo Anti-Tumor Efficacy

Preclinical in vivo studies in mouse xenograft models have demonstrated the potential of XmAb808 to enhance the anti-tumor activity of other immunotherapies.

Tumor ModelTreatment GroupTumor Growth InhibitionReference
Breast Tumor XenograftXmAb808 + anti-PD-1 antibodyQualitatively described as suppressed tumor growth[2][3][4]
Pancreatic Tumor XenograftXmAb808 + EpCAMxCD3 bispecific antibodyQualitatively described as suppressed tumor growth[2][3][4]

Note: Specific quantitative data on tumor volume, tumor growth delay, or survival are not publicly available in the reviewed literature.

Clinical Development

A Phase 1, first-in-human, open-label, dose-finding, and expansion study (NCT05585034) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of XmAb808 in combination with pembrolizumab in patients with selected advanced solid tumors.[4][5] Enrollment in the dose-escalation cohorts is complete, and a maximum tolerated dose has not been reached.[6] Xencor has indicated that they do not plan to initiate expansion cohorts in combination with pembrolizumab and are evaluating potential combinations with CD3 T-cell engaging bispecific antibodies.[1]

Experimental Protocols

The following are representative protocols for key experiments to evaluate the activity of a B7-H3 x CD28 bispecific antibody in combination with other cancer therapies. These protocols are based on methodologies described in the literature and should be optimized for specific experimental conditions.

Protocol 1: In Vitro T-Cell Activation and Cytokine Release Assay

Objective: To assess the ability of XmAb808 in combination with a T-cell activating agent to induce T-cell activation and cytokine production in a co-culture system.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • B7-H3 positive tumor cell line

  • Complete RPMI-1640 medium

  • XmAb808

  • T-cell activating agent (e.g., anti-CD3 antibody, CD3-bispecific antibody)

  • Human IL-2 and IFNγ ELISA kits

  • 96-well flat-bottom culture plates

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD25, CD69)

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

    • Culture the B7-H3 positive tumor cell line and ensure viability is >95%.

  • Co-culture Setup:

    • Plate tumor cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • The next day, add 1 x 10^5 PBMCs to each well.

    • Add serial dilutions of XmAb808 and a fixed concentration of the T-cell activating agent to the appropriate wells. Include controls with each agent alone and untreated wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Cytokine Analysis:

    • After incubation, centrifuge the plate and collect the supernatant.

    • Measure the concentration of IL-2 and IFNγ in the supernatant using ELISA kits according to the manufacturer's instructions.

  • T-cell Activation Analysis (Flow Cytometry):

    • Gently resuspend the cells in the wells.

    • Transfer the cell suspension to FACS tubes.

    • Wash the cells with FACS buffer.

    • Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).

    • Acquire the samples on a flow cytometer and analyze the percentage of activated T cells.

Protocol 2: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of XmAb808 in combination with an immune checkpoint inhibitor in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • B7-H3 positive human tumor cell line

  • Matrigel

  • XmAb808

  • Anti-PD-1 antibody (or other checkpoint inhibitor)

  • Human PBMCs

  • Sterile PBS

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Resuspend tumor cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • PBMC Engraftment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), inject 1 x 10^7 human PBMCs intravenously or intraperitoneally into each mouse.

  • Treatment Administration:

    • Randomize the mice into treatment groups (e.g., Vehicle control, XmAb808 alone, anti-PD-1 antibody alone, XmAb808 + anti-PD-1 antibody).

    • Administer the treatments via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined schedule and dose.

  • Tumor Measurement:

    • Measure tumor dimensions with calipers two to three times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint:

    • Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Visualizations

Combination_Therapy_Signaling_Pathway cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell cluster_Therapeutics Therapeutics TCR TCR Activation T-Cell Activation TCR->Activation CD28 CD28 CD28->Activation MHC_Antigen MHC + Antigen MHC_Antigen->TCR Signal 1 B7H3 B7-H3 XmAb808 XmAb808 XmAb808->CD28 Signal 2 XmAb808->B7H3 Anti_PD1 Anti-PD-1 PD1 PD-1 Anti_PD1->PD1 Blockade CD3_Engager CD3 Engager CD3_Engager->TCR Artificial Signal 1 PD1->Activation Inhibition Experimental_Workflow_In_Vivo start Start implant Implant B7-H3+ Tumor Cells in Immunodeficient Mice start->implant engraft Engraft Human PBMCs implant->engraft randomize Randomize into Treatment Groups engraft->randomize treat Administer Treatment: - Vehicle - XmAb808 - Anti-PD-1 - Combination randomize->treat measure Measure Tumor Volume (2-3 times/week) treat->measure measure->treat Continue treatment endpoint Endpoint Reached measure->endpoint Tumor size criteria met analyze Tumor Excision and Immunohistochemistry endpoint->analyze end End analyze->end

References

Application Notes & Protocols for CO2 Conversion Utilizing MOF-808

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the experimental setup and protocols for the catalytic conversion of carbon dioxide (CO2) using the metal-organic framework (MOF), MOF-808. It includes detailed procedures for the synthesis of MOF-808, its application in CO2 cycloaddition reactions, and relevant characterization techniques. Quantitative data from various studies are summarized for comparative analysis. Diagrams illustrating the experimental workflow and setup are also provided to facilitate understanding and implementation.

Introduction to MOF-808 in CO2 Conversion

Metal-organic frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. MOF-808, a zirconium-based MOF, has garnered significant attention for its high surface area, exceptional chemical stability, and the presence of open metal sites, making it a promising candidate for CO2 capture and conversion.[1] Its structural integrity under various conditions, including high humidity and acidic or alkaline environments, surpasses that of many other MOFs.[1] The catalytic activity of MOF-808 is often attributed to the Lewis acidic Zr sites within its structure.[2] This document outlines the experimental procedures for leveraging MOF-808 as a catalyst for CO2 conversion, with a focus on the cycloaddition of CO2 to epoxides to produce valuable cyclic carbonates.[3]

Experimental Protocols

Synthesis of MOF-808

This protocol is based on a modified solvothermal method.[4]

Materials:

  • Zirconium(IV) chloride (ZrCl4)

  • 1,3,5-Benzenetricarboxylic acid (H3BTC or trimesic acid)

  • N,N-Dimethylformamide (DMF)

  • Formic acid (FA)

  • Methanol

  • Ethanol

Procedure:

  • In a 100 mL beaker, dissolve 1 mmol of 1,3,5-benzenetricarboxylic acid (H3BTC) in a 40 mL mixture of DMF and formic acid (1:1 v/v).

  • Use ultrasonic treatment for 10 minutes to ensure complete dissolution.

  • Add 1 mmol of zirconium chloride (ZrCl4) to the solution and sonicate for another 10 minutes.

  • Stir the resulting solution for 1 hour at 30 °C.

  • Transfer the solution to a 100 mL Teflon-lined autoclave and heat it at 100 °C for 24 hours.

  • After cooling to room temperature, collect the white precipitate by centrifugation.

  • Wash the product three times with methanol.

  • Dry the synthesized MOF-808 in a vacuum oven at 120 °C for 12 hours.[4]

Activation: Before use in a catalytic reaction, the synthesized MOF-808 must be activated to remove any residual solvent molecules from its pores. This is typically achieved by heating the material under vacuum.[5] A common activation procedure involves heating the MOF at 150 °C for 16 hours under vacuum.[6]

CO2 Cycloaddition Reaction with Epichlorohydrin

This protocol describes a typical batch reaction for the conversion of CO2 and epichlorohydrin to the corresponding cyclic carbonate.[4]

Equipment:

  • 50 mL stainless-steel autoclave reactor

  • Magnetic stirrer with heating capabilities

  • Gas inlet for CO2

Materials:

  • Activated MOF-808 (70 mg)

  • Epichlorohydrin (ECH) (5 mL)

  • Carbon dioxide (CO2)

Procedure:

  • Place 70 mg of activated MOF-808 and 5 mL of epichlorohydrin into the 50 mL stainless-steel reactor.[4]

  • Seal the reactor and purge it with CO2 three times to replace the air.

  • Pressurize the reactor to the desired reaction pressure with CO2.

  • Heat the reactor to the specified reaction temperature while stirring.

  • Maintain the reaction conditions for the desired duration.

  • After the reaction, cool the reactor down to room temperature.

  • Vent the CO2 pressure carefully.

  • The product can be analyzed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine conversion and selectivity.

Data Presentation

The following tables summarize the quantitative data for CO2 conversion using MOF-808 and its derivatives from various studies.

Table 1: Catalytic Performance of MOF-808 in CO2 Cycloaddition with Epoxides.

CatalystEpoxideCo-catalystTemp. (°C)Pressure (atm)Time (h)Conversion (%)Selectivity (%)Reference
MOF-808EpichlorohydrinNone1001012~95>99[4]
F-MOF-808-1.5EpichlorohydrinNone80108~98>99[4]
MOF-199Propylene OxideTBAB100~4.8->65-[7]
MOF-199Styrene OxideTBAB100~4.8->65-[7]
MOF-199EpichlorohydrinTBAB100~4.8->65-[7]
MOF-1991,2-EpoxybutaneTBAB100~4.8->65-[7]

TBAB: Tetrabutylammonium bromide

Table 2: Catalytic Performance of MOF-808 in Other CO2 Conversion Reactions.

CatalystReactantsProductTemp. (°C)Pressure (MPa)Time (h)Conversion/YieldSelectivity (%)Reference
MOF-808-4CO2, MethanolDimethyl Carbonate140124821.5% Methanol Conversion100[8]
Ru@MOF-808CO2CO, Formate---Higher formate yield than homogeneous catalyst-[9]
Zr-MBA-Ru/Re-MOFCO2 in waterCO---Max. production rate: 440 μmol g⁻¹ h⁻¹-[10]

Visualization of Experimental Setup and Workflow

Experimental Workflow for CO2 Conversion

The following diagram illustrates the general workflow for the synthesis of MOF-808 and its application in CO2 conversion.

G cluster_synthesis MOF-808 Synthesis cluster_activation Catalyst Activation cluster_reaction CO2 Conversion Reaction cluster_analysis Product Analysis s1 Dissolve H3BTC in DMF/FA s2 Add ZrCl4 s1->s2 s3 Stir at 30°C s2->s3 s4 Solvothermal Reaction (100°C, 24h) s3->s4 s5 Collect & Wash Product s4->s5 s6 Dry under Vacuum (120°C, 12h) s5->s6 a1 Activate MOF-808 (150°C, 16h, vacuum) s6->a1 Synthesized MOF-808 r1 Load Reactor with MOF-808 & Epoxide a1->r1 Activated Catalyst r2 Purge with CO2 r3 Pressurize with CO2 r4 Heat & Stir r5 Cool Down & Depressurize an1 Analyze Products (GC/NMR) r5->an1 Reaction Mixture

Experimental workflow for MOF-808 synthesis and CO2 conversion.
Logical Relationship of Experimental Setup Components

The diagram below shows the logical relationship between the components of the experimental setup for the CO2 cycloaddition reaction.

G cluster_inputs Inputs cluster_outputs Outputs & Monitoring reactor Stainless Steel Reactor Catalyst (MOF-808) Reactants (Epoxide) Stir Bar pressure_gauge Pressure Gauge reactor->pressure_gauge Pressure Monitoring thermocouple Thermocouple reactor->thermocouple Temperature Monitoring product_analysis Product Analysis (GC/NMR) reactor->product_analysis Sample for Analysis co2_source CO2 Cylinder co2_source->reactor CO2 Inlet heat_source Heating Mantle / Hot Plate heat_source->reactor Heat Input

References

Troubleshooting & Optimization

Technical Support Center: [18F]-T808 Radiosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the radiochemical yield and overcoming challenges in the synthesis of [18F]-T808, a key PET tracer for imaging tau pathologies in Alzheimer's disease.

Troubleshooting Guide

This guide addresses common issues encountered during the radiosynthesis of [18F]-T808 in a question-and-answer format.

Question 1: Why is my radiochemical yield (RCY) of [18F]-T808 consistently low?

Answer: Low radiochemical yield is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The nucleophilic substitution reaction for [18F]-T808 synthesis is sensitive to temperature and reaction time.

    • Temperature: The reaction is typically performed at 140°C.[1][2] Lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause degradation of the precursor or the product. Verify the accuracy of your reaction vessel's temperature controller.

    • Reaction Time: A reaction time of 8-10 minutes is generally reported as optimal.[2] Shorter times may not allow for complete fluorination, whereas longer times might increase the chance of product degradation.

  • Inefficient Drying of [18F]Fluoride: The presence of water can significantly reduce the nucleophilicity of the [18F]fluoride ion, leading to poor labeling efficiency.

    • Azeotropic Drying: Ensure a thorough azeotropic drying process of the K[18F]F/Kryptofix 2.2.2 complex with acetonitrile. Multiple drying cycles may be necessary.

    • Anhydrous Solvents: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) as the reaction solvent. The presence of water in the solvent can quench the reaction.

  • Precursor Quality and Concentration:

    • Precursor Stability: The mesylate precursor of T808 (T808P) can be sensitive to storage conditions.[3] Ensure it is stored in a cool, dry, and dark place. Degradation of the precursor will directly impact the yield.

    • Precursor Amount: The optimal amount of precursor is crucial. Too little precursor will result in unreacted [18F]fluoride, while an excess can lead to purification challenges and potentially lower specific activity.

  • Issues with Reagents:

    • Kryptofix 2.2.2 (K2.2.2) Quality: K2.2.2 is hygroscopic and can degrade over time, especially if not stored properly. Use fresh, high-quality K2.2.2 for each synthesis.

    • Base (K₂CO₃) Amount: The amount and quality of potassium carbonate are important for activating the [18F]fluoride. Ensure the correct molar ratio relative to K2.2.2 is used.

Question 2: I am observing significant impurities in my final [18F]-T808 product. What are the likely sources and how can I minimize them?

Answer: Impurities can arise from several sources, including unreacted starting materials, side products, and degradation of the desired product.

Potential Sources of Impurities and Mitigation Strategies:

  • Unreacted Precursor (T808P): Incomplete reaction is a common source of precursor carryover.

    • Optimization: Revisit the reaction conditions (temperature, time, reagent amounts) to drive the reaction to completion.

    • Base Treatment: A key step to remove unreacted T808P is a post-labeling base treatment (e.g., with 3 N NaOH at 100°C).[1] This step decomposes the mesylate precursor, preventing it from co-eluting with the final product during HPLC purification.

  • Side Products: Side reactions can lead to the formation of undesired radiolabeled species.

    • Control of Reaction Conditions: Strict control over temperature and reaction time can minimize the formation of side products.

    • Purification: An optimized High-Performance Liquid Chromatography (HPLC) method is essential for separating [18F]-T808 from any side products.

  • Degradation Products: [18F]-T808 may be susceptible to degradation under harsh conditions.

    • Minimize Harsh Conditions: Avoid prolonged exposure to high temperatures or strong acidic/basic conditions during the synthesis and purification process.

  • Kryptofix 2.2.2 Carryover: Residual K2.2.2 can be a chemical impurity in the final product.

    • Solid-Phase Extraction (SPE): Utilize a C18 Sep-Pak cartridge for the final formulation step. Proper washing of the cartridge can help remove residual K2.2.2.

Question 3: My [18F]-T808 synthesis results are inconsistent from run to run. What could be causing this variability?

Answer: Inconsistent results are often due to subtle variations in experimental parameters. Careful control and monitoring of each step are crucial for reproducibility.

Factors Contributing to Inconsistency and Solutions:

  • [18F]Fluoride Production and Transfer: The initial activity and quality of the [18F]fluoride can vary.

    • Cyclotron Target Performance: Monitor the performance of your cyclotron target to ensure consistent [18F]fluoride production.

    • Transfer Lines: Ensure the transfer lines from the cyclotron to the synthesis module are clean and free of contaminants.

  • Automated Synthesis Module Performance: Variations in the performance of the automated synthesizer can lead to inconsistencies.

    • Reagent Delivery: Calibrate and verify the accurate delivery of all reagents by the synthesis module.

    • Heating and Cooling: Ensure consistent and accurate temperature control within the reaction vessel.

  • Manual Errors: In manual or semi-automated processes, human error can introduce variability.

    • Standard Operating Procedures (SOPs): Strictly adhere to well-defined SOPs for all steps of the synthesis.

    • Pipetting and Measurements: Use calibrated equipment for all measurements.

  • Quality of Reagents and Solvents: The purity and consistency of all chemicals are critical.

    • Batch-to-Batch Variability: Be aware of potential batch-to-batch variations in precursors, reagents, and solvents. It is good practice to test new batches before routine use.

Frequently Asked Questions (FAQs)

Q1: What is the typical radiochemical yield for [18F]-T808 synthesis?

A1: The reported decay-corrected radiochemical yields for [18F]-T808 typically range from 35% to 45%.[1][3] However, some studies have reported lower yields of around 21%.[4]

Q2: What is the precursor for the radiosynthesis of [18F]-T808?

A2: The most commonly used precursor for the nucleophilic radiosynthesis of [18F]-T808 is its mesylate precursor, often referred to as T808P.[1][3]

Q3: What are the general reaction conditions for the synthesis of [18F]-T808?

A3: The synthesis is typically a nucleophilic substitution reaction using K[18F]F/Kryptofix 2.2.2 in dimethyl sulfoxide (DMSO) at a temperature of 140°C.[1][2]

Q4: How is [18F]-T808 typically purified?

A4: The purification of [18F]-T808 is usually achieved through a combination of High-Performance Liquid Chromatography (HPLC) followed by Solid-Phase Extraction (SPE) using a C18 cartridge.[1][3]

Q5: Is [18F]-T808 prone to in vivo defluorination?

A5: Yes, studies have shown that [18F]-T808 can exhibit substantial defluorination in vivo.[4] This is an important consideration for in vivo imaging studies and data interpretation.

Data Presentation

Table 1: Reported Radiochemical Yields for [18F]-T808 Synthesis

PrecursorReaction ConditionsRadiochemical Yield (Decay Corrected)Reference
T808P (mesylate)K[18F]F/Kryptofix 2.2.2, DMSO, 140°C35-45%[1][3]
T808P (mesylate)K[18F]F/Kryptofix 2.2.2, DMSO40-45%[2]
T808P (mesylate)K[18F]F/Kryptofix 2.2.2, DMSO~21%[4]

Experimental Protocols

Detailed Methodology for [18F]-T808 Synthesis

This protocol provides a general overview of the manual synthesis of [18F]-T808. For automated synthesis, the steps will be adapted to the specific module being used.

  • [18F]Fluoride Trapping and Elution:

    • Bombard a target containing [¹⁸O]water with protons to produce [¹⁸F]fluoride.

    • Pass the irradiated [¹⁸O]water through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]fluoride.

    • Elute the [¹⁸F]fluoride from the QMA cartridge using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying:

    • Transfer the eluted [¹⁸F]fluoride solution to a reaction vessel.

    • Heat the vessel under a stream of nitrogen or argon to perform azeotropic drying with additions of anhydrous acetonitrile to remove all traces of water.

  • Radiolabeling Reaction:

    • Dissolve the T808P precursor in anhydrous DMSO.

    • Add the precursor solution to the dried K[¹⁸F]F/Kryptofix 2.2.2 complex in the reaction vessel.

    • Heat the reaction mixture at 140°C for 8-10 minutes.[1][2]

  • Base Hydrolysis:

    • After the reaction is complete, add a solution of 3 N NaOH to the reaction mixture.

    • Heat the mixture at 100°C for a few minutes to decompose the unreacted T808P precursor.[1]

  • Purification:

    • HPLC Purification:

      • Neutralize the reaction mixture and inject it onto a semi-preparative C18 HPLC column.

      • Elute the product using an appropriate mobile phase (e.g., a mixture of acetonitrile and a buffer).

      • Collect the fraction corresponding to the [18F]-T808 peak.

    • Solid-Phase Extraction (SPE):

      • Pass the collected HPLC fraction through a C18 Sep-Pak cartridge.

      • Wash the cartridge with water to remove any residual HPLC solvents and impurities.

      • Elute the final [18F]-T808 product from the cartridge with ethanol and formulate it in a suitable vehicle for injection (e.g., saline).

Visualizations

Radiosynthesis_Workflow cluster_start [18F]Fluoride Preparation cluster_synthesis Radiolabeling cluster_purification Purification and Formulation start Cyclotron Production of [18F]Fluoride trap QMA Cartridge Trapping start->trap elute Elution with K2.2.2/K2CO3 trap->elute dry Azeotropic Drying elute->dry react Reaction with T808P Precursor (140°C) dry->react hydrolysis Base Hydrolysis (100°C) react->hydrolysis hplc Semi-preparative HPLC hydrolysis->hplc spe C18 SPE hplc->spe final_product Final [18F]-T808 Product spe->final_product

Caption: Experimental workflow for the radiosynthesis of [18F]-T808.

Troubleshooting_Logic cluster_reaction Reaction Conditions cluster_reagents Reagents & Precursor cluster_purification_check Purification Issues start Low Radiochemical Yield? temp Check Temperature (Target: 140°C) start->temp Yes time Check Reaction Time (Target: 8-10 min) start->time Yes drying Ensure Anhydrous Conditions start->drying Yes precursor Verify Precursor Quality & Amount start->precursor Yes k222 Check K2.2.2 Quality start->k222 Yes hplc_check Optimize HPLC Separation temp->hplc_check time->hplc_check drying->hplc_check precursor->hplc_check k222->hplc_check spe_check Verify SPE Recovery hplc_check->spe_check solution Improved Yield spe_check->solution

Caption: Troubleshooting logic for low radiochemical yield of [18F]-T808.

References

Technical Support Center: MOF-808 Solubility and Dispersion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility and dispersibility of MOF-808.

Frequently Asked Questions (FAQs)

Q1: What is MOF-808, and why is its solubility a concern?

A: MOF-808 is a highly porous, zirconium-based metal-organic framework with significant potential in catalysis, gas storage, and drug delivery. Its robust crystalline structure, while providing excellent thermal and chemical stability, can make it challenging to dissolve or evenly disperse in common solvents. Poor dispersion can lead to particle aggregation, which negatively impacts its performance by reducing the accessible surface area and leading to inconsistent results in applications like drug delivery and catalysis.

Q2: Is MOF-808 truly "soluble" or is it "dispersible"?

A: This is a critical distinction. As a crystalline solid, MOF-808 does not "dissolve" in the traditional sense of forming a true molecular solution. Instead, the goal is to achieve a stable colloidal dispersion, where the nanoparticles are uniformly distributed throughout the solvent without settling or aggregating over time. For the remainder of this guide, "solubility" will refer to the ability to form a stable dispersion.

Q3: Which factors have the most significant impact on MOF-808 dispersibility?

A: The key factors influencing the dispersibility of MOF-808 are:

  • Particle Size: Smaller, nanosized crystals (nanocrystals) have a much higher surface area-to-volume ratio and are easier to disperse than larger microcrystals.

  • Solvent Choice: The polarity and surface tension of the solvent play a crucial role in its interaction with the MOF-808 surface.

  • Surface Chemistry: The functional groups on the surface of MOF-808 can be modified to improve compatibility with specific solvents.

  • Presence of Aggregates: Pre-existing agglomerates in the dry powder can be very difficult to break up.

Q4: Can the synthesis method of MOF-808 influence its subsequent dispersibility?

A: Absolutely. Synthesizing MOF-808 as nanocrystals is a proactive strategy to prevent solubility issues. A room-temperature synthesis approach has been shown to produce monodispersed MOF-808 nanocrystals (as small as 35 nm) that exhibit remarkable colloidal dispersion in aqueous solutions.

Troubleshooting Guides

This section provides a step-by-step approach to addressing poor dispersion of pre-synthesized MOF-808.

Issue 1: MOF-808 Powder is Not Dispersing in My Chosen Solvent

If you have already synthesized or purchased MOF-808 and it is not dispersing well, follow this troubleshooting workflow.

Troubleshooting_Workflow start Start: Aggregated MOF-808 Powder sonication Step 1: Apply Mechanical Energy (Sonication) start->sonication check1 Assess Dispersion Quality sonication->check1 solvent Step 2: Optimize Solvent System (Solvent Exchange / Co-solvents) check1->solvent Poor success Stable Dispersion Achieved check1->success Good check2 Assess Dispersion Quality solvent->check2 surfactant Step 3: Use a Dispersing Agent (Surfactant Addition) check2->surfactant Poor check2->success Good check3 Assess Dispersion Quality surfactant->check3 surface_mod Advanced Option: Surface Functionalization (PEGylation) check3->surface_mod Poor check3->success Good surface_mod->success fail Dispersion Unstable: Consider Resynthesis for Smaller Particle Size surface_mod->fail

Caption: Troubleshooting workflow for poor MOF-808 dispersion.

Experimental Protocols

This is the first and most common method to try for breaking up agglomerated MOF-808 powder.

Objective: To use high-frequency sound waves to break apart particle agglomerates and promote dispersion.

Materials:

  • Aggregated MOF-808 powder

  • Desired solvent (e.g., DMF, DMSO, ethanol, water)

  • Glass vial

  • Ultrasonic bath or probe sonicator

Procedure:

  • Preparation: Weigh out the desired amount of MOF-808 and add it to a glass vial. Add the appropriate volume of solvent.

  • Bath Sonication (Gentle Method):

    • Place the vial in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

    • Sonicate for 15-30 minutes. Monitor the vial to ensure it does not overheat; an ice bath can be used to cool the sonicator bath if necessary.

    • Visually inspect the dispersion. If aggregates are still present, continue sonicating in 15-minute intervals.

  • Probe Sonication (More Aggressive Method):

    • Insert the tip of the probe sonicator into the vial, ensuring it is submerged in the solvent but not touching the glass.

    • Use a pulsed mode (e.g., 5 seconds on, 10 seconds off) at a low to moderate power setting to avoid excessive heating and potential damage to the MOF structure.

    • Process for a total of 5-10 minutes of "on" time.

    • Allow the sample to cool and visually inspect.

  • Assessment: After sonication, let the vial stand for 30 minutes. A well-dispersed sample will remain uniformly cloudy, while a poorly dispersed sample will show visible sedimentation.

If sonication in a single solvent is insufficient, altering the solvent properties with a co-solvent can improve results. This is particularly useful in drug delivery applications.

Objective: To create a solvent mixture with properties (e.g., polarity, surface tension) that are more favorable for dispersing MOF-808.

Example Application: Dispersing MOF-808 for drug loading using a methanol/water co-solvent system.

  • Prepare a stock solution of your drug in a methanol and water mixture. The ratio should be optimized to dissolve the drug effectively.

  • Disperse the MOF-808 powder in this co-solvent system using the sonication protocol described above. The presence of both a polar protic (water) and a less polar (methanol) solvent can help to wet the MOF surface more effectively and prevent aggregation.

Surfactants can be added to coat the surface of the MOF-808 particles, preventing them from re-aggregating.

Objective: To adsorb surfactant molecules onto the MOF-808 surface to provide steric or electrostatic stabilization.

Materials:

  • MOF-808 powder

  • Chosen solvent

  • Surfactant (e.g., CTAB for non-polar solvents, SDS for aqueous solutions)

Procedure:

  • Prepare a dilute stock solution of the surfactant in the chosen solvent (e.g., 0.1-1% w/v).

  • Add the MOF-808 powder to the surfactant solution.

  • Disperse using the sonication protocol. The surfactant molecules will adsorb to the surface of the MOF particles as they are broken apart, preventing them from sticking back together.

Quantitative Data and Performance

While extensive quantitative data on MOF-808 dispersibility is still emerging, the following table summarizes available information. Researchers should note that maximum dispersion concentrations are highly dependent on particle size and the specific synthesis and activation methods used.

Solvent SystemMOF-808 TypeMax. Stable Concentration (Approx.)Notes
Water35 nm Nanocrystals~7 mg/mLNanocrystals synthesized at room temperature show excellent colloidal stability at various concentrations.[1]
DMF (N,N-Dimethylformamide)MicrocrystalsData Not Available (Qualitatively Good)Commonly used as a synthesis and washing solvent, indicating good short-term dispersibility. Long-term stability may require optimization.
EthanolMicrocrystalsData Not Available (Qualitatively Fair)Often used as a washing solvent. Dispersions may be less stable than in DMF, with a higher tendency for particles to settle.
Methanol/Water MixtureMicrocrystalsData Not Available (Qualitatively Good)Used successfully as a medium for loading drugs into MOF-808, suggesting it is an effective co-solvent system for creating stable dispersions for experimental use.[2][3]

Note on Hansen Solubility Parameters (HSP): Specific Hansen Solubility Parameters for MOF-808 are not currently available in the literature. The principle of HSP is "like dissolves like," where solvents with similar dispersion, polar, and hydrogen bonding parameters to the solute are more likely to be effective. As a general guide, polar aprotic solvents like DMF and DMSO are often effective for dispersing robust zirconium-based MOFs.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in overcoming MOF-808 solubility challenges.

Synthesis_vs_Dispersion cluster_0 Proactive Strategy cluster_1 Reactive Strategy synthesis Optimize Synthesis: - Control Particle Size (Nanocrystals) - Tune Metal:Ligand Ratio dispersion Post-Synthesis Dispersion: - Sonication - Solvent Optimization - Surfactants start Goal: Stable MOF-808 Dispersion start->synthesis Best Practice start->dispersion Troubleshooting

Caption: Proactive vs. Reactive strategies for achieving stable MOF-808 dispersions.

Dispersion_Factors dispersion Stable MOF-808 Dispersion particle_size Particle Size (Smaller is Better) particle_size->dispersion solvent Solvent Properties (Polarity, Surface Tension) solvent->dispersion energy Mechanical Energy (Sonication) energy->dispersion surface Surface Chemistry (Functionalization, Surfactants) surface->dispersion

Caption: Key factors influencing the stability of MOF-808 dispersions.

References

Reducing photobleaching of IR-808 dye during microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the IR-808 near-infrared (NIR) fluorescent dye. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during microscopy experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when using IR-808 dye.

Problem: Weak or No Fluorescence Signal

A faint or absent signal can be frustrating. Here are the common causes and steps to resolve the issue:

Possible Causes and Solutions:

CauseSolution
Incorrect Filter Sets Ensure your microscope is equipped with the appropriate excitation and emission filters for IR-808. The excitation maximum is around 780-810 nm, and the emission maximum is typically 820-830 nm.
Low Antibody Concentration If using an IR-808 conjugated antibody, the concentration may be too low. Perform a titration to determine the optimal antibody concentration for your specific application.
Inefficient Labeling If you are labeling your own protein or molecule with IR-808, the conjugation efficiency might be low. Verify the labeling protocol and consider using a commercial labeling kit for optimal results.
Photobleaching The fluorescent signal may have been destroyed by excessive exposure to excitation light. Refer to the "Reducing Photobleaching" section for detailed strategies.
Sample Preparation Issues Inadequate fixation or permeabilization can hinder antibody access to the target antigen in immunofluorescence experiments. Optimize your fixation and permeabilization steps.
Low Target Expression The target molecule you are trying to detect may be present at very low levels in your sample. Consider using signal amplification techniques if possible.

Experimental Workflow to Diagnose Weak Signal:

weak_signal_workflow start Weak or No IR-808 Signal check_filters Verify Correct Filter Sets (Ex: ~780-810 nm, Em: ~820-830 nm) start->check_filters check_laser Confirm Laser Power and Alignment check_filters->check_laser positive_control Image a Positive Control Sample (e.g., IR-808 dye solution) check_laser->positive_control signal_present Signal Present in Positive Control? positive_control->signal_present troubleshoot_sample Troubleshoot Sample Preparation (Fixation, Permeabilization, Antibody Concentration) signal_present->troubleshoot_sample Yes troubleshoot_microscope Troubleshoot Microscope (Laser, Detector, Light Path) signal_present->troubleshoot_microscope No end_resolve Issue Resolved troubleshoot_sample->end_resolve end_persist Issue Persists (Contact Technical Support) troubleshoot_microscope->end_persist

Caption: Troubleshooting workflow for a weak IR-808 signal.
Problem: High Background Fluorescence

Excessive background can obscure your signal of interest. Follow these steps to minimize background noise:

Possible Causes and Solutions:

CauseSolution
Nonspecific Antibody Binding Increase the concentration of the blocking agent (e.g., BSA, serum) and/or extend the blocking time. Ensure the secondary antibody is not cross-reacting with the sample.
Unbound Dye Thoroughly wash the sample after incubation with the IR-808 conjugate to remove any unbound dye molecules.
Autofluorescence Some tissues and cells naturally fluoresce. To mitigate this, you can use a spectral imaging system to separate the IR-808 signal from the autofluorescence, or use a background subtraction algorithm during image processing.
Contaminated Reagents or Imaging Media Use high-purity reagents and fresh imaging media. Some media components can be fluorescent.

Logical Diagram for Reducing Background:

high_background_logic start High Background with IR-808 check_no_primary Run a 'No Primary Antibody' Control start->check_no_primary background_persists Background Persists? check_no_primary->background_persists optimize_blocking Optimize Blocking Step (Increase concentration/time) background_persists->optimize_blocking No optimize_washing Optimize Washing Steps (Increase number/duration of washes) background_persists->optimize_washing Yes optimize_blocking->optimize_washing check_autofluorescence Assess Sample Autofluorescence (Image unstained sample) optimize_washing->check_autofluorescence use_spectral_imaging Use Spectral Unmixing or Background Subtraction check_autofluorescence->use_spectral_imaging end_resolve Background Reduced use_spectral_imaging->end_resolve

Caption: Logical steps to diagnose and reduce high background.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of IR-808 photobleaching?

A1: The primary cause of photobleaching for IR-808, a heptamethine cyanine dye, is a photooxidative cleavage reaction.[1] When the dye is in its excited state after absorbing a photon, it can react with molecular oxygen, leading to the irreversible destruction of the fluorophore's structure.[1] This process is dependent on the intensity and duration of the excitation light.

Q2: How can I minimize photobleaching of IR-808 during my experiment?

A2: To minimize photobleaching, you should focus on reducing the total light exposure to your sample. Here are key strategies:

  • Minimize Illumination Intensity: Use the lowest laser power necessary to obtain a sufficient signal-to-noise ratio.

  • Reduce Exposure Time: Use the shortest possible exposure time for your detector.

  • Use Antifade Reagents: Mount your fixed samples in an antifade mounting medium. For live-cell imaging, specialized live-cell antifade reagents are available.

  • Image Efficiently: Plan your imaging session to avoid unnecessary scanning or exposure. Use a lower magnification to locate your region of interest before switching to a higher magnification for detailed imaging.

  • Choose Sensitive Detectors: A more sensitive detector can capture a usable signal with less excitation light.

Q3: Are there any specific antifade reagents you recommend for IR-808?

A3: While specific data on the performance of all commercial antifade reagents with IR-808 is limited, it is generally recommended to avoid antifade reagents containing p-phenylenediamine (PPD) for cyanine dyes, as they can react with the dye molecule.[2] Reagents based on other antioxidants like n-propyl gallate (NPG) or commercial formulations specifically designed for near-infrared dyes are likely to be more suitable. It is always best to test a few different antifade reagents to find the one that performs best for your specific application.

Q4: Can I use IR-808 for live-cell imaging?

A4: Yes, IR-808 can be used for live-cell imaging. However, it is crucial to optimize your imaging conditions to minimize phototoxicity, which can be a consequence of the same processes that cause photobleaching.[3][4] Key considerations for live-cell imaging with IR-808 include:

  • Using the lowest possible laser power and exposure times.

  • Maintaining a healthy environment for your cells on the microscope stage (temperature, CO2, humidity).[5]

  • Using a live-cell compatible antifade reagent if possible.

  • Carefully titrating the concentration of the IR-808 probe to the lowest effective concentration.

Q5: What is the expected photostability of IR-808 compared to other NIR dyes like ICG?

A5: While both are near-infrared dyes, some studies suggest that IR-808 and similar analogs can exhibit better photostability than Indocyanine Green (ICG). For instance, under continuous 808 nm laser irradiation, ICG can show almost complete fluorescence quenching within 5 minutes, whereas other nanoparticles incorporating similar dyes show no significant decrease in fluorescence even after an hour of continuous illumination.[1]

Quantitative Data on Photobleaching

Laser Power DensityExpected Photobleaching RateNotes
Low (e.g., < 10 W/cm²)SlowIdeal for long-term time-lapse imaging.
Moderate (e.g., 10-50 W/cm²)ModerateMay be necessary for imaging weakly fluorescent samples.
High (e.g., > 50 W/cm²)RapidShould be avoided for most applications to prevent rapid signal loss and phototoxicity.

Note: These are general guidelines. The actual photobleaching rate will depend on the specific experimental conditions, including the mounting medium, sample type, and imaging parameters.

Experimental Protocols

Protocol 1: Immunofluorescence Staining with IR-808 and Mounting to Reduce Photobleaching

This protocol provides a general workflow for immunofluorescence staining using an IR-808 conjugated secondary antibody and mounting the sample to minimize photobleaching.

Materials:

  • Fixed and permeabilized cells or tissue sections on coverslips

  • Primary antibody

  • IR-808 conjugated secondary antibody

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Antifade mounting medium (PPD-free recommended)

  • Microscope slides

  • Nail polish or sealant

Procedure:

  • Blocking: Incubate the samples with blocking buffer for 1 hour at room temperature to reduce nonspecific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with the IR-808 conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Final Washes: Wash the samples three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Carefully remove the coverslip from the washing buffer.

    • Wick away excess PBS from the edge of the coverslip with a kimwipe.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.

    • Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

  • Sealing:

    • Allow the mounting medium to cure according to the manufacturer's instructions (this can range from a few minutes to overnight).

    • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.

  • Imaging: Image the sample using appropriate laser lines and filters for IR-808, keeping in mind the recommendations for minimizing photobleaching.

Workflow for Fixed-Cell Imaging with IR-808:

fixed_cell_workflow start Start: Fixed & Permeabilized Sample blocking Blocking Step (e.g., 1 hr with 5% BSA) start->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash (3x PBS) primary_ab->wash1 secondary_ab IR-808 Secondary Antibody Incubation (in the dark) wash1->secondary_ab wash2 Final Wash (3x PBS, in the dark) secondary_ab->wash2 mount Mount with Antifade Medium wash2->mount seal Seal Coverslip mount->seal image Image with Optimized Settings (Low laser power, short exposure) seal->image end End: Acquire High-Quality Image image->end

Caption: Step-by-step workflow for immunofluorescence with IR-808.
Protocol 2: Live-Cell Imaging with IR-808

This protocol outlines key considerations for imaging live cells labeled with IR-808.

Materials:

  • Live cells cultured in an appropriate imaging dish (e.g., glass-bottom dish)

  • IR-808 fluorescent probe (e.g., a cell-permeable dye or a ligand conjugated to IR-808)

  • Live-cell imaging medium (phenol red-free)

  • Environmental chamber for the microscope (to control temperature, CO2, and humidity)

Procedure:

  • Cell Seeding: Seed cells in the imaging dish and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • Replace the culture medium with pre-warmed imaging medium containing the IR-808 probe at the desired concentration.

    • Incubate for the time recommended by the probe manufacturer to allow for cell uptake and labeling.

  • Washing: Gently wash the cells with fresh, pre-warmed imaging medium to remove any unbound probe.

  • Imaging:

    • Place the imaging dish in the environmental chamber on the microscope stage and allow the temperature and atmosphere to equilibrate.

    • Locate the cells of interest using the lowest possible light intensity.

    • Set up your time-lapse imaging parameters, using the lowest laser power and shortest exposure time that provide an adequate signal.

    • Acquire your images.

Signaling Pathway of Photobleaching:

photobleaching_pathway IR808_ground IR-808 (Ground State) IR808_excited IR-808 (Excited State) IR808_ground->IR808_excited Absorption excitation Excitation Light (Photon) excitation->IR808_ground fluorescence Fluorescence Emission IR808_excited->fluorescence oxygen Molecular Oxygen (O2) IR808_excited->oxygen Intersystem Crossing bleached_IR808 Bleached IR-808 (Non-fluorescent) IR808_excited->bleached_IR808 Photooxidation ros Reactive Oxygen Species (ROS) oxygen->ros Energy Transfer ros->IR808_excited Reaction

Caption: Simplified pathway of IR-808 photobleaching.

References

Technical Support Center: Optimizing XmAb808 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of XmAb808 for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of XmAb808?

XmAb808 is a tumor-selective, co-stimulatory XmAb 2+1 bispecific antibody. It is designed to bind to the B7-H3 antigen, which is broadly expressed on various solid tumors, and selectively to the CD28 T-cell co-receptor. This co-engagement provides a "Signal 2" for T-cell activation, specifically within the tumor microenvironment, thereby enhancing the anti-tumor immune response.[1][2][3] Preclinical studies have shown that XmAb808 potentiates the cytotoxic activity of checkpoint inhibitors and CD3 T-cell engagers.[1][2][3]

Q2: What is a suitable starting dose for in vivo studies with XmAb808 in mice?

Currently, publicly available preclinical data does not specify the exact dosage of XmAb808 or its surrogate (XmAb808s) used in mouse models. However, for bispecific T-cell engagers, a common approach is to start with a low dose and perform a dose-escalation study to determine the optimal therapeutic window. Factors to consider when selecting a starting dose include the affinity of the antibody for its targets, the expression levels of B7-H3 on the tumor cells, and the tumor burden in the animal model. It is recommended to review literature on similar bispecific antibodies to inform the initial dose selection.

Q3: How is XmAb808 typically administered in preclinical models?

In the ongoing Phase 1 clinical trial, XmAb808 is administered intravenously (IV).[4] For preclinical in vivo studies in mice, intravenous or intraperitoneal (IP) injections are common routes of administration for antibody-based therapeutics. The choice of administration route may influence the pharmacokinetic and pharmacodynamic profile of the antibody.

Q4: What is the recommended dosing frequency for XmAb808 in vivo?

The dosing frequency in preclinical studies should be determined based on the half-life of the antibody and the desired level of target engagement. In the Phase 1 clinical trial, XmAb808 is administered every two weeks.[5] For preclinical mouse studies, a dosing schedule of once or twice a week is often employed, but this should be optimized based on pilot studies.

Q5: What are the expected outcomes of XmAb808 treatment in vivo?

In preclinical xenograft models, XmAb808 in combination with a CD3 bispecific antibody has been shown to lead to complete tumor eradication.[2] Researchers can expect to see a dose-dependent inhibition of tumor growth, increased T-cell infiltration into the tumor, and enhanced T-cell activation markers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Lack of anti-tumor efficacy - Sub-optimal dosage (too low or experiencing the "bell-shaped" dose-response effect)- Low B7-H3 expression on tumor cells- Insufficient T-cell infiltration or activation- Immunogenicity of the antibody in the host- Perform a dose-escalation study with a wider range of doses.- Verify B7-H3 expression on the tumor cell line using flow cytometry or immunohistochemistry.- Analyze tumors for T-cell infiltration and activation markers (e.g., CD4, CD8, CD25).- Consider using a surrogate antibody with lower immunogenicity if available.
High toxicity or mortality in treated animals - Cytokine Release Syndrome (CRS)- On-target, off-tumor toxicity- Implement a step-dosing regimen, starting with a lower initial dose followed by escalating doses.- Monitor animals closely for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy).- Measure serum cytokine levels (e.g., IL-6, IFN-γ) to assess for CRS.- Evaluate B7-H3 expression on normal tissues to assess the risk of on-target, off-tumor effects.
High variability in tumor growth within treatment groups - Inconsistent tumor cell implantation- Heterogeneity in the immune response of individual animals- Ensure consistent tumor cell number and injection technique.- Increase the number of animals per group to improve statistical power.- Analyze individual animal data to identify potential outliers.
Unexpected pharmacokinetic profile - Rapid clearance of the antibody- Formation of anti-drug antibodies (ADAs)- Use an antibody with an extended half-life, if available (XmAb808 incorporates Xtend™ Fc technology for this purpose).- Screen for the presence of ADAs in serum samples.

Quantitative Data Summary

Since specific preclinical dosage data for XmAb808 is not publicly available, the following table provides a general framework for designing a dose-finding study for a bispecific T-cell engager based on common practices.

Parameter Low Dose Group Mid Dose Group High Dose Group Vehicle Control
Dosage (mg/kg) 0.01 - 0.10.1 - 1.01.0 - 10Vehicle only
Administration Route Intravenous (IV) or Intraperitoneal (IP)Intravenous (IV) or Intraperitoneal (IP)Intravenous (IV) or Intraperitoneal (IP)Intravenous (IV) or Intraperitoneal (IP)
Dosing Frequency Once to twice weeklyOnce to twice weeklyOnce to twice weeklyOnce to twice weekly
Number of Animals/Group 8 - 108 - 108 - 108 - 10
Primary Endpoint Tumor volumeTumor volumeTumor volumeTumor volume
Secondary Endpoints Body weight, clinical signs of toxicity, serum cytokine levels, tumor immune cell infiltrationBody weight, clinical signs of toxicity, serum cytokine levels, tumor immune cell infiltrationBody weight, clinical signs of toxicity, serum cytokine levels, tumor immune cell infiltrationBody weight, clinical signs of toxicity, serum cytokine levels, tumor immune cell infiltration

Experimental Protocols

Protocol: In Vivo Dose-Finding Study for XmAb808 in a Humanized Mouse Xenograft Model

This protocol outlines a general procedure for determining the optimal in vivo dosage of XmAb808.

1. Animal Model and Tumor Cell Lines:

  • Animal Model: Immunocompromised mice, such as NSG-MHC I/II DKO mice, reconstituted with human peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem cells.
  • Tumor Cell Lines: Human cancer cell lines with confirmed high expression of B7-H3 (e.g., HPAF-II pancreatic cancer, MDA-MB-231 breast cancer).

2. Tumor Implantation:

  • Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of the mice.
  • Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

3. Dosing and Administration:

  • Prepare XmAb808 dilutions in a sterile vehicle (e.g., PBS).
  • Administer XmAb808 via intravenous (IV) or intraperitoneal (IP) injection according to the dose groups outlined in the data summary table.
  • Administer a vehicle control to a separate group of animals.

4. Monitoring and Endpoints:

  • Measure tumor volume using calipers two to three times per week.
  • Monitor animal body weight and clinical signs of toxicity daily.
  • At the end of the study (or at predetermined time points), collect blood for pharmacokinetic analysis and serum cytokine measurements.
  • Excise tumors for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.

5. Data Analysis:

  • Plot mean tumor volume ± SEM for each treatment group over time.
  • Perform statistical analysis to compare tumor growth between treatment groups and the vehicle control.
  • Analyze secondary endpoints to assess the safety and mechanism of action of XmAb808.

Visualizations

XmAb808_Signaling_Pathway XmAb808 Signaling Pathway cluster_TME Tumor Microenvironment cluster_activation T-Cell Activation Tumor_Cell Tumor Cell B7_H3 B7-H3 Tumor_Cell->B7_H3 expresses Antigen Tumor Antigen Tumor_Cell->Antigen presents T_Cell T-Cell CD28 CD28 T_Cell->CD28 expresses TCR TCR T_Cell->TCR expresses XmAb808 XmAb808 XmAb808->B7_H3 binds (2x) XmAb808->CD28 binds (1x) Co_stimulation Co-stimulation (Signal 2) CD28->Co_stimulation provides TCR->Antigen Signal 1 Cytokine_Release Cytokine Release (IL-2, IFN-γ) Co_stimulation->Cytokine_Release Proliferation_Survival Proliferation & Survival Cytokine_Release->Proliferation_Survival Tumor_Cell_Killing Tumor Cell Killing Proliferation_Survival->Tumor_Cell_Killing

Caption: XmAb808 binds to B7-H3 on tumor cells and CD28 on T-cells, providing co-stimulation.

Experimental_Workflow Experimental Workflow for In Vivo Dose Optimization Start Start: Dose Optimization Study Animal_Model Select Humanized Mouse Model Start->Animal_Model Tumor_Implantation Implant B7-H3+ Tumor Cells Animal_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize into Treatment Groups Tumor_Growth->Treatment_Groups Tumors ≥100mm³ Dosing Administer XmAb808 at Different Doses Treatment_Groups->Dosing Monitoring Monitor Tumor Volume, Body Weight, & Toxicity Dosing->Monitoring Endpoint Endpoint Analysis: Tumor & Blood Collection Monitoring->Endpoint Data_Analysis Analyze Efficacy, Safety, & PD Endpoint->Data_Analysis Optimal_Dose Determine Optimal Therapeutic Dose Data_Analysis->Optimal_Dose

Caption: Workflow for optimizing XmAb808 dosage in vivo.

Troubleshooting_Decision_Tree Troubleshooting Unexpected In Vivo Results Start Unexpected Result Efficacy_Issue Lack of Efficacy? Start->Efficacy_Issue Toxicity_Issue High Toxicity? Efficacy_Issue->Toxicity_Issue No Dose_Response Evaluate Dose-Response Efficacy_Issue->Dose_Response Yes CRS_Assessment Assess for CRS (Cytokine Levels) Toxicity_Issue->CRS_Assessment Yes End Refine Protocol Toxicity_Issue->End No Target_Expression Check B7-H3 Expression Dose_Response->Target_Expression Immune_Infiltration Analyze T-Cell Infiltration Target_Expression->Immune_Infiltration Immune_Infiltration->End Step_Dosing Implement Step-Dosing CRS_Assessment->Step_Dosing Reduce_Dose Reduce Starting Dose CRS_Assessment->Reduce_Dose Step_Dosing->End Reduce_Dose->End

Caption: Decision tree for troubleshooting in vivo XmAb808 studies.

References

Troubleshooting non-specific binding of T-808 PET tracer

Author: BenchChem Technical Support Team. Date: November 2025

{"answer":"### Technical Support Center: T-808 PET Tracer

Disclaimer: T-808 is a hypothetical PET tracer developed for the purpose of this guide. The information provided is based on common challenges and troubleshooting methodologies for real-world PET tracers targeting neurodegenerative disease pathologies, such as aggregated tau protein.

Frequently Asked Questions (FAQs)

Q1: What is T-808 and what is its primary target?

A1: T-808 is a novel positron emission tomography (PET) radiotracer designed for the in-vivo imaging and quantification of aggregated tau protein neurofibrillary tangles (NFTs) in the brain.[1][2] Its primary application is in the differential diagnosis of Alzheimer's disease and other tauopathies, as well as for monitoring disease progression and the effectiveness of therapeutic interventions.[3]

Q2: I am observing high signal in brain regions where tau accumulation is not expected in my preclinical model. What could be the cause?

A2: This issue is likely due to non-specific binding, where the tracer binds to targets other than aggregated tau. Several PET tracers have shown off-target binding to other molecules or receptors in the brain.[4][5] For tau tracers, common off-target sites include:

  • Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These enzymes are present in various brain regions and are a known source of non-specific signal for some tau PET tracers.[5]

  • Melanin-containing cells: Structures like the substantia nigra can show tracer uptake due to binding to neuromelanin.

  • Choroid Plexus: Non-specific binding in the choroid plexus has been reported for several tau tracers.

  • Meninges and Sinuses: Extra-cerebral binding in the meninges and sinus regions can also contribute to unwanted signal.[1]

To confirm off-target binding, a blocking study is recommended. This involves pre-treating the subject with a compound known to bind to the suspected off-target site before injecting T-808.

Troubleshooting Guides

Issue 1: High Background Signal and Poor Contrast in PET Images

High background signal can obscure the specific signal from your target, leading to poor image quality and inaccurate quantification. This troubleshooting guide provides a step-by-step approach to identify and mitigate the source of high background.

G cluster_0 Start: High Background Signal Observed cluster_1 Step 1: In Vitro Confirmation cluster_2 Step 2: In Vivo Blocking Study cluster_3 Step 3: Protocol Optimization cluster_4 End: Resolution start High Background Signal in T-808 PET Scan in_vitro Perform In Vitro Autoradiography start->in_vitro Is binding specific? displacer Include sections with a non-radioactive displacer (e.g., unlabeled T-808) in_vitro->displacer specific_binding Calculate Specific Binding: Total - Non-specific displacer->specific_binding in_vivo Design In Vivo Blocking Study specific_binding->in_vivo If non-specific binding is high blocker Select blocking agents for suspected off-targets (e.g., MAO inhibitors) in_vivo->blocker scan Perform PET scan with pre-administration of blocking agent blocker->scan optimize Optimize Protocol scan->optimize If blocking is successful wash Increase washing steps in sample preparation (for autoradiography) optimize->wash time Adjust tracer uptake time and imaging window optimize->time end Reduced Background & Improved Specificity wash->end time->end

Caption: Troubleshooting workflow for non-specific binding.

This protocol allows for the visualization and quantification of T-808 binding in tissue sections, and helps differentiate specific from non-specific binding.[6][7][8]

Methodology:

  • Tissue Preparation:

    • Sacrifice the animal and dissect the brain.[6]

    • Snap-freeze the brain in isopentane cooled with dry ice.[9]

    • Section the frozen brain into 20 µm thick coronal sections using a cryostat.[7]

    • Thaw-mount the sections onto microscope slides.[6]

  • Binding Assay:

    • Total Binding: Incubate a set of slides in a solution containing radiolabeled T-808 (e.g., 5 nM) in assay buffer at room temperature for 60 minutes.[7]

    • Non-specific Binding: Incubate an adjacent set of slides in the same radioligand solution, but with the addition of a high concentration (e.g., 10 µM) of a non-radioactive competitor (e.g., unlabeled T-808 or a known ligand for the target).[6][7][10]

    • Washing: Wash the slides in ice-cold assay buffer to remove unbound radioligand, followed by a quick rinse in distilled water.[6][7]

    • Dry the slides under a stream of cool air.

  • Imaging and Analysis:

    • Expose the dried slides to a phosphor imaging plate or film.[7][9]

    • Quantify the signal density in various brain regions using image analysis software.

    • Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.[7]

Data Interpretation:

Binding TypeExpected Outcome in Tau-Rich RegionExpected Outcome in Control Region
Total Binding High SignalLow/Moderate Signal
Non-specific Low SignalLow/Moderate Signal
Specific Binding High SignalNear-Zero Signal

If significant signal remains in the "Non-specific Binding" sections, particularly in regions not expected to contain tau aggregates, this indicates a high degree of non-specific binding that needs to be addressed.

Issue 2: Confirming and Blocking Off-Target Binding In Vivo

If in vitro results suggest non-specific binding, an in vivo blocking study is the next step to identify the off-target site and improve the specificity of the PET signal.

G cluster_0 Preparation cluster_1 Group Allocation cluster_2 Procedure cluster_3 Analysis prep Acclimate Animals & Establish Baseline group1 Group 1: Vehicle Control prep->group1 group2 Group 2: Blocking Agent A (e.g., MAO-A Inhibitor) prep->group2 group3 Group 3: Blocking Agent B (e.g., MAO-B Inhibitor) prep->group3 admin Administer Vehicle or Blocking Agent group1->admin group2->admin group3->admin wait Wait for Blocker Uptake (e.g., 30 min) admin->wait inject Inject T-808 Tracer Intravenously wait->inject uptake Tracer Uptake Period (e.g., 60 min) inject->uptake scan Perform PET/CT Scan uptake->scan analysis Analyze PET Data: Compare SUVr between groups in regions of interest scan->analysis

Caption: Workflow for an in vivo PET blocking experiment.

Objective: To determine if pre-administration of a selective blocking agent reduces T-808 uptake in suspected off-target regions.

Methodology:

  • Animal Groups:

    • Group 1 (Control): Administer vehicle (e.g., saline).

    • Group 2 (Blocker A): Administer a selective MAO-A inhibitor.

    • Group 3 (Blocker B): Administer a selective MAO-B inhibitor.

  • Procedure:

    • Anesthetize the animal.

    • Administer the vehicle or blocking agent via tail vein injection.

    • After a suitable pre-treatment time (e.g., 30 minutes) to allow the blocker to engage its target, inject the T-808 radiotracer.

    • Allow for a tracer uptake period (e.g., 60 minutes).[11]

    • Acquire a static PET scan for a set duration (e.g., 30 minutes).[11]

    • A CT scan should be performed for anatomical reference and attenuation correction.[11][12]

  • Data Analysis:

    • Reconstruct PET images and co-register with the CT data.

    • Define regions of interest (ROIs) for both the target area (e.g., hippocampus) and suspected off-target areas (e.g., thalamus, choroid plexus).

    • Calculate the Standardized Uptake Value (SUV) for each ROI.

    • Compare the SUV ratios (SUVr) between the control and blocking groups.

Hypothetical Blocking Study Data:

Treatment GroupMean SUVr in Hippocampus (Target)Mean SUVr in Thalamus (Off-Target)Percent Blocking in Thalamus
Vehicle Control 2.151.80N/A
MAO-A Inhibitor 2.101.75~2.8%
MAO-B Inhibitor 2.120.95~47.2%

Signaling Pathway Context

Understanding the underlying pathology is crucial for interpreting PET imaging results. The diagram below illustrates a simplified pathway of tau aggregation.

G cluster_0 Cellular Stress cluster_1 Tau Pathology Cascade cluster_2 Cellular Dysfunction stress Oxidative Stress, Kinase Activation hyperphos Hyperphosphorylation stress->hyperphos tau Soluble Tau Protein (on Microtubules) tau->hyperphos detach Detachment from Microtubules hyperphos->detach aggregate Aggregation into Paired Helical Filaments (PHFs) detach->aggregate nft Neurofibrillary Tangles (NFTs) (T-808 Target) aggregate->nft dysfunction Microtubule Instability, Axonal Transport Deficits nft->dysfunction death Neuronal Death dysfunction->death

References

Technical Support Center: Enhancing the Aqueous Stability of MOF-808

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MOF-808, a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to assist you in enhancing the stability of MOF-808 under aqueous conditions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and modification of MOF-808 to improve its stability in aqueous environments.

Issue Potential Cause Recommended Solution
Low crystallinity of as-synthesized MOF-808 - Inadequate reaction time or temperature.- Incorrect modulator concentration.- Impure reagents or solvents.- Ensure the solvothermal reaction is carried out at the recommended temperature (e.g., 100-120°C) for a sufficient duration (e.g., 24-48 hours).[1][2]- Optimize the concentration of the modulator (e.g., formic acid or acetic acid); higher concentrations can sometimes improve crystallinity.[3]- Use high-purity precursors and solvents.
Incomplete post-synthetic modification (PSM) - Insufficient reaction time or temperature for the modification step.- Steric hindrance from the modifying agent.- Incomplete activation of the parent MOF-808.- Increase the reaction time and/or temperature for the PSM.- Choose a modifying agent with a smaller molecular size if steric hindrance is suspected.- Ensure the parent MOF-808 is properly activated (solvent-exchanged and dried under vacuum) to make the active sites accessible.
Loss of porosity after modification - Pore collapse due to harsh reaction conditions.- Incomplete removal of unreacted modifying agent or byproducts from the pores.- Use milder reaction conditions for the PSM.- Thoroughly wash the modified MOF with appropriate solvents to remove any residual species from the pores.
Amorphization of MOF-808 in aqueous solution - Exposure to highly alkaline conditions (pH > 12).[4]- Linker hydrolysis.- Maintain the pH of the aqueous solution within the stable range for MOF-808 (typically pH 0-12).[4]- Consider post-synthetic modifications to strengthen the framework and improve resistance to hydrolysis.
Inconsistent catalytic activity or adsorption capacity - Variations in the number of defect sites between batches.- Incomplete removal of guest molecules from the pores after synthesis.- Carefully control the synthesis conditions (e.g., modulator concentration, temperature, and time) to achieve more consistent defect density.- Implement a thorough solvent exchange and activation procedure to ensure clean pores.

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions regarding the aqueous stability of MOF-808.

Q1: Why is enhancing the aqueous stability of MOF-808 important?

A1: Enhancing the aqueous stability of MOF-808 is crucial for its application in biological and environmental fields, such as drug delivery, catalysis in aqueous media, and water remediation. In these applications, the material is exposed to water or aqueous solutions for extended periods, and maintaining its structural integrity is essential for its function.

Q2: What is the primary mechanism of MOF-808 degradation in water?

A2: The primary degradation mechanism for many MOFs, including Zr-based MOFs like MOF-808, in aqueous environments is the hydrolysis of the metal-linker coordination bonds. This is particularly prevalent under highly alkaline conditions, which can lead to the leaching of the organic linkers and the collapse of the framework structure.[4]

Q3: What are the most effective strategies to enhance the aqueous stability of MOF-808?

A3: Several strategies can be employed to enhance the aqueous stability of MOF-808:

  • Post-Synthetic Modification (PSM): Introducing functional groups, such as sulfonic or phosphonic acids, onto the MOF framework can improve its hydrophilicity and stability.[5]

  • Defect Engineering: Intentionally creating missing linker defects can sometimes enhance stability, although this can also affect other properties like porosity.

  • Bimetallic Frameworks: Incorporating a second metal ion (e.g., Cerium) into the zirconium-based framework can enhance stability and catalytic activity.

  • Control of Non-Structural Ligands: The choice of modulator during synthesis (e.g., acetate instead of formate) can influence the thermal and chemical stability of the resulting MOF-808.[6]

Q4: How can I assess the aqueous stability of my MOF-808 samples?

A4: The stability of MOF-808 in aqueous solutions can be evaluated by monitoring its crystallinity and porosity after exposure to the aqueous environment for a certain period. The primary characterization technique is Powder X-ray Diffraction (PXRD), which can show whether the crystalline structure is retained. Nitrogen physisorption analysis can be used to assess changes in surface area and pore volume.

Q5: Does the synthesis method affect the stability of MOF-808?

A5: Yes, the synthesis method can influence the stability. For instance, hydrothermal synthesis methods using water as a solvent have been reported to produce MOF-808 with good crystallinity and stability.[2] The choice of modulator and its concentration during solvothermal synthesis also plays a role in the final material's properties, including its stability.[3][6]

Quantitative Data on MOF-808 Stability

The following tables summarize the stability of pristine and modified MOF-808 under various aqueous conditions, as determined by the retention of crystallinity (assessed by PXRD).

Table 1: Stability of Pristine MOF-808 at Different pH Values

pHExposure TimeTemperature (°C)Crystallinity RetentionReference
0-121 hourRoom TemperatureStable[4]
>121 hourRoom TemperatureAmorphization begins[4]

Table 2: Stability of Modified MOF-808 in Aqueous Environments

MOF-808 DerivativeAqueous ConditionExposure TimeTemperature (°C)Crystallinity RetentionReference
MOF-808-MPA (Methylphosphonate modified)Concentrated HClNot specifiedNot specifiedExcellent[5]
MOF-808-MPA (Methylphosphonate modified)Concentrated HNO₃Not specifiedNot specifiedExcellent[5]
MOF-808-MPA (Methylphosphonate modified)Hot WaterNot specifiedNot specifiedExcellent[5]
Magnetic MOF-808 CompositeMultiple adsorption-desorption cycles5 cyclesRoom TemperatureStable[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of MOF-808 and a common post-synthetic modification to enhance its aqueous stability.

Protocol 1: Solvothermal Synthesis of MOF-808

This protocol describes a typical solvothermal synthesis of MOF-808.

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Formic acid

Procedure:

  • Dissolve ZrOCl₂·8H₂O (1.5 mmol, 483.4 mg) and H₃BTC (1.5 mmol, 315.2 mg) in a mixture of 30 mL of DMF and 30 mL of formic acid.[1]

  • Transfer the solution to an 80 mL Teflon-lined autoclave.

  • Heat the autoclave in a pre-heated oven at 100°C for 48 hours.[1]

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the product with 30 mL of DMF, followed by 60 mL of ethanol at 70°C for 4 hours, and finally with 30 mL of ethanol to remove unreacted precursors.[1]

  • Dry the resulting white powder under vacuum.

Protocol 2: Post-Synthetic Modification of MOF-808 with Sulfuric Acid (Sulfation)

This protocol outlines a procedure for the sulfation of MOF-808 to introduce acidic functional groups and potentially enhance stability.

Materials:

  • Activated MOF-808

  • Sulfuric acid (H₂SO₄) solution of desired concentration

  • Deionized water

  • Acetone

  • Chloroform

Procedure:

  • Suspend activated MOF-808 in an aqueous solution of sulfuric acid. The concentration of the sulfuric acid will determine the degree of sulfation.

  • Stir the suspension at room temperature for a specified period (e.g., 24 hours).

  • Collect the solid by filtration or centrifugation.

  • Wash the sulfonated MOF-808 thoroughly with deionized water to remove excess acid.

  • Perform a solvent exchange by washing with acetone and then with chloroform.

  • Activate the final product by drying under dynamic vacuum at an elevated temperature (e.g., 150°C).

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting.

experimental_workflow Experimental Workflow for MOF-808 Synthesis and Modification cluster_synthesis MOF-808 Synthesis cluster_modification Post-Synthetic Modification (Sulfation) s1 Dissolve Precursors (ZrOCl2·8H2O + H3BTC) in DMF/Formic Acid s2 Solvothermal Reaction (100°C, 48h) s1->s2 s3 Washing and Purification (DMF, Ethanol) s2->s3 s4 Drying under Vacuum s3->s4 m1 Suspend MOF-808 in H2SO4 solution s4->m1 Activated MOF-808 m2 Stir at Room Temperature m1->m2 m3 Washing with Water m2->m3 m4 Solvent Exchange (Acetone, Chloroform) m3->m4 m5 Activation under Vacuum m4->m5

Caption: Workflow for the synthesis of MOF-808 and its subsequent sulfation.

troubleshooting_logic Troubleshooting Logic for Low Crystallinity start Low Crystallinity of MOF-808 q1 Check Reaction Time and Temperature start->q1 a1_yes Increase Time/Temp q1->a1_yes Incorrect q2 Verify Modulator Concentration q1->q2 Correct end Improved Crystallinity a1_yes->end a2_yes Optimize Concentration q2->a2_yes Incorrect q3 Assess Reagent and Solvent Purity q2->q3 Correct a2_yes->end a3_yes Use High-Purity Materials q3->a3_yes Impure a3_yes->end

References

IR-808 dye fluorescence quenching issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the near-infrared (NIR) fluorescent dye, IR-808. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the use of IR-808 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is IR-808, and what are its primary applications?

A1: IR-808 is a heptamethine cyanine dye that absorbs and emits light in the near-infrared spectrum, with excitation and emission maxima around 782 nm and 808 nm, respectively.[1] Its key feature is its ability to preferentially accumulate in tumor cells, making it a valuable tool for in vivo and in vitro cancer imaging.[2][3][4] It is also utilized in photodynamic and photothermal therapy, as well as in drug delivery systems.[5][6]

Q2: What are the known limitations of the IR-808 dye?

A2: The primary limitations of IR-808 include poor water solubility, a tendency to aggregate at high concentrations, and susceptibility to photobleaching under prolonged or intense light exposure.[4] These factors can lead to fluorescence quenching and inconsistent experimental results. Additionally, its hydrophobicity can lead to nonspecific binding and accumulation in organs like the liver and kidneys.[7]

Q3: How does IR-808 target tumor cells?

A3: The precise mechanism is still under investigation, but it is believed that as a lipophilic cation, IR-808 preferentially accumulates in the mitochondria of tumor cells due to their higher mitochondrial membrane potential compared to normal cells.[4] The enhanced permeability and retention (EPR) effect in tumor tissues also contributes to its accumulation. Furthermore, it is suggested that organic cation transporters (OCTs), which are differentially expressed in cancer cells, may play a role in its uptake.[8][9]

Troubleshooting Guide

This guide addresses common fluorescence quenching issues and other experimental challenges encountered when using IR-808 dye.

Issue 1: Low or No Fluorescence Signal

Possible Causes & Solutions

  • Photobleaching: Excessive exposure to the excitation light source can permanently destroy the fluorophore.

    • Solution: Minimize the duration and intensity of light exposure. Use neutral density filters to reduce laser power. Acquire images efficiently and avoid prolonged focusing on the same area.

  • Incorrect Filter Sets: Using excitation or emission filters that do not match the spectral profile of IR-808.

    • Solution: Ensure your imaging system is equipped with the appropriate filters for NIR fluorescence (Excitation: ~780 nm, Emission: ~810 nm).

  • Low Dye Concentration: The concentration of IR-808 in the sample may be insufficient for detection.

    • Solution: Optimize the staining concentration. For in vitro studies, concentrations around 5 µM with an incubation time of 10-30 minutes have been shown to be effective.[4]

  • pH of the Medium: The fluorescence of many dyes is pH-sensitive.

    • Solution: Ensure the pH of your buffer or medium is within the optimal range for IR-808 fluorescence. While specific data for IR-808 is limited, most cyanine dyes perform well in physiological pH ranges (7.2-7.4). Extreme pH values should be avoided.

Issue 2: Signal Fades Quickly During Imaging (Photobleaching)

Possible Causes & Solutions

  • High Excitation Power: The intensity of the excitation laser or lamp is too high.

    • Solution: Reduce the laser power to the minimum level required for adequate signal detection.

  • Prolonged Exposure: Continuous illumination of the sample.

    • Solution: Use shorter exposure times and time-lapse imaging with intervals instead of continuous recording.

  • Absence of Antifade Reagents: For fixed samples, the mounting medium may lack photostabilizers.

    • Solution: Use a commercial antifade mounting medium to preserve the fluorescence signal.

Issue 3: Inconsistent or Patchy Staining

Possible Causes & Solutions

  • Dye Aggregation: At high concentrations or in aqueous buffers, IR-808 can form aggregates, which have reduced fluorescence and can lead to uneven staining.

    • Solution: Prepare fresh working solutions and avoid repeated freeze-thaw cycles of the stock solution.[4] Consider using a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in your staining buffer to help prevent aggregation.[10] Encapsulating IR-808 in nanoparticles is also an effective strategy to prevent aggregation.[5][6]

  • Poor Solubility: IR-808 has low solubility in aqueous solutions, which can lead to precipitation.

    • Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF and then dilute it to the final working concentration in your aqueous buffer.[1] Ensure the final concentration of the organic solvent is compatible with your experimental system.

Data Presentation

Table 1: Photophysical Properties of IR-808 Dye

PropertyValueSolvent/ConditionsReference
Excitation Maximum (λex) ~782 nm-[1]
Emission Maximum (λem) ~808 nmAqueous Solution[4][11]
Quantum Yield (Φ) 5% - 6.5%Aqueous Solution/DMEM[11]
Molar Extinction Coefficient (ε) Not consistently reported--
Photostability Good up to 100 mW/cm²808 nm laser irradiation[11]

Table 2: Solubility of IR-808 Dye

SolventSolubility
DMF 20 mg/mL
DMSO 20 mg/mL
Ethanol 10 mg/mL
PBS (pH 7.2) 1 mg/mL
[Data sourced from Cayman Chemical[1]]

Experimental Protocols

Protocol 1: Preparation of IR-808 Stock and Working Solutions
  • Stock Solution (1 mM):

    • Weigh out a precise amount of IR-808 powder.

    • Dissolve the powder in high-quality, anhydrous DMSO or DMF to a final concentration of 1 mM. For example, for IR-808 with a molecular weight of 764.2 g/mol , dissolve 0.764 mg in 1 mL of solvent.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solution (e.g., 5 µM for in vitro staining):

    • On the day of the experiment, thaw the stock solution at room temperature.

    • Dilute the 1 mM stock solution in your desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration. For a 5 µM solution, dilute the stock solution 1:200.

    • Use the working solution immediately after preparation.

Protocol 2: In Vitro Cellular Staining with IR-808
  • Cell Preparation:

    • Culture cells to the desired confluency on coverslips, in chamber slides, or in multi-well plates.

  • Staining:

    • Wash the cells once with warm PBS.

    • Prepare a 5 µM working solution of IR-808 in pre-warmed cell culture medium or PBS.

    • Incubate the cells with the IR-808 working solution for 10-30 minutes at 37°C, protected from light.[4] The optimal time may vary depending on the cell type.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm PBS to remove unbound dye.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with appropriate NIR filter sets.

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation power and exposure time.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_staining Cellular Staining cluster_imaging Imaging & Analysis stock Prepare 1 mM Stock in DMSO/DMF working Dilute to 5 µM Working Solution in Buffer stock->working stain Incubate with IR-808 (10-30 min) working->stain cells Culture Cells wash1 Wash with PBS cells->wash1 wash1->stain wash2 Wash with PBS (2-3x) stain->wash2 image Fluorescence Microscopy (NIR Filters) wash2->image analyze Image Analysis image->analyze

Figure 1. A generalized experimental workflow for in vitro cellular imaging with IR-808 dye.

signaling_pathway cluster_uptake Tumor Cell Uptake cluster_application Downstream Applications IR808 IR-808 Dye (Lipophilic Cation) EPR EPR Effect (Passive Accumulation) IR808->EPR Systemic Circulation OCT Organic Cation Transporters (OCTs) IR808->OCT Membrane Transport Mito Mitochondria (High Membrane Potential) EPR->Mito OCT->Mito Intracellular Trafficking Imaging NIR Fluorescence Imaging Mito->Imaging PDT Photodynamic Therapy (ROS Generation) Mito->PDT PTT Photothermal Therapy (Heat Generation) Mito->PTT

Figure 2. Conceptual diagram of the proposed tumor-targeting mechanism of IR-808 dye.

References

Mitigating off-target effects of XmAb808 bispecific antibody

Author: BenchChem Technical Support Team. Date: November 2025

XmAb808 Technical Support Center

Welcome to the technical support center for the XmAb808 bispecific antibody. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for XmAb808?

A1: XmAb808 is a bispecific antibody that targets the B7-H3 antigen on tumor cells and the CD28 co-stimulatory receptor on T-cells.[1][2] Its primary function is to provide a conditional "Signal 2" for T-cell activation. Full T-cell activation requires two signals: Signal 1 is the engagement of the T-cell receptor (TCR), and Signal 2 is co-stimulation through receptors like CD28.[2] XmAb808 is engineered to provide this co-stimulation only when it is bound to B7-H3 on a tumor cell, thereby localizing T-cell activation to the tumor microenvironment and enhancing the anti-tumor immune response.[3][4]

Q2: What is the structural design of XmAb808 and how does it relate to specificity?

A2: XmAb808 utilizes Xencor's XmAb® 2+1 bispecific antibody format.[2] This means it has two binding domains for the tumor-associated antigen (B7-H3) and one binding domain for the T-cell receptor (CD28).[2] This multivalent design increases the antibody's avidity for tumor cells that have a high density of B7-H3, which helps to selectively target tumor cells over normal tissues that may express B7-H3 at lower levels.[2] This is a key strategy to mitigate on-target, off-tumor toxicity.[2][5]

Q3: What are the primary potential off-target effects of XmAb808?

A3: The primary concerns are on-target/off-tumor toxicity and Cytokine Release Syndrome (CRS).

  • On-Target, Off-Tumor Toxicity: The target antigen, B7-H3, can be expressed on some normal, healthy tissues.[5][6] This could lead to the activation of T-cells in these locations, potentially causing damage to healthy organs. The 2+1 antibody format is designed to minimize this by favoring binding to cells with high B7-H3 expression.[2]

  • Cytokine Release Syndrome (CRS): As with many T-cell engaging therapies, potent T-cell activation can lead to a rapid and massive release of inflammatory cytokines, such as IL-6, IFN-γ, and TNF-α.[5][7] This systemic inflammatory response can range from mild, flu-like symptoms to severe, life-threatening conditions.[7][8] Dose-limiting toxicities observed in a Phase 1 trial, including infusion-related reactions and immune-related hepatitis, are consistent with potential CRS.[9]

Q4: How does XmAb808 avoid the systemic toxicity seen with previous CD28 superagonist antibodies?

A4: Previous CD28-targeting antibodies that acted as superagonists caused systemic and severe T-cell activation. XmAb808 is designed to be a conditional agonist. Its activation of CD28 is dependent on its simultaneous binding to B7-H3 on tumor cells.[2] This design feature aims to restrict potent T-cell co-stimulation to the tumor site, thereby avoiding widespread, non-specific immune activation.[2]

Troubleshooting Guides

Issue 1: High levels of cytokine release (e.g., IL-6, IFN-γ) are observed in an in vitro PBMC co-culture assay in the absence of target tumor cells.

This suggests target-independent T-cell activation, which could translate to systemic toxicity in vivo.

  • Diagram: Troubleshooting Workflow for Off-Target Activation

    G start High cytokine release in no-target control q1 Is the antibody concentration excessive? start->q1 sol1 Perform dose-response titration. Determine EC50 for on-target vs. off-target cytokine release. q1->sol1 Yes q2 Is there evidence of non-specific binding to bystander cells (e.g., monocytes)? q1->q2 No sol1->q2 sol2 Use flow cytometry to assess binding to different PBMC subsets. Consider using purified T-cells. q2->sol2 Yes q3 Could Fc-mediated interactions be a contributing factor? q2->q3 No sol2->q3 sol3 Test an equivalent antibody with an Fc domain engineered for silent Fc-gamma receptor binding. q3->sol3 Yes end_node Identify source of off-target activation q3->end_node No sol3->end_node

    Caption: Workflow for diagnosing off-target cytokine release.

  • Possible Causes & Mitigation Strategies:

    • High Antibody Concentration: The concentration used may be high enough to cause low-affinity, target-independent cross-linking of CD28 on T-cells.

      • Troubleshooting: Perform a full dose-response curve to determine the therapeutic window. Compare the EC50 for on-target cell killing versus the EC50 for cytokine release in the absence of target cells.

    • Fc Receptor Engagement: The Fc domain of XmAb808 could be engaging Fcγ receptors on other immune cells within the PBMC population (e.g., monocytes), leading to non-specific activation.

      • Troubleshooting: XmAb bispecifics are typically engineered with Fc domains that minimize Fcγ receptor binding.[6] Confirm the Fc variant of your antibody lot. As a control, you can use Fc-blocking agents in your assay or compare results with a version of the antibody that has a different Fc backbone.

    • Bystander Activation: Endothelial or other lymphoid cells present in the culture may facilitate off-target T-cell activation.[10]

      • Troubleshooting: Consider using purified T-cells instead of PBMCs for certain control experiments to eliminate the influence of other cell types. Additionally, blocking adhesion molecules like CD18 has been shown to reduce off-target T-cell activation without impairing therapeutic activity.[10]

Issue 2: Evidence of on-target, off-tumor toxicity is observed in animal models (e.g., weight loss, elevated liver enzymes).

This suggests that the antibody is activating T-cells at sites of normal tissue that express B7-H3.

  • Diagram: B7-H3/CD28 Mediated T-Cell Co-stimulation

    G cluster_0 T-Cell cluster_1 Target Cell (Tumor or Normal Tissue) TCR TCR Activation Full T-Cell Activation TCR->Activation CD28 CD28 CD28->Activation MHC pMHC MHC->TCR Signal 1 B7H3 B7-H3 XmAb808 XmAb808 B7H3->XmAb808 XmAb808->CD28 Signal 2 (Conditional)

    Caption: Conditional co-stimulation via XmAb808.

  • Possible Causes & Mitigation Strategies:

    • High B7-H3 Expression on Normal Tissues: The animal model may have a different B7-H3 expression profile than humans.

      • Troubleshooting: Perform immunohistochemistry (IHC) or flow cytometry on a panel of normal tissues from the animal model to quantify B7-H3 expression levels. Compare this to human tissue data.

    • Dosing Regimen: The dose may be too high, leading to engagement of low-density B7-H3 on normal cells.

      • Troubleshooting: Evaluate alternative dosing schedules, such as dose fractionation or step-dosing, which can help mitigate initial cytokine release and improve tolerability.[7]

    • Affinity vs. Avidity: While the 2+1 format provides avidity for high-density targets, the intrinsic affinity of the B7-H3 binding arms might still be sufficient to engage normal tissue.

      • Troubleshooting: This is an intrinsic property of the molecule. The therapeutic index must be carefully characterized by comparing on-tumor efficacy with off-tumor toxicity across a range of doses.

Experimental Protocols & Data

Protocol 1: In Vitro Cytokine Release Assay (CRA)

This assay is critical for predicting the risk of Cytokine Release Syndrome.[8][11]

  • Objective: To measure the release of key pro-inflammatory cytokines from human PBMCs upon exposure to XmAb808 in the presence and absence of target cells.

  • Methodology:

    • Cell Preparation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

    • Target Cells: Prepare a suspension of B7-H3 positive tumor cells (e.g., 22Rv1) and B7-H3 negative cells (e.g., LOX-IMVI) to serve as positive and negative targets, respectively.[3]

    • Assay Setup:

      • In a 96-well plate, co-culture PBMCs (e.g., at 2.5 x 10^5 cells/well) with target cells (e.g., at an Effector:Target ratio of 10:1).

      • Add serial dilutions of XmAb808.

      • Include controls:

        • PBMCs + Target Cells (No Antibody)

        • PBMCs alone + XmAb808 (No Target Control)

        • Positive Control (e.g., anti-CD3/CD28 beads or PHA)

        • Vehicle Control

    • Incubation: Incubate plates for 24-48 hours at 37°C, 5% CO2.

    • Analysis: Centrifuge the plates and collect the supernatant. Analyze cytokine levels (TNF-α, IFN-γ, IL-2, IL-6, IL-10) using a multiplex immunoassay (e.g., Luminex) or ELISA.[8]

  • Data Interpretation:

    ConditionExpected IFN-γ ReleaseExpected IL-6 ReleaseInterpretation
    PBMCs + B7-H3+ Cells + XmAb808HighHighExpected on-target activity.
    PBMCs + B7-H3- Cells + XmAb808Low / BaselineLow / BaselineConfirms target-dependent activation.
    PBMCs alone + XmAb808Low / BaselineLow / BaselineDemonstrates low potential for off-target, target-independent activation.
    PBMCs + Positive ControlVery HighVery HighConfirms assay validity and cell responsiveness.
Protocol 2: Off-Target Binding Assessment by Flow Cytometry
  • Objective: To assess the binding of XmAb808 to various cell types, including those that do not express the target antigen.

  • Methodology:

    • Cell Panel: Prepare single-cell suspensions of your B7-H3 positive target cell line, a B7-H3 negative cell line, and PBMCs.

    • Staining:

      • Incubate cells with a dilution series of fluorescently-labeled XmAb808 or with unlabeled XmAb808 followed by a fluorescently-labeled secondary antibody.

      • Co-stain PBMC samples with antibodies against cell surface markers (e.g., CD3 for T-cells, CD14 for monocytes, CD19 for B-cells) to identify specific populations.

    • Acquisition: Analyze the samples on a flow cytometer.

    • Analysis: Gate on specific cell populations and quantify the Mean Fluorescence Intensity (MFI) for XmAb808 binding.

  • Data Interpretation:

    Cell TypeB7-H3 ExpressionExpected XmAb808 Binding (MFI)Interpretation
    22Rv1HighHighConfirms on-target binding.
    LOX-IMVINegativeLow / BackgroundConfirms target specificity.[3]
    T-Cells (CD3+)NegativeLow / BackgroundConfirms the B7-H3 arm does not cross-react with T-cells.
    Monocytes (CD14+)NegativeLow / BackgroundLow MFI suggests minimal off-target binding to bystander cells.

References

T-808 tracer uptake variability in different brain regions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the T-808 tracer for PET imaging of tau pathology in the brain.

Troubleshooting Guides

This section addresses specific issues that may arise during T-808 PET experiments, presented in a question-and-answer format.

Issue 1: High Signal in Skull or Bone Structures

  • Question: We are observing high PET signal in the skull and bone structures, complicating the analysis of adjacent cortical regions. What is the likely cause and how can we address this?

  • Answer: This is a known issue with [¹⁸F]T-808 and is attributed to in vivo defluorination of the tracer. The free [¹⁸F]fluoride is taken up by bone tissue, leading to high signal intensity.

    Troubleshooting Steps:

    • Data Analysis Correction:

      • Region-of-Interest (ROI) Definition: Carefully define cortical ROIs to minimize inclusion of skull voxels. Co-registration with an anatomical MRI is crucial for accurate ROI placement.

      • Partial Volume Correction (PVC): Implement PVC algorithms to reduce spill-over effects from the high-signal bone into adjacent brain tissue.[1][2]

      • Kinetic Modeling: Advanced kinetic modeling that can account for and separate the bone component from the brain tissue signal may be considered, although this is a complex approach.

    • Alternative Tracer Consideration: For future studies, consider using alternative tau tracers with lower reported defluorination rates, such as [¹⁸F]GTP1.[3]

Issue 2: Unexpectedly Low Brain Uptake

  • Question: Our T-808 PET scans are showing lower than expected tracer uptake in the brain, even in regions where we anticipate tau pathology. What could be the reason for this?

  • Answer: Low brain uptake of T-808 can be influenced by several factors, including subject-specific physiological variables and technical issues.

    Troubleshooting Steps:

    • P-glycoprotein (P-gp) Efflux: T-808 may be a substrate for P-gp, an efflux transporter at the blood-brain barrier (BBB). Overexpression or high activity of P-gp can reduce the net brain uptake of the tracer.[4][5][6][7][8]

      • Preclinical Models: In animal studies, co-administration of a P-gp inhibitor like cyclosporin A can be used to investigate the impact of P-gp on T-808 brain kinetics.[4][5]

      • Clinical Research: While not a routine clinical solution, awareness of this potential variability is important when interpreting data, especially in subjects on medications that may modulate P-gp activity.

    • Tracer Integrity: Ensure the radiochemical purity and molar activity of the injected tracer meet quality control standards.

    • Injection Procedure: Verify the accuracy of the injected dose and ensure there was no significant extravasation at the injection site.

    • Blood Glucose Levels: While more critical for FDG-PET, extreme variations in blood glucose could potentially affect cerebral blood flow and tracer delivery. It is good practice to ensure subjects are fasting for 4-6 hours prior to the scan.[9]

Issue 3: High Variability in Tracer Uptake Between Subjects

  • Question: We are observing significant inter-subject variability in T-808 uptake, making group comparisons challenging. What are the potential sources of this variability?

  • Answer: Variability in T-808 uptake is expected and can stem from biological and technical factors.

    Troubleshooting Steps:

    • Biological Factors:

      • Tau Pathology: The primary source of variability in patient populations is the underlying heterogeneity in the density and distribution of tau pathology.

      • Age and Genetics: Age and genetic factors (e.g., APOE ε4 status) can influence the progression of tau pathology.

      • BBB Integrity: Differences in blood-brain barrier permeability can affect tracer delivery.

    • Technical Factors:

      • Image Acquisition and Reconstruction: Ensure consistent PET scanner calibration, acquisition protocols, and reconstruction parameters across all subjects and time points.[10]

      • Quantification Method: Utilize a standardized method for quantification, such as the Standardized Uptake Value Ratio (SUVR), with a consistent reference region. The cerebellum is often used as a reference region for T-808.[11]

      • Partial Volume Effects: For smaller brain regions, partial volume effects can introduce significant variability. Consistent application of PVC is recommended.[1]

Frequently Asked Questions (FAQs)

1. What is the optimal PET imaging protocol for [¹⁸F]T-808?

  • While protocols can vary between institutions, a general guideline based on early human studies is as follows:

    • Injected Dose: Approximately 370 MBq (10 mCi) administered as an intravenous bolus.[11]

    • Uptake Time: A dynamic scan from 0-60 minutes post-injection followed by a static scan from 80-100 minutes post-injection can be performed.[11] The 80-100 minute window is often used for calculating SUVR.

    • Attenuation Correction: A low-dose CT scan should be acquired for attenuation correction.[11]

2. How should [¹⁸F]T-808 PET data be quantified?

  • The most common method is the Standardized Uptake Value Ratio (SUVR). This involves calculating the ratio of the average tracer uptake in a target region of interest (e.g., temporal lobe) to the average uptake in a reference region that is relatively devoid of specific tau binding. The cerebellar gray matter is a commonly used reference region for T-808.[11] For more detailed analysis, kinetic modeling using dynamic scan data can be employed to estimate parameters such as the distribution volume ratio (DVR).

3. What is the binding profile of T-808? Is it specific to tau?

  • [¹⁸F]T-808 has a high binding affinity for paired helical filament (PHF)-tau. Autoradiography studies have shown a selectivity of over 27-fold for PHF-tau compared to β-amyloid plaques.[11] However, like other first-generation tau tracers, the possibility of off-target binding should be considered.

4. Is there known off-target binding of T-808 in specific brain regions?

  • While T-808 has shown minimal binding to white matter and other off-target proteins like MAO in autoradiography assays, in vivo studies with similar first-generation tau tracers have sometimes revealed off-target binding in regions like the basal ganglia and choroid plexus.[11] Careful interpretation of signal in these areas is warranted.

Data Presentation

Table 1: Summary of [¹⁸F]T-808 Characteristics

ParameterValue/CharacteristicReference
Target Paired Helical Filament (PHF)-tau[11]
Selectivity >27-fold for PHF-tau over β-amyloid[11]
Common Reference Region Cerebellar Gray Matter[11]
Known Issue In vivo defluorination leading to bone uptake
Potential for Low Uptake P-glycoprotein (P-gp) efflux[4][6][7][8]

Experimental Protocols

[¹⁸F]T-808 Human PET Imaging Protocol (Example)

  • Subject Preparation:

    • Subjects should fast for at least 4-6 hours prior to tracer injection.

    • A comfortable and quiet environment should be provided to minimize patient anxiety, which can affect cerebral blood flow.[12]

  • Tracer Administration:

    • Administer an intravenous bolus injection of approximately 370 MBq (10 mCi) of [¹⁸F]T-808.[11]

  • Image Acquisition:

    • Position the subject's head securely in the PET scanner.

    • Acquire a low-dose CT scan for attenuation correction.[11]

    • Begin a dynamic PET scan immediately upon tracer injection for a duration of 60 minutes.

    • Acquire a static PET scan from 80 to 100 minutes post-injection.[11]

  • Image Reconstruction:

    • Reconstruct PET images using an ordered-subset expectation maximization (OSEM) algorithm with appropriate corrections for attenuation, scatter, and random coincidences.

  • Image Analysis:

    • Co-register the PET images to a subject-specific anatomical MRI.

    • Define regions of interest (ROIs) on the MRI for various brain regions, including the target regions and the cerebellar gray matter (reference region).

    • Calculate the SUVR for each target ROI by dividing its average standardized uptake value (SUV) by the average SUV of the reference region for the 80-100 minute scan.

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for T-808 PET Imaging cluster_prep Subject Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Informed_Consent Informed Consent Fasting Fasting (4-6 hours) Informed_Consent->Fasting Tracer_Injection [18F]T-808 Injection (~370 MBq) Fasting->Tracer_Injection CT_Scan Low-dose CT Scan (Attenuation Correction) Tracer_Injection->CT_Scan PET_Acquisition Dynamic PET Scan (0-60 min) Static PET Scan (80-100 min) CT_Scan->PET_Acquisition Image_Reconstruction Image Reconstruction (OSEM) PET_Acquisition->Image_Reconstruction Co_registration Co-registration with MRI Image_Reconstruction->Co_registration ROI_Definition ROI Definition Co_registration->ROI_Definition Quantification Quantification (e.g., SUVR) ROI_Definition->Quantification

Caption: Figure 1. Experimental Workflow for T-808 PET Imaging

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Common T-808 Issues cluster_high_bone High Bone Signal cluster_low_uptake Low Brain Uptake cluster_variability High Variability Start Problem Encountered Defluorination Likely Cause: In vivo Defluorination Start->Defluorination Pgp Potential Causes: - P-gp efflux - Tracer integrity issues - Injection failure Start->Pgp Sources Sources: - Biological heterogeneity - Technical inconsistencies Start->Sources Correction Solution: - Careful ROI definition - PVC - Consider alternative tracers Defluorination->Correction Investigate_Pgp Action: - Check tracer QC - Verify injection - Consider P-gp impact Pgp->Investigate_Pgp Standardize Mitigation: - Standardize protocols - Consistent quantification - Use PVC Sources->Standardize

Caption: Figure 2. Troubleshooting Logic for Common T-808 Issues

References

MOF-808 activation procedures for improved performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the activation of MOF-808 for enhanced performance. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during MOF-808 activation.

Issue Possible Cause(s) Recommended Solution(s) Characterization Check
Low Surface Area (BET) 1. Incomplete solvent removal.[1] 2. Framework collapse during activation.1. Extend solvent exchange steps with a volatile solvent (e.g., ethanol, acetone). 2. Increase the duration or temperature of vacuum drying gradually.[1] 3. Employ a gentler activation method like supercritical CO2 exchange.- Perform N2 adsorption-desorption analysis. - Conduct Thermogravimetric Analysis (TGA) to check for residual solvent.[2][3]
Poor Crystallinity after Activation 1. Harsh activation conditions (e.g., excessively high temperature). 2. Instability of the MOF framework to the chosen solvent or temperature.1. Lower the activation temperature and extend the time. 2. Ensure the activation solvent is compatible with MOF-808. 3. Consider a milder activation protocol, such as microwave-assisted activation in water.[4]- Analyze with Powder X-ray Diffraction (PXRD) to compare with the pattern of the as-synthesized material.[2][5][6]
Inconsistent Catalytic Performance 1. Incomplete removal of modulators (e.g., formic acid) from the pores.[7][8][9] 2. Variation in the number of active defect sites.[8][10][11]1. Implement a thorough washing and solvent exchange procedure post-synthesis.[1] 2. Consider a controlled method to introduce defects, if desirable for the application.- Use 1H NMR of the digested MOF to confirm the absence of modulators.[5][7] - Characterize acidity through techniques like ammonia temperature-programmed desorption (NH3-TPD).
Particle Agglomeration 1. Drying method leads to capillary forces that pull particles together.1. Use freeze-drying or supercritical drying to minimize agglomeration. 2. Disperse the activated powder using gentle sonication before use.- Examine particle morphology and dispersion using Scanning Electron Microscopy (SEM).[5]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of "activating" MOF-808?

Activation is a critical post-synthesis step to remove solvent molecules and unreacted ligands that occupy the pores of the MOF.[1] A properly activated MOF-808 will have accessible pores, leading to a high surface area and significantly improved performance in applications like catalysis, gas storage, and drug delivery.[4][6]

Q2: What are the most common methods for MOF-808 activation?

Common activation methods involve solvent exchange followed by heating under vacuum.[1] Newer methods like microwave-assisted activation are also being explored for faster and more efficient processing.[4] The choice of method can influence the final properties of the MOF.

Q3: How do I know if my MOF-808 is properly activated?

A successful activation is typically confirmed by a high BET surface area (typically > 400 m²/g), the absence of residual solvent peaks in TGA and NMR spectra, and the retention of crystallinity as confirmed by PXRD.[2][3][10]

Q4: Can the activation procedure introduce defects in MOF-808?

Yes, the activation process, particularly the removal of modulators like formic acid, can lead to the formation of defect sites, such as missing linkers.[8][9] These defects can sometimes enhance catalytic activity by creating more accessible active sites.[10][11]

Q5: What is the role of a "modulator" like formic acid in the synthesis and how does it affect activation?

Modulators like formic acid are used during synthesis to control crystal growth and size.[7][12] However, these modulators can remain in the pores and must be removed during activation to free up the active sites within the MOF structure.[8][9]

Comparative Data on Activation Procedures

The following table summarizes the impact of different activation procedures on the properties of MOF-808.

Activation Method Typical Temperature (°C) Typical Time Resulting BET Surface Area (m²/g) Key Advantages Potential Drawbacks
Solvent Exchange & Vacuum 1501 day~450[10]- Widely used and well-documented.[1]- Can be time-consuming. - Potential for framework collapse if not done carefully.
Microwave-Assisted (in water) [4]Not specifiedBrief irradiationNot explicitly stated, but improved catalytic activity observed.[4]- Rapid and efficient removal of modulators.[4] - Uses an environmentally friendly solvent (water).- Requires specialized microwave equipment. - Optimization of irradiation time and power may be needed.

Detailed Experimental Protocols

Protocol 1: Standard Solvent Exchange and Thermal Activation
  • As-Synthesized MOF-808 Preparation: Following synthesis, wash the solid product with N,N-dimethylformamide (DMF) three times.

  • Solvent Exchange:

    • Soak the DMF-washed MOF-808 in ethanol (60 mL) at 70 °C for 4 hours.[10]

    • Decant the ethanol and repeat the process two more times with fresh ethanol.

    • Finally, wash with ethanol (30 mL) at room temperature.[10]

  • Thermal Activation:

    • Transfer the ethanol-exchanged MOF-808 to a vacuum oven.

    • Heat the sample to 150 °C under vacuum and hold for 24 hours to ensure complete removal of the solvent.[1]

    • Cool the sample to room temperature under vacuum before use.

Protocol 2: Microwave-Assisted Activation

Note: This is a generalized protocol based on literature descriptions.[4] Specific microwave power and irradiation times may need to be optimized.

  • As-Synthesized MOF-808 Preparation: After synthesis, wash the MOF-808 with DMF to remove unreacted starting materials.

  • Water Suspension: Suspend the as-synthesized MOF-808 in deionized water.

  • Microwave Irradiation: Place the suspension in a suitable microwave reactor. Irradiate the sample for a short period (e.g., a few minutes).

  • Isolation and Drying:

    • Separate the MOF-808 from the water by centrifugation.

    • Wash with a volatile solvent like acetone to aid in drying.

    • Dry the activated MOF-808 under vacuum at a moderate temperature (e.g., 120 °C) overnight.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_washing Post-Synthesis Washing cluster_activation Activation cluster_characterization Characterization cluster_application Application synthesis Solvothermal Synthesis of MOF-808 washing Wash with DMF synthesis->washing solvent_exchange Solvent Exchange (e.g., Ethanol) washing->solvent_exchange thermal_activation Thermal Activation (Vacuum, 150°C) solvent_exchange->thermal_activation characterization PXRD, BET, TGA, NMR thermal_activation->characterization application Catalysis, Drug Delivery, etc. characterization->application

Caption: General experimental workflow for MOF-808 from synthesis to application.

Troubleshooting_Logic start Low BET Surface Area? check_pxrd Check PXRD for Crystallinity start->check_pxrd Yes check_tga Check TGA for Residual Solvent start->check_tga No, but performance is low check_pxrd->check_tga Crystallinity Retained framework_collapse Framework Collapse check_pxrd->framework_collapse Loss of Crystallinity incomplete_activation Incomplete Solvent Removal check_tga->incomplete_activation Mass Loss at Low Temp solution1 Use Milder Activation (Lower Temp, Longer Time) framework_collapse->solution1 solution2 Extend Solvent Exchange and/or Vacuum Drying incomplete_activation->solution2

Caption: Troubleshooting logic for low BET surface area in activated MOF-808.

References

Validation & Comparative

A Comparative Guide to Zirconium-Based Metal-Organic Frameworks: MOF-808 vs. UiO-66 and NU-1000

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zirconium-based Metal-Organic Frameworks (Zr-MOFs) have garnered significant attention in materials science and drug delivery due to their exceptional stability, high porosity, and tunable structures. Among the most prominent members of this class are MOF-808, UiO-66, and NU-1000. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal material for their specific applications.

Physicochemical Properties: A Foundation for Performance

The inherent structural and chemical properties of these MOFs dictate their performance in various applications. A summary of their key physicochemical characteristics is presented below.

PropertyMOF-808UiO-66NU-1000
BET Surface Area (m²/g) ~1600 - 2100~1000 - 1600~2300
Pore Volume (cm³/g) ~0.8~0.5 - 0.7~1.4
Pore Size (Å) ~18.4 (adamantane-shaped cages), ~4.8 (tetrahedral cages)~6 (octahedral cages), ~4.8 (tetrahedral cages)~30 (hexagonal channels), ~12 (mesoporous cages)
Zr Cluster Connectivity 6-connected12-connected8-connected
Thermal Stability HighVery HighHigh
Chemical Stability Stable in water and various organic solventsStable in water, acids, and basesStable in water and many organic solvents

Performance in Key Applications

The distinct properties of MOF-808, UiO-66, and NU-1000 translate into varying performance characteristics across different applications, including catalysis, adsorption, and drug delivery.

Catalysis

The catalytic activity of these Zr-MOFs is often attributed to the presence of Lewis acid sites at the zirconium clusters.

Acetalization of Benzaldehyde:

CatalystConversion (%)Time (h)Temperature (°C)
MOF-808>95230
UiO-66~911Room Temp

Oxidative Desulfurization (ODS) of Dibenzothiophene (DBT):

The mesoporous structure of MOF-808 and NU-1000 is thought to play a crucial role in their ODS activity.[1]

CatalystSulfur Removal (%)Time (min)Temperature (°C)
MOF-808High--
UiO-66-NO₂98.68-66.7
Adsorption

The high surface area and tunable pore sizes of these MOFs make them excellent candidates for various adsorption applications.

Water Adsorption:

A comparative analysis of water adsorption in MOF-808 and UiO-66 reveals differences in their uptake capacities and stability over multiple cycles.[2][3]

MOFInitial Water Uptake (cm³/g)Water Uptake after 2 cycles (cm³/g)
MOF-808~740~380
UiO-66~530~500

Ammonia (NH₃) Adsorption:

MOFNH₃ Adsorption Capacity (mmol/g)
MOF-808-
UiO-66High
NU-1000-
Drug Delivery

The biocompatibility and high loading capacity of Zr-MOFs make them promising vehicles for drug delivery.

Acriflavine (ACF) Loading:

The loading efficiency of the antiviral drug acriflavine varies significantly among these MOFs, with NU-1000 showing a remarkably high capacity.

MOFDrug Loading (wt%)
MOF-8084.14
UiO-665.55
NU-100047.62

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further research.

MOF Synthesis (General Solvothermal Method)

A general procedure for the solvothermal synthesis of Zr-MOFs involves the reaction of a zirconium salt (e.g., ZrCl₄) with an organic linker in a high-boiling point solvent like N,N-dimethylformamide (DMF). The mixture is heated in a sealed vessel for a specific duration, leading to the crystallization of the MOF. The resulting solid is then washed and activated to remove residual solvent and unreacted precursors.

Logical Relationship of MOF Synthesis and Characterization

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Metal_Salt Zirconium Salt Mixing Mixing Metal_Salt->Mixing Organic_Linker Organic Linker Organic_Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Solvothermal Reaction (Heating) Mixing->Heating Crystallization MOF Crystals Heating->Crystallization PXRD Powder X-ray Diffraction (PXRD) Crystallization->PXRD Phase Purity TGA Thermogravimetric Analysis (TGA) Crystallization->TGA Thermal Stability BET BET Surface Area Analysis Crystallization->BET Porosity SEM Scanning Electron Microscopy (SEM) Crystallization->SEM Morphology

Caption: General workflow for the synthesis and characterization of Metal-Organic Frameworks.

Catalytic Activity: Acetalization of Benzaldehyde

The catalytic performance of the MOFs in the acetalization of benzaldehyde with methanol can be evaluated in a batch reactor. Typically, a specific amount of the activated MOF catalyst is added to a solution of benzaldehyde in methanol. The reaction mixture is stirred at a controlled temperature, and aliquots are periodically taken and analyzed by gas chromatography (GC) to determine the conversion of benzaldehyde.

Experimental Workflow for Catalytic Testing

Catalysis_Workflow Start Start Preparation Prepare Reaction Mixture (Benzaldehyde, Methanol, MOF) Start->Preparation Reaction Run Reaction (Stirring, Controlled Temperature) Preparation->Reaction Sampling Take Aliquots at Intervals Reaction->Sampling Analysis Analyze by Gas Chromatography (GC) Sampling->Analysis Results Determine Conversion (%) Analysis->Results End End Results->End

References

A Comparative Guide to Near-Infrared (NIR) Fluorescent Probes: IR-808 Dye Versus Leading Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorescent probe is paramount to achieving high-quality, reproducible data. This guide provides an objective comparison of the IR-808 dye against other widely used NIR probes: Indocyanine Green (ICG), Cy7, and Alexa Fluor 790. The following sections detail their key photophysical properties, comparative performance in preclinical imaging, and standardized protocols for their evaluation.

Core Photophysical Properties: A Side-by-Side Comparison

The efficacy of a fluorescent probe is fundamentally determined by its photophysical characteristics. These properties, including absorption and emission maxima, molar extinction coefficient, and quantum yield, dictate the brightness and suitability of a dye for specific applications and instrumentation. The data presented below has been compiled from various sources and standardized to Phosphate-Buffered Saline (PBS) where possible to ensure a fair comparison.

PropertyIR-808Indocyanine Green (ICG)Cy7Alexa Fluor 790
Maximum Absorption (λ_max, abs) (nm) ~780 - 808~780~750 - 770~782
Maximum Emission (λ_max, em) (nm) ~830~810 - 815~775 - 800~811
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Data not available in PBS~223,000Data not available in PBSData not available
Quantum Yield (Φ) Data not available in PBS~0.029 - 0.14Data not available in PBSData not available

Note: The photophysical properties of dyes can be highly dependent on their environment, including the solvent and concentration. The values presented here are approximate and intended for comparative purposes.

In Vivo Performance: A Critical Analysis

Beyond the fundamental photophysical properties, the performance of a NIR probe in a biological setting is the ultimate measure of its utility. Key performance indicators include signal-to-noise ratio (SNR) and photostability.

Signal-to-Noise Ratio (SNR): A high SNR is crucial for distinguishing the fluorescent signal from background autofluorescence, leading to clearer images and more sensitive detection. While direct comparative studies quantifying the SNR of all four probes under identical conditions are limited, some general observations can be made. Heptamethine dyes, a class that includes IR-808 and Cy7, are known to preferentially accumulate in the mitochondria of cancerous cells due to their lipophilic cationic nature, which can lead to a high signal-to-noise ratio in tumor imaging compared to healthy tissues[1].

Photostability: The ability of a fluorophore to resist degradation upon exposure to excitation light is critical for longitudinal studies and applications requiring intense or prolonged illumination. Reports indicate that ICG exhibits poor photostability, with its fluorescence quenching almost completely within minutes of laser irradiation. In contrast, other cyanine dyes have been engineered for improved photostability.

Experimental Protocols for Comparative Evaluation

To facilitate the objective comparison of NIR fluorescent probes, a standardized experimental protocol is essential. The following outlines a general workflow for evaluating the in vivo performance of IR-808, ICG, Cy7, and Alexa Fluor 790 in a murine tumor model.

In Vivo Imaging Protocol:

Objective: To compare the tumor-targeting efficiency and signal intensity of different NIR probes in a subcutaneous tumor model.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • Tumor cells (e.g., U87MG human glioblastoma cells)

  • NIR fluorescent probes: IR-808, ICG, Cy7, Alexa Fluor 790 (conjugated to a targeting moiety or as free dyes)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • In vivo imaging system equipped for NIR fluorescence detection (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Inoculation: Subcutaneously inject 5 x 10^6 U87MG cells into the right flank of each mouse. Allow tumors to grow to a volume of approximately 100-200 mm³.

  • Probe Administration: Prepare solutions of each NIR probe in PBS at a concentration of 100 µM. Administer 100 µL of each probe solution via tail vein injection to separate groups of mice (n=3-5 mice per group).

  • Image Acquisition:

    • Anesthetize mice using isoflurane.

    • Place the mouse in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).

    • Use appropriate excitation and emission filters for each dye. For example, for IR-808, use an excitation filter around 780 nm and an emission filter around 830 nm.

  • Image Analysis:

    • Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area.

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

    • Calculate the signal-to-noise ratio (SNR) for each image.

Visualizing the Experimental Workflow

To provide a clear overview of the comparative in vivo imaging experiment, the following diagram illustrates the key steps.

G cluster_setup Experimental Setup cluster_imaging Imaging Protocol cluster_probes NIR Probes cluster_analysis Data Analysis Tumor_Inoculation Tumor Cell Inoculation (e.g., U87MG cells) Tumor_Growth Tumor Growth (100-200 mm³) Tumor_Inoculation->Tumor_Growth Probe_Injection Probe Administration (IV Injection) Tumor_Growth->Probe_Injection Image_Acquisition In Vivo Fluorescence Imaging (Multiple Time Points) Probe_Injection->Image_Acquisition ROI_Analysis Region of Interest (ROI) Analysis Image_Acquisition->ROI_Analysis Photostability Photostability Assessment Image_Acquisition->Photostability IR808 IR-808 IR808->Probe_Injection ICG ICG ICG->Probe_Injection Cy7 Cy7 Cy7->Probe_Injection AF790 Alexa Fluor 790 AF790->Probe_Injection TBR Tumor-to-Background Ratio (TBR) ROI_Analysis->TBR SNR Signal-to-Noise Ratio (SNR) ROI_Analysis->SNR Comparison Comparative Analysis TBR->Comparison SNR->Comparison Photostability->Comparison

Caption: Workflow for in vivo comparison of NIR probes.

Signaling Pathway Considerations in Targeted Imaging

For applications involving targeted molecular imaging, the fluorescent probe is conjugated to a ligand that specifically binds to a cellular receptor. The signaling pathway initiated by this binding can influence probe internalization and retention, thereby affecting the imaging signal. Below is a generalized diagram illustrating a receptor-mediated endocytosis pathway, a common mechanism for targeted probe uptake.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand_Probe Ligand-NIR Probe Conjugate Receptor Target Receptor Ligand_Probe->Receptor Binding Coated_Pit Clathrin-Coated Pit Receptor->Coated_Pit Clustering Endosome Early Endosome Coated_Pit->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Degradation Pathway Recycling_Endosome Recycling Endosome Endosome->Recycling_Endosome Recycling Pathway Recycling_Endosome->Receptor Receptor Recycling

Caption: Receptor-mediated endocytosis pathway.

References

XmAb808 vs. Conventional Monoclonal Antibodies: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the bispecific antibody XmAb808 against conventional monoclonal antibodies targeting the same pathway, with a focus on their efficacy, mechanisms of action, and supporting experimental data. This document is intended for researchers, scientists, and drug development professionals.

Introduction

XmAb808 is a novel, investigational bispecific antibody that targets both the B7-H3 and CD28 proteins. It is designed to provide a conditional co-stimulatory signal to T cells specifically within the tumor microenvironment, thereby enhancing the anti-tumor immune response.[1] Conventional monoclonal antibodies targeting the B7-H3 pathway, such as enoblituzumab, represent an earlier therapeutic approach. These antibodies primarily rely on antibody-dependent cell-mediated cytotoxicity (ADCC) to eliminate tumor cells. This guide will compare the preclinical and clinical data available for XmAb808 and enoblituzumab to highlight their distinct mechanisms and potential therapeutic advantages.

Mechanism of Action

XmAb808: A T-Cell Co-stimulatory Bispecific Antibody

XmAb808 is a 2+1 bispecific antibody, featuring two binding domains for the tumor-associated antigen B7-H3 and one for the T-cell co-stimulatory receptor CD28.[1] This design allows for high avidity binding to B7-H3-expressing tumor cells. The engagement of B7-H3 on the tumor cell and CD28 on the T cell brings the T cell into close proximity to the cancer cell and provides a critical "Signal 2" for T-cell activation.[1][2] This conditional activation is designed to be tumor-specific, minimizing off-target T-cell activation and potential systemic toxicity.[1]

XmAb808_Mechanism cluster_tumor Tumor Cell cluster_tcell T Cell cluster_activation T-Cell Activation Tumor B7-H3 Expressing Tumor Cell XmAb808 XmAb808 Tumor->XmAb808 B7-H3 Binding (2x) TCell T Cell TCR TCR CD28 CD28 TCR->Tumor Signal 1 (Antigen Recognition) Activation T-Cell Activation (Signal 2) CD28->Activation XmAb808->CD28 CD28 Binding (1x) Cytotoxicity Tumor Cell Lysis Activation->Cytotoxicity

Diagram 1: Mechanism of Action of XmAb808.
Conventional Anti-B7-H3 Monoclonal Antibodies: Enoblituzumab

Enoblituzumab is a humanized IgG1 monoclonal antibody that targets B7-H3.[3][4] Its primary mechanism of action is believed to be the induction of ADCC.[5] The Fc portion of enoblituzumab is engineered to have an increased affinity for the activating Fcγ receptor IIIA (CD16A) on immune effector cells, such as natural killer (NK) cells, and a decreased affinity for the inhibitory FcγRIIB (CD32B).[5] This enhanced engagement of effector cells leads to a more potent killing of B7-H3-expressing tumor cells.

Enoblituzumab_Mechanism cluster_tumor Tumor Cell cluster_nkcell NK Cell cluster_adcc ADCC Tumor B7-H3 Expressing Tumor Cell Enoblituzumab Enoblituzumab Tumor->Enoblituzumab B7-H3 Binding NKCell NK Cell CD16A CD16A (FcγRIIIA) ADCC Antibody-Dependent Cell-Mediated Cytotoxicity CD16A->ADCC Enoblituzumab->CD16A Fc Binding Lysis Tumor Cell Lysis ADCC->Lysis

Diagram 2: Mechanism of Action of Enoblituzumab.

Preclinical Efficacy

XmAb808

In preclinical studies, XmAb808 has demonstrated potent, tumor-selective T-cell co-stimulation. In vitro assays have shown that XmAb808 can stimulate the secretion of IL-2 and IFNγ from T cells when co-cultured with B7-H3-positive cancer cells.[6][7] In vivo studies using human tumor xenograft models in mice engrafted with human immune cells showed that XmAb808, in combination with an anti-PD-1 antibody, led to significant tumor growth inhibition compared to either agent alone.[1][7][8]

Enoblituzumab

Preclinical studies with enoblituzumab have demonstrated its ability to induce ADCC against various B7-H3-expressing tumor cell lines.[4] In mouse xenograft models of renal and bladder carcinoma, weekly administration of enoblituzumab resulted in sustained tumor growth inhibition.[4]

Clinical Efficacy

XmAb808

XmAb808 is currently being evaluated in a Phase 1, first-in-human, open-label, dose-finding and expansion study in combination with pembrolizumab in patients with advanced solid tumors (NCT05585034).[9][10] As of early 2025, the dose-escalation portion of the study is complete, and a maximum tolerated dose has not been reached.[11] However, two dose-limiting toxicities (an infusion-related reaction and immune-related hepatitis with grade 4 liver enzyme elevations) have been reported.[12] Xencor has stated they do not plan to initiate expansion cohorts in combination with pembrolizumab and are evaluating potential combinations with CD3 T-cell engaging bispecific antibodies.[2][12] Specific efficacy data, such as objective response rates (ORR), have not yet been publicly released.

Enoblituzumab

Enoblituzumab has been evaluated in several clinical trials. In a Phase 1/2 study in combination with pembrolizumab (NCT02475213), the following ORRs were observed in checkpoint inhibitor-naïve patients:

  • Head and Neck Squamous Cell Carcinoma (HNSCC): 33.3% (6 out of 18 evaluable patients)

  • Non-Small Cell Lung Cancer (NSCLC): 35.7% (5 out of 14 evaluable patients)

In a Phase 2 trial (NCT02923180) of neoadjuvant enoblituzumab in patients with high-risk localized prostate cancer, 66% of patients had an undetectable PSA level at 12 months post-surgery.[5]

Comparative Data Summary

FeatureXmAb808Enoblituzumab
Target(s) B7-H3 and CD28B7-H3
Mechanism of Action Conditional T-cell co-stimulationAntibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Preclinical Efficacy T-cell activation, tumor growth inhibition in xenograft models (especially in combination with anti-PD-1)[1][7][8]ADCC induction, tumor growth inhibition in xenograft models[4]
Clinical Development Stage Phase 1 (in combination with pembrolizumab)[9]Phase 1 and 2 (monotherapy and in combination)
Reported Clinical Efficacy Data not yet publicly availableHNSCC (with pembrolizumab): 33.3% ORRNSCLC (with pembrolizumab): 35.7% ORRProstate Cancer (neoadjuvant): 66% with undetectable PSA at 12 months[5]
Safety Profile Dose-limiting toxicities observed (infusion-related reaction, immune-related hepatitis)[12]Generally well-tolerated, with infusion-related reactions being the most common adverse events.[13][14]

Experimental Protocols

XmAb808 Preclinical Xenograft Study

A representative preclinical xenograft study for XmAb808 would involve the following steps:

XmAb808_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring and Analysis node1 Immunodeficient Mice (e.g., NSG) node2 Engraftment with Human B7-H3+ Tumor Cells (e.g., MDA-MB-231-GFP) node1->node2 node3 Engraftment with Human Peripheral Blood Mononuclear Cells (PBMCs) node2->node3 node4 Vehicle Control node5 XmAb808 Monotherapy node6 Anti-PD-1 Monotherapy node7 XmAb808 + Anti-PD-1 Combination node8 Tumor Volume Measurement node4->node8 node5->node8 node6->node8 node7->node8 node9 Analysis of Tumor-Infiltrating Lymphocytes (TILs) node8->node9 node10 Cytokine Profiling node9->node10

Diagram 3: Representative Experimental Workflow for XmAb808 Preclinical Study.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., NOD-scid gamma mice) are used to prevent rejection of human cells.

  • Tumor Cell Implantation: Human cancer cells expressing B7-H3 (e.g., pp65-MDA-MB-231-GFP breast cancer cells) are implanted subcutaneously into the mice.[1]

  • Human Immune System Reconstitution: Once tumors are established, human peripheral blood mononuclear cells (PBMCs) are injected into the mice to create a humanized immune system.

  • Treatment: Mice are randomized into different treatment groups: vehicle control, XmAb808 alone, a conventional monoclonal antibody (e.g., anti-PD-1) alone, and the combination of XmAb808 and the conventional antibody.[1]

  • Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors are excised for analysis of immune cell infiltration and cytokine production.

Enoblituzumab In Vitro ADCC Assay

Methodology:

  • Target Cells: B7-H3-positive human cancer cells are used as target cells.

  • Effector Cells: Human PBMCs or isolated NK cells are used as effector cells.

  • Assay: Target cells are labeled with a fluorescent dye (e.g., Calcein AM). Labeled target cells are co-cultured with effector cells at various effector-to-target ratios in the presence of increasing concentrations of enoblituzumab or a control antibody.

  • Readout: Cell lysis is quantified by measuring the release of the fluorescent dye from the target cells into the supernatant using a fluorescence plate reader. The percentage of specific lysis is calculated to determine the ADCC activity.

Conclusion

XmAb808 represents a next-generation immunotherapy approach that leverages a bispecific format to induce a tumor-conditional T-cell co-stimulatory signal. This mechanism is distinct from conventional anti-B7-H3 monoclonal antibodies like enoblituzumab, which primarily rely on ADCC. While early clinical data for enoblituzumab in combination with checkpoint inhibitors have shown promising response rates in certain solid tumors, the clinical efficacy of XmAb808 is still under investigation. The preclinical data for XmAb808 suggest a potent anti-tumor activity, particularly in combination with other immunotherapies. The ongoing and future clinical trials for XmAb808 will be crucial in determining its therapeutic potential and how it compares to existing treatment options. The distinct mechanisms of action of these two antibody formats may offer different therapeutic advantages in various tumor types and patient populations.

References

Validation of T-808 PET Imaging with Postmortem Histopathology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [¹⁸F]T-808 positron emission tomography (PET) imaging results with postmortem histopathology, offering insights into its performance for in-vivo quantification of tau pathology. Drawing from available data, this document summarizes the validation of T-808 and compares it with its close analog, [¹⁸F]T807 (Flortaucipir), which has more extensive validation data.

Performance of [¹⁸F]T-808 in Preclinical and Early Clinical Studies

[¹⁸F]T-808 is a second-generation tau PET tracer developed for the in-vivo imaging of paired helical filament (PHF)-tau aggregates, a hallmark of Alzheimer's disease and other tauopathies. Preclinical studies have demonstrated its potential as a specific and selective probe for tau pathology.

A key study directly validating [¹⁸F]T-808 PET imaging with postmortem analysis was presented at the Alzheimer's Association International Conference in 2013. In a case study, an 85-year-old individual underwent an [¹⁸F]T-808 PET scan two weeks prior to death. The subsequent autopsy revealed a strong correlation between the in-vivo PET signal and the postmortem histopathological findings. The areas showing high tracer retention on the PET scan corresponded directly with the locations of dense neurofibrillary tangles (NFTs) identified during the brain tissue examination.[1] This provided early, direct evidence of [¹⁸F]T-808's ability to accurately detect tau pathology in the living brain.

While detailed quantitative data from this specific case study is not widely published in peer-reviewed literature, the findings were described as showing "good agreement" between the two methodologies.[1] The PET scan accurately reflected the Braak stage V/VI pathology observed at autopsy, with sparing of the sensorimotor cortex, a pattern consistent with advanced Alzheimer's disease.[1]

Comparison with [¹⁸F]T807 (Flortaucipir)

[¹⁸F]T807, also known as Flortaucipir or AV-1451, is a close chemical analog of T-808 and was developed by the same research group. It has been more extensively studied and has undergone rigorous postmortem validation. The findings from Flortaucipir studies provide a valuable benchmark for understanding the potential of T-808.

Feature[¹⁸F]T-808[¹⁸F]T807 (Flortaucipir)
Binding Affinity (Kd) 22 nM15 nM
Selectivity for Tau over Aβ ~27-fold~25-fold
Postmortem Validation Limited published quantitative data; a case study showed strong qualitative correlation.[1]Multiple studies with quantitative correlation between in-vivo PET signal (SUVR) and postmortem tau pathology (immunohistochemistry).
Off-target Binding Preclinical studies suggest low off-target binding.Known off-target binding in the basal ganglia, choroid plexus, and meninges.

Experimental Protocols

Detailed experimental protocols for the direct validation of [¹⁸F]T-808 PET with histopathology are not extensively available in published literature. However, based on standard methodologies used in similar studies with [¹⁸F]T807, the following protocols can be inferred.

[¹⁸F]T-808 PET Imaging Protocol (Inferred)
  • Radiotracer Administration: Intravenous bolus injection of approximately 370 MBq (10 mCi) of [¹⁸F]T-808.

  • Uptake Period: A 40-80 minute uptake period to allow for tracer distribution and binding to tau aggregates.

  • Image Acquisition: A 20-30 minute PET scan is acquired. For longitudinal studies, dynamic scanning may be performed.

  • Image Processing: PET images are co-registered with the subject's MRI for anatomical reference. Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in regions of interest to a reference region with low tau pathology, such as the cerebellum.

Postmortem Histopathology Protocol (Inferred)
  • Brain Tissue Collection: Following autopsy, the brain is fixed in formalin and sectioned.

  • Immunohistochemistry (IHC): Brain sections are stained with antibodies specific for phosphorylated tau (e.g., AT8).

  • Digital Pathology: Stained slides are digitized for quantitative analysis.

  • Quantitative Analysis: The density of neurofibrillary tangles and neuropil threads is quantified in various brain regions.

  • Correlation Analysis: The quantitative histopathology data is statistically correlated with the SUVR values from the corresponding brain regions on the antemortem PET scans.

Experimental Workflow

The following diagram illustrates the general workflow for validating a tau PET tracer like [¹⁸F]T-808 with postmortem histopathology.

G cluster_invivo In-Vivo PET Imaging cluster_postmortem Postmortem Analysis cluster_validation Validation & Correlation p1 Patient Recruitment & Consent p2 [¹⁸F]T-808 Administration p1->p2 p3 PET/CT or PET/MR Scan p2->p3 p4 Image Reconstruction & Processing p3->p4 p5 SUVR Quantification p4->p5 c1 Statistical Correlation Analysis p5->c1 SUVR Data a1 Brain Autopsy a2 Tissue Fixation & Sectioning a1->a2 a3 Immunohistochemistry (e.g., AT8) a2->a3 a4 Digital Slide Scanning a3->a4 a5 Quantitative Histopathology a4->a5 a5->c1 Pathology Data c2 Validation of PET Signal c1->c2

Caption: Workflow for T-808 PET validation.

Signaling Pathway Context

The development of tau PET tracers like T-808 is rooted in the understanding of the molecular pathogenesis of tauopathies. The following diagram illustrates a simplified pathway leading to the formation of neurofibrillary tangles, the target of T-808.

G cluster_pathway Tau Pathology Pathway Tau Soluble Tau Protein Phosphatases Phosphatases (e.g., PP2A) Tau->Phosphatases Dephosphorylation pTau Hyperphosphorylated Tau Oligomers Tau Oligomers pTau->Oligomers Aggregation PHF Paired Helical Filaments Oligomers->PHF Aggregation NFTs Neurofibrillary Tangles PHF->NFTs Aggregation Kinases Kinases (e.g., GSK3β) Kinases->Tau Phosphorylation T808 [¹⁸F]T-808 PET Tracer This compound->NFTs Binding Target

Caption: Simplified tau aggregation pathway.

Conclusion

The available evidence, primarily from a key case study, indicates a strong qualitative correlation between in-vivo [¹⁸F]T-808 PET imaging and postmortem histopathology, supporting its validity as a tau imaging agent. While comprehensive quantitative data from a cohort of subjects is not as readily available as for its counterpart, [¹⁸F]T807 (Flortaucipir), the initial findings are promising. For researchers and drug development professionals, [¹⁸F]T-808 represents a valuable tool for the non-invasive assessment of tau pathology. Further publications of detailed quantitative validation studies will be crucial for its broader application in clinical trials and research.

References

Benchmarking MOF-808 catalytic activity for a specific reaction

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of heterogeneous catalysis, Metal-Organic Frameworks (MOFs) have emerged as a class of materials with exceptional potential. Among them, MOF-808, a zirconium-based MOF, has garnered significant attention due to its high density of accessible Lewis acid sites, robust structure, and favorable porosity. This guide provides a comparative analysis of MOF-808's catalytic activity across various chemical transformations, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive performance benchmark.

Acetalization of Benzaldehyde with Methanol

The acetalization of aldehydes and ketones is a fundamental reaction in organic synthesis, often used for protecting carbonyl groups. The catalytic performance of MOF-808 and its derivatives in the acetalization of benzaldehyde with methanol has been a subject of detailed investigation.

A study comparing isostructural MOF-808 with different metal centers (Zr, Hf, and Ce) revealed that the cerium-based variant, MOF-808-Ce, exhibited significantly higher catalytic activity.[1] This superior performance, achieving over 80% conversion in just ten minutes, was attributed to a higher number of defects in the material, leading to a greater availability of catalytic sites.[1] In contrast, the zirconium and hafnium analogues demonstrated considerably lower initial reaction rates.[1]

Further modifications to the MOF-808 structure, such as the introduction of sulfate groups (MOF-808-SO4-Zr), have been shown to create a superacid catalyst.[2] This sulfated MOF-808 achieved a benzaldehyde conversion of over 90% within 60 minutes, a stark contrast to the negligible activity of the parent MOF-808-Zr under the same conditions.[2] The enhanced activity is linked to the presence of strong acid sites, as confirmed by temperature-programmed desorption studies.[2]

A solvent-free approach to synthesizing a defect-rich MOF-808(Zr) has also been reported to dramatically boost its catalytic performance in this reaction. This catalyst, denoted as MOF-808(Zr)-F, was capable of converting 95% of benzaldehyde in a mere 90 seconds at 30°C, achieving a remarkable turnover frequency (TOF) of 3451 h⁻¹ and an activity of 15,184 mmol·g⁻¹·h⁻¹.[3]

Table 1: Comparative Catalytic Activity in the Acetalization of Benzaldehyde with Methanol

CatalystConversion (%)Reaction TimeInitial Rate (mol meq⁻¹ h⁻¹)Key Findings
MOF-808-Ce>8010 min109.9Higher number of defects leads to more catalytic sites.[1]
MOF-808-Zr<360 min1.69Minimal catalytic activity.[1][2]
MOF-808-Hf<1460 min1.82Low conversion compared to Ce and sulfated Zr variants.[1][2]
MOF-808-SO₄-Zr>9060 min261Sulfation creates strong acid sites, significantly boosting activity.[2]
MOF-808(Zr)-F9590 s-Defect-rich structure leads to exceptionally high activity.[3]

Ring-Opening Aminolysis of Epoxides

The ring-opening of epoxides with amines is a crucial step in the synthesis of β-amino alcohols, which are important building blocks in pharmaceuticals. MOF-808 has been demonstrated as an effective catalyst for this class of reactions, showing superior activity compared to other well-known MOFs like UiO-66-NH₂.[4]

In the reaction between styrene oxide and aniline, MOF-808 achieved an 82.9% conversion in 6 hours using ethanol as a solvent, significantly outperforming UiO-66-NH₂.[4] The choice of solvent was found to be critical, with ethanol proving more effective than acetonitrile.[4] Similarly, for the reaction of cyclohexene oxide with aniline, MOF-808 catalyzed an 88.3% conversion in 24 hours in ethanol.[4] A key advantage of MOF-808 in these reactions is its high stability and reusability, maintaining around 90% conversion over 20 reaction cycles without a significant loss of activity.[4]

Table 2: Catalytic Performance in the Ring-Opening of Epoxides with Aniline

CatalystSubstrateSolventConversion (%)Reaction Time (h)
MOF-808 Styrene OxideEthanol (0.5 mL)82.96
MOF-808 Styrene OxideEthanol (0.5 mL)86.124
UiO-66-NH₂Styrene OxideEthanol (1.5 mL)61.76
MOF-808 Cyclohexene OxideEthanol (0.5 mL)88.324
MOF-808 Cyclohexene OxideAcetonitrile (1.5 mL)78.424

Direct Synthesis of Dimethyl Carbonate (DMC) from CO₂ and Methanol

MOF-808 has also been explored as a catalyst for the direct synthesis of dimethyl carbonate (DMC) from CO₂ and methanol, a green chemistry route to a valuable product. By adjusting the molar ratio of the precursors during synthesis, a series of MOF-808-X materials were produced. MOF-808-4, with an optimized structure, exhibited the best catalytic activity, achieving a DMC yield of 21.5%.[5] This performance was superior to that of the well-studied UiO-66, which was attributed to the larger micropore size of MOF-808-4, allowing for better accessibility of reactants to the active sites.[5]

Experimental Workflow and Protocols

The following section details a generalized experimental workflow for evaluating the catalytic activity of MOF-808, followed by specific protocols for the reactions discussed.

experimental_workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Analysis & Post-Reaction synthesis MOF-808 Synthesis activation Catalyst Activation synthesis->activation characterization Characterization (PXRD, TGA, N₂ adsorption) activation->characterization reactor Load Reactor: - MOF-808 Catalyst - Reactants - Solvent characterization->reactor Catalyst Ready reaction Run Reaction: - Controlled Temperature - Stirring reactor->reaction sampling Take Aliquots at Different Time Intervals reaction->sampling analysis Product Analysis (GC, HPLC) sampling->analysis Analyze Products recovery Catalyst Recovery (Centrifugation, Washing) analysis->recovery reuse Catalyst Reusability Test recovery->reuse post_characterization Post-Reaction Characterization reuse->post_characterization post_characterization->synthesis Inform Further Synthesis

Caption: Generalized experimental workflow for benchmarking the catalytic activity of MOF-808.

Experimental Protocols

1. Acetalization of Benzaldehyde with Methanol (General Procedure):

  • Catalyst Preparation: MOF-808 materials are typically synthesized via solvothermal methods, followed by activation to remove solvent molecules from the pores. For sulfated MOF-808, a post-synthetic modification step with sulfuric acid is performed.

  • Reaction Setup: In a typical experiment, the MOF-808 catalyst is added to a glass reactor containing methanol and an internal standard such as naphthalene.[1] The mixture is stirred, and the reaction is initiated by the addition of benzaldehyde.[1]

  • Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 30°C) with constant stirring (e.g., 500 rpm).[1][3]

  • Analysis: Aliquots of the reaction mixture are withdrawn at different time intervals and analyzed by gas chromatography (GC) to determine the conversion of benzaldehyde and the yield of the acetal product.[1]

  • Catalyst Reusability: After the reaction, the catalyst is recovered by centrifugation, washed with a solvent like acetone, and dried before being used in subsequent reaction cycles.[1]

2. Ring-Opening Aminolysis of Epoxides with Aniline (General Procedure):

  • Catalyst Preparation: MOF-808 is synthesized and activated.

  • Reaction Setup: The epoxide substrate (e.g., styrene oxide or cyclohexene oxide), aniline, and the MOF-808 catalyst are combined in a reactor with a suitable solvent (e.g., ethanol or acetonitrile).[4]

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 70°C) and stirred.[4]

  • Analysis: The progress of the reaction is monitored over time to determine the conversion of the epoxide.

  • Catalyst Reusability: The MOF-808 catalyst is recovered after the reaction, washed, and reused for multiple cycles to assess its stability and long-term performance.[4]

Signaling Pathways and Reaction Mechanisms

The high catalytic activity of MOF-808 is generally attributed to the presence of Lewis acidic zirconium sites on the Zr₆ clusters that form the nodes of the framework. In the case of defect-rich MOF-808, the increased number of terminal Zr-OH/OH₂ groups on the Zr-O clusters plays a crucial role. For instance, in oxidative desulfurization reactions, these sites are believed to react with an oxidant like H₂O₂ to form peroxo-zirconium species, which are the active oxidizing agents.[3] For acid-catalyzed reactions like acetalization, these open metal sites act as Lewis acid centers that activate the carbonyl group of the aldehyde, facilitating nucleophilic attack by the alcohol.

acetalization_mechanism cluster_mof MOF-808 Active Site cluster_reaction Reaction Pathway mof_site Zr-OH (Lewis Acid Site) activation Carbonyl Activation mof_site->activation Coordinates with benzaldehyde Benzaldehyde benzaldehyde->activation nucleophilic_attack Nucleophilic Attack activation->nucleophilic_attack methanol Methanol methanol->nucleophilic_attack second_attack Second Methanol Attack methanol->second_attack hemiacetal Hemiacetal Formation nucleophilic_attack->hemiacetal proton_transfer Proton Transfer hemiacetal->proton_transfer water_elimination Water Elimination proton_transfer->water_elimination water_elimination->second_attack acetal Acetal Product second_attack->acetal

Caption: Simplified reaction pathway for the MOF-808 catalyzed acetalization of benzaldehyde.

References

A Comparative Analysis of IR-808 and ICG for In Vivo Imaging: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is critical for the success of in vivo imaging studies. This guide provides a comprehensive comparison of two commonly used cyanine dyes, IR-808 and Indocyanine Green (ICG), to aid in making an informed decision for specific research applications.

This objective analysis delves into the key performance characteristics of IR-808 and ICG, including their fluorescence properties, stability, and in vivo performance metrics such as signal intensity, tumor-to-background ratio, and biodistribution. The information presented is supported by experimental data from published studies to provide a reliable basis for comparison.

Key Performance Characteristics at a Glance

PropertyIR-808 (and its analogue IR-820)Indocyanine Green (ICG)
Excitation Maximum (in vivo) ~780-808 nm~780 nm
Emission Maximum (in vivo) ~830 nm~820 nm
In Vivo Stability Higher stability with a longer degradation half-time.[1]Prone to faster degradation and photobleaching.[2]
Fluorescence Signal Intensity Significantly more intense fluorescence signal 24 hours post-injection.[1]Lower signal intensity at later time points due to rapid clearance.
Tumor-to-Background Ratio Demonstrates tumor-targeted accumulation with signals visible up to 72 hours post-injection.[3]Can achieve good tumor-to-background ratios, but has a shorter observation window.
Clearance Primarily through the hepatobiliary system.[3]Rapidly cleared from circulation exclusively by the liver into the bile.
Photostability More resistant to photobleaching.Exhibits almost complete fluorescence quenching within 5 minutes of 808 nm laser irradiation.[2]

In Vivo Performance Comparison

A direct comparison of IR-808 and ICG for in vivo imaging reveals distinct advantages for each, largely dependent on the desired imaging window and application.

A study comparing the closely related dye IR-820 with ICG in rats demonstrated that IR-820 resulted in a significantly more intense fluorescence signal and a significantly higher dye content in organs 24 hours after intravenous administration.[1] While ICG is known for its rapid clearance, which can be advantageous for certain dynamic imaging studies, IR-808 and its analogs exhibit prolonged retention in vivo, allowing for imaging at later time points.

In a study involving an IR-808 conjugate (IR-808-DOTA), fluorescence signals in tumor tissues were observed at 6 hours post-injection, peaked at 24 hours, and were still visible at 72 hours.[3] The variation trend of the signal from the IR-808 conjugate in the tumor was consistent with that of unconjugated IR-808.[3] This prolonged tumor accumulation of IR-808 can lead to an improved tumor-to-background ratio over time as the dye clears from non-target tissues.

Conversely, ICG's rapid clearance by the liver means that the optimal window for tumor imaging is typically shorter. However, this rapid clearance also minimizes long-term background fluorescence.

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo imaging experiments. Below are representative protocols for studies involving IR-808 and ICG.

In Vivo Imaging Protocol for IR-808

This protocol is based on a study evaluating a tumor-tracking cyanine dye.[3]

  • Animal Model: MCF-7 tumor-bearing mice.

  • Dye Administration: A single intravenous injection of IR-808 (20 μ g/mouse ).

  • Imaging System: An in vivo near-infrared fluorescence imaging system.

  • Image Acquisition: Representative NIR fluorescence images are acquired at various time points post-injection (e.g., 6, 24, 48, and 72 hours).

  • Data Analysis: Regions of interest (ROIs) are drawn over the tumor and normal tissue (e.g., ear) to measure fluorescence signal intensity. The tumor-to-background ratio is calculated by dividing the average fluorescence intensity of the tumor ROI by that of the normal tissue ROI.

  • Biodistribution Analysis: At the final time point, mice are euthanized, and major organs and the tumor are dissected for ex vivo fluorescence imaging to determine the dye distribution.

In Vivo Imaging Protocol for ICG

This protocol is based on a study assessing the therapeutic effects of near-infrared photoimmunotherapy.[4]

  • Animal Model: Athymic nude mice bearing unilateral flank tumors.

  • Dye Preparation: ICG is dissolved in a 1:4 mixture of H₂O:PBS to yield solutions of desired concentrations (e.g., 0.25, 0.08, and 0.025 mg/mL).

  • Dye Administration: ICG is injected intravenously through the tail vein at doses of 1, 0.3, or 0.1 mg/kg.

  • Imaging System: A real-time video monitoring system with excitation and emission wavelengths suitable for ICG (peak excitation: ~780 nm; peak emission: ~830 nm).

  • Image Acquisition: Mice are recorded for 30 seconds during injection and at 15, 30, and 60 minutes post-injection.

  • Data Analysis: The tumor-to-background ratio is calculated by measuring the fluorescence intensity of the tumor and a contralateral background region.

Visualizing the Workflow

To better understand the process of in vivo fluorescence imaging, the following diagram illustrates a typical experimental workflow.

InVivo_Imaging_Workflow General Workflow for In Vivo Fluorescence Imaging cluster_preparation Preparation Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase animal_model Animal Model Preparation (e.g., Tumor Implantation) injection Intravenous Dye Administration animal_model->injection dye_prep Fluorescent Dye Preparation (IR-808 or ICG) dye_prep->injection imaging In Vivo Fluorescence Imaging (Acquisition at Multiple Time Points) injection->imaging roi_analysis Region of Interest (ROI) Analysis (Tumor vs. Background) imaging->roi_analysis biodistribution Ex Vivo Biodistribution (Organ Imaging) imaging->biodistribution quantification Data Quantification (Signal Intensity, TBR) roi_analysis->quantification biodistribution->quantification

Caption: Workflow of in vivo fluorescence imaging.

Signaling Pathway Considerations

While IR-808 and ICG are primarily used as imaging agents and do not directly modulate specific signaling pathways in the same way a therapeutic drug would, their accumulation in tumors is often dependent on the enhanced permeability and retention (EPR) effect. This passive targeting mechanism is a hallmark of solid tumors.

EPR_Effect_Pathway Enhanced Permeability and Retention (EPR) Effect bloodstream Dye in Bloodstream (IR-808 or ICG) leaky_vasculature Leaky Tumor Vasculature bloodstream->leaky_vasculature Extravasation tumor_interstitium Accumulation in Tumor Interstitium leaky_vasculature->tumor_interstitium impaired_drainage Impaired Lymphatic Drainage tumor_interstitium->impaired_drainage Reduced Clearance retention Prolonged Retention in Tumor tumor_interstitium->retention impaired_drainage->retention

Caption: The EPR effect pathway.

Conclusion

Both IR-808 and ICG are valuable tools for in vivo fluorescence imaging. The choice between them should be guided by the specific requirements of the study. ICG, with its rapid clearance and long history of clinical use, is well-suited for dynamic imaging applications where a short imaging window is sufficient. In contrast, IR-808 and its analogs offer superior stability and prolonged in vivo retention, making them ideal for studies requiring longer observation times and potentially higher tumor-to-background ratios at later time points. Researchers should carefully consider these factors to select the optimal imaging agent for their preclinical and translational research.

References

A Head-to-Head Examination of B7-H3 Targeted Therapies: XmAb808 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The B7-H3 (CD276) protein, a member of the B7 superfamily, has emerged as a compelling immuno-oncology target due to its overexpression across a wide range of solid tumors and its association with poor prognosis. This has spurred the development of various therapeutic modalities aimed at harnessing B7-H3 for anti-cancer activity. This guide provides a comparative analysis of XmAb808, a first-in-class B7-H3 x CD28 bispecific antibody, against other B7-H3 targeted therapies in development, with a focus on their distinct mechanisms of action, preclinical and clinical data, and experimental designs.

Executive Summary

B7-H3 targeted therapies are rapidly evolving, with antibody-drug conjugates (ADCs) currently leading in clinical development. These ADCs, such as Daiichi Sankyo's ifinatamab deruxtecan (DS-7300) and GSK's GSK'227, have demonstrated promising anti-tumor activity in various solid tumors. XmAb808, developed by Xencor, represents a differentiated approach by functioning as a T-cell co-stimulator, aiming to enhance the body's own immune response against B7-H3 expressing tumors. Another novel approach is exemplified by IBI3001, a bispecific ADC targeting both B7-H3 and EGFR.

Direct head-to-head clinical trial data is not yet available to definitively compare these therapies. This guide, therefore, synthesizes available preclinical and clinical data from separate studies to provide a preliminary comparative landscape.

Mechanism of Action

The fundamental difference between these therapies lies in their mechanism of engaging the B7-H3 target to elicit an anti-tumor effect.

XmAb808: A T-Cell Co-stimulatory Bispecific Antibody

XmAb808 is a bispecific antibody with a unique 2+1 format, featuring two binding domains for B7-H3 and one for the CD28 co-stimulatory receptor on T-cells[1][2]. T-cell activation requires two signals: "Signal 1" from the T-cell receptor (TCR) recognizing a specific antigen, and "Signal 2" from a co-stimulatory molecule like CD28[2]. Tumors often lack the ligands for CD28, leading to an incomplete T-cell response. XmAb808 is designed to provide this crucial "Signal 2" in a tumor-selective manner. By binding simultaneously to B7-H3 on tumor cells and CD28 on T-cells, it aims to amplify T-cell activation and cytotoxicity specifically at the tumor site[1][2].

XmAb808_Mechanism_of_Action cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_activation T-Cell Activation & Cytotoxicity Tumor B7-H3 XmAb808 XmAb808 (B7-H3 x CD28) Tumor->XmAb808 Binds B7-H3 (2 domains) TCell CD28 Activation Enhanced T-Cell Activation, Proliferation, and Tumor Cell Killing TCR TCR TCR->Tumor Signal 1 (Antigen Recognition) XmAb808->TCell Binds CD28 (1 domain) XmAb808->TCell Provides Signal 2 (Co-stimulation)

Diagram 1: Mechanism of Action of XmAb808.

Antibody-Drug Conjugates (ADCs): Targeted Chemotherapy Delivery

ADCs like DS-7300 and GSK'227 utilize a different strategy. They consist of a monoclonal antibody that specifically targets B7-H3, linked to a potent cytotoxic payload via a stable linker. Upon binding to B7-H3 on the tumor cell surface, the ADC is internalized, and the cytotoxic payload is released, leading to cancer cell death.

  • DS-7300 (Ifinatamab Deruxtecan): This ADC is composed of a humanized anti-B7-H3 IgG1 monoclonal antibody, a cleavable tetrapeptide-based linker, and a topoisomerase I inhibitor payload (deruxtecan, DXd).

  • GSK'227: This ADC consists of a fully human anti-B7-H3 monoclonal antibody covalently linked to a topoisomerase inhibitor payload.

IBI3001: A Bispecific Antibody-Drug Conjugate

IBI3001 represents a hybrid approach, functioning as a bispecific ADC. It is designed to simultaneously target both B7-H3 and the Epidermal Growth Factor Receptor (EGFR), another well-known cancer target. The payload is the topoisomerase I inhibitor exatecan. This dual-targeting strategy aims to enhance tumor cell binding and internalization, potentially leading to greater efficacy.

ADC_Mechanism_of_Action cluster_tumor Tumor Cell Tumor B7-H3 ADC ADC (e.g., DS-7300, GSK'227) Anti-B7-H3 Ab + Payload Tumor->ADC Binding Internalization Internalization ADC->Internalization Payload_Release Payload Release Internalization->Payload_Release Apoptosis Tumor Cell Apoptosis Payload_Release->Apoptosis Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Binding Assays (Flow Cytometry) CoCulture Co-culture Assays (PBMCs + Tumor Cells) Cytokine Cytokine Release (ELISA) CoCulture->Cytokine Cytotoxicity Cytotoxicity Assays CoCulture->Cytotoxicity Xenograft Tumor Xenograft Model (Immunodeficient Mice) Treatment Treatment Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement

References

Cross-Validation of T-808 Binding Affinity to Tau Aggregates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of tau aggregates are paramount in the research and development of diagnostics and therapeutics for tauopathies, including Alzheimer's disease. T-808 (also known as AV-680) has emerged as a significant radioligand for positron emission tomography (PET) imaging of tau pathology. This guide provides a comparative analysis of T-808's binding affinity to tau aggregates against other prominent alternatives, supported by experimental data and detailed methodologies.

Comparative Binding Affinity of Tau PET Tracers

The following table summarizes the in vitro binding affinities (Kd or Ki) of T-808 and selected alternative PET tracers for tau aggregates. Lower values indicate higher binding affinity.

TracerChemical ClassBinding Affinity (Kd/Ki, nM)Selectivity for Tau over AβKey Characteristics
T-808 (AV-680) Benzimidazole Pyrimidine~22~27-foldRapid brain uptake and washout.[1]
T-807 (AV-1451/Flortaucipir) Benzimidazole Pyrimidine~15~25-foldOne of the most widely used tau PET tracers; shows off-target binding to neuromelanin.[2]
MK-6240 Pyrido[2,3-d]pyrimidine~0.32 (temporal cortex), ~0.15 (parietal cortex)HighSecond-generation tracer with high affinity and specificity; shows different binding characteristics from first-generation tracers.
PBB3 Pyridinyl-butadienyl-benzothiazoleHigh affinity site: ~1.3~40-50-foldBinds to a wider range of tau pathologies, including those in non-AD tauopathies.
THK-5351 ArylquinolineTwo binding sites: Kd1 = ~5.6, Kd2 = ~1HighImproved pharmacokinetics and less white matter binding compared to earlier THK compounds.
FDDNP NaphthylethylideneLowLowFirst-generation tracer that binds to both tau and Aβ aggregates.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity studies. Below are protocols for key experiments used to characterize tau PET tracers.

In Vitro Autoradiography Binding Assay

This method is used to determine the binding affinity and specificity of a radiolabeled ligand (like [3H]-T-808) to tau aggregates in postmortem human brain tissue sections.

Materials:

  • Human brain tissue sections from Alzheimer's disease patients and healthy controls.

  • Radiolabeled tracer ([3H]-T-808).

  • Unlabeled tracer (for competition assays).

  • Binding buffer (e.g., Tris-HCl buffer with additives).

  • Washing buffer.

  • Phosphor imaging plates or film.

  • Scintillation counter.

Protocol:

  • Tissue Preparation: Cryosection postmortem human brain tissue (e.g., hippocampus, temporal cortex) at a thickness of 10-20 µm. Mount the sections on microscope slides.

  • Pre-incubation: Wash the tissue sections in buffer to remove endogenous ligands.

  • Incubation: Incubate the sections with increasing concentrations of the radiolabeled tracer ([3H]-T-808) to determine total binding. For non-specific binding, incubate adjacent sections with the radiolabeled tracer in the presence of a high concentration of the corresponding unlabeled tracer.

  • Washing: Wash the sections in ice-cold buffer to remove unbound radioligand.

  • Drying: Quickly dry the sections under a stream of cold, dry air.

  • Imaging: Expose the labeled sections to a phosphor imaging plate or autoradiographic film.

  • Quantification: Analyze the resulting images to quantify the amount of bound radioligand in specific brain regions.

  • Data Analysis: Perform saturation binding analysis to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, calculate the inhibition constant (Ki).

Thioflavin T (ThT) Fluorescence Assay

This assay is used to monitor the aggregation of tau protein in vitro and can be adapted to screen for inhibitors of tau aggregation.

Materials:

  • Recombinant tau protein (e.g., K18 fragment).

  • Aggregation-inducing agent (e.g., heparin).

  • Thioflavin T (ThT) stock solution.

  • Assay buffer (e.g., PBS).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing recombinant tau protein and an aggregation inducer in the assay buffer.

  • Incubation: Incubate the plate at 37°C with continuous shaking to promote aggregation.

  • ThT Addition: At specified time points, add ThT to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~480 nm.

  • Data Analysis: Plot the fluorescence intensity over time to monitor the kinetics of tau aggregation. The increase in fluorescence corresponds to the formation of β-sheet-rich tau aggregates.

Visualizing Key Processes

To better understand the context of T-808's application, the following diagrams illustrate the tau aggregation pathway and the general workflow for developing a PET tracer.

Tau_Aggregation_Pathway Tau Aggregation Signaling Pathway cluster_upstream Upstream Triggers cluster_kinases Kinase Activation cluster_tau Tau Pathology Amyloid-beta Oligomers Amyloid-beta Oligomers GSK3b GSK3β Amyloid-beta Oligomers->GSK3b Oxidative Stress Oxidative Stress MAPK MAPK Oxidative Stress->MAPK pTau Hyperphosphorylated Tau (pTau) GSK3b->pTau Phosphorylation CDK5 CDK5 CDK5->pTau Phosphorylation MAPK->pTau Phosphorylation Tau Soluble Tau Tau->pTau Oligomers Tau Oligomers pTau->Oligomers Aggregation PHF Paired Helical Filaments (PHFs) Oligomers->PHF NFTs Neurofibrillary Tangles (NFTs) PHF->NFTs

A simplified signaling pathway of tau aggregation.

PET_Tracer_Workflow PET Tracer Development Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Regulatory Approval & Use Compound_Screening Compound Screening Lead_Optimization Lead Optimization Compound_Screening->Lead_Optimization Radiolabeling Radiolabeling (e.g., with ¹⁸F) Lead_Optimization->Radiolabeling In_Vitro_Binding In Vitro Binding Assays (Affinity & Specificity) Radiolabeling->In_Vitro_Binding Animal_Models Preclinical Imaging (Animal Models) In_Vitro_Binding->Animal_Models Phase1 Phase I (Safety & Dosimetry) Animal_Models->Phase1 Phase2 Phase II (Efficacy & Optimal Imaging Protocol) Phase1->Phase2 Phase3 Phase III (Validation in Larger Cohorts) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Clinical_Use Clinical Use NDA->Clinical_Use

General workflow for PET tracer development.

References

Comparative study of pristine vs. defective MOF-808 for water adsorption

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of pristine versus defective MOF-808 reveals that the introduction of controlled defects into the metal-organic framework's structure significantly enhances its water adsorption capabilities and hydrolytic stability. This guide presents a comparative study for researchers, scientists, and drug development professionals, detailing the performance differences and the experimental data that supports these findings.

Defect-engineered MOF-808 exhibits a greater affinity for water molecules and improved stability in aqueous environments compared to its pristine counterpart. The presence of missing linkers in the MOF structure creates more accessible open metal sites, which act as primary adsorption centers for water. This enhanced performance, supported by experimental data, positions defective MOF-808 as a promising candidate for applications requiring efficient water capture and management.

Performance Data: Pristine vs. Defective MOF-808

The introduction of defects into the MOF-808 structure leads to notable changes in its physical and chemical properties. The following tables summarize the key quantitative data from comparative studies.

MaterialBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (Å)
Pristine MOF-8081910[1]0.76[1]15[1]
Defective MOF-808-OH2611[1]0.87[1]17[1]
Defective MOF-808-NH₂3085[1]0.95[1]17[1]
Pristine MOF-808 (MP)~1600[2]~0.65[2]-
Defective MOF-808 (MD)~1400[2]~0.55[2]-

Note: The properties of defective MOF-808 can vary depending on the method of defect creation. The first set of defective MOFs were synthesized by partially replacing the organic linker, leading to an increase in surface area and pore volume[1]. The second set (MP vs. MD) was created by modifying the metal-to-linker ratio, which resulted in a slight decrease in porosity but an increase in hydrophilicity[2].

MaterialWater AdsorptionHydrolytic Stability
Pristine MOF-808 (MP)Lower water uptakeLow, with significant loss of porosity after water exposure[2]
Defective MOF-808 (MD)Higher Henry's constant, indicating stronger affinity for water at low pressures[2]Systematically enhanced, retaining ~60% of its porosity after water adsorption[2]

The Impact of Defects on MOF-808's Water Adsorption Mechanism

The creation of defects in MOF-808, typically through the removal of organic linkers, exposes more zirconium metal clusters. These coordinatively unsaturated metal sites act as strong Lewis acids and are the primary interaction points for water molecules. This leads to a more hydrophilic framework with a higher affinity for water, especially at low relative pressures.

The following diagram illustrates the conceptual difference between pristine and defective MOF-808 and its effect on water adsorption.

MOF_Comparison cluster_pristine Pristine MOF-808 Synthesis cluster_defective Defective MOF-808 Synthesis cluster_properties Resulting Properties for Water Adsorption P_Zr ZrOCl₂·8H₂O P_Reaction Solvothermal Reaction (e.g., 1:1 metal:linker) P_Zr->P_Reaction P_Linker H₃BTC (Linker) P_Linker->P_Reaction P_Solvent DMF/Formic Acid P_Solvent->P_Reaction P_MOF Pristine MOF-808 P_Reaction->P_MOF P_Props Pristine MOF-808: - Fewer open metal sites - Lower hydrophilicity - Lower hydrolytic stability P_MOF->P_Props D_Zr ZrOCl₂·8H₂O D_Reaction Solvothermal Reaction (e.g., 3:1 metal:linker or linker replacement) D_Zr->D_Reaction D_Linker H₃BTC (Linker) D_Linker->D_Reaction D_Solvent DMF/Formic Acid D_Solvent->D_Reaction D_MOF Defective MOF-808 (Missing Linkers) D_Reaction->D_MOF D_Props Defective MOF-808: - More open metal sites - Higher hydrophilicity - Enhanced hydrolytic stability D_MOF->D_Props

Caption: Synthesis pathways and resulting properties of pristine vs. defective MOF-808.

Experimental Protocols

Synthesis of Pristine MOF-808 (MP)

A representative synthesis of pristine MOF-808 involves the following steps[2]:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) and 1,3,5-benzenetricarboxylic acid (H₃BTC) are used in a 1:1 molar ratio.

  • The reactants are dissolved in a mixture of dimethylformamide (DMF) and formic acid.

  • The solution is heated in an oven, for example, at 80°C for 72 hours[1] or for a longer duration of 7 days[2].

  • After cooling, the solid product is collected and washed sequentially with DMF and acetone.

  • The final product is dried under vacuum at an elevated temperature (e.g., 120°C) to remove residual solvent.

Synthesis of Defective MOF-808 (MD)

Defects can be introduced into the MOF-808 structure through several methods:

Method 1: Modifying Reactant Stoichiometry [2]

  • The synthesis procedure is similar to that of pristine MOF-808, but with an excess of the metal precursor. For instance, a ZrOCl₂·8H₂O to H₃BTC molar ratio of 3:1 is used.

  • The reaction time is often shorter, for example, 2 days.

Method 2: Mixed-Linker Approach [1]

  • A portion of the primary linker (H₃BTC) is replaced by a functionalized dicarboxylic acid, such as 5-hydroxyisophthalate or 5-aminoisophthalate. For example, 25 mol% of H₃BTC can be substituted.

  • The rest of the synthesis procedure follows that of the pristine MOF-808.

Water Vapor Adsorption Measurement

Water adsorption and desorption isotherms are typically measured using a gravimetric vapor sorption analyzer. A general protocol is as follows:

  • Activation: The MOF sample is first activated by heating under vacuum to remove any guest molecules from the pores.

  • Adsorption/Desorption: The sample is then exposed to a controlled flow of water vapor at a specific temperature (e.g., 298 K). The partial pressure of the water vapor is incrementally increased, and the weight change of the sample is recorded at each step until equilibrium is reached. This generates the adsorption isotherm. The partial pressure is then incrementally decreased to obtain the desorption isotherm.

  • Data Analysis: The amount of water adsorbed is plotted against the relative humidity (P/P₀) to generate the sorption isotherms. The Henry's constant (KH) can be calculated from the initial slope of the adsorption isotherm to quantify the material's affinity for water at low pressures. The cycling stability can be assessed by repeating the adsorption-desorption cycles and measuring the retention of the adsorption capacity.

References

Safety Operating Guide

Proper Disposal Procedures for T-808: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of T-808, a tau-selective Positron Emission Tomography (PET) ligand. Due to its nature as a radiolacer, specifically its common labeling with Fluorine-18 ([¹⁸F]), proper handling and disposal are critical to ensure laboratory safety and compliance with regulatory standards. This guide offers step-by-step procedures to minimize exposure and environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols for handling radiolabeled compounds. This includes wearing appropriate Personal Protective Equipment (PPE), such as a lab coat, safety goggles, and disposable gloves. All work with T-808 should be conducted in a designated radioactive materials area, preferably within a fume hood to prevent inhalation of any volatile compounds.

Quantitative Data for [¹⁸F] Decay

The primary hazard associated with T-808 is its radioactivity. Fluorine-18 has a relatively short half-life of approximately 109.8 minutes. This allows for a decay-in-storage approach to waste management. The following table outlines the estimated time required for [¹⁸F] to decay to a fraction of its initial activity.

Number of Half-LivesTime ElapsedPercentage of Original Activity Remaining
1~1.8 hours50%
2~3.7 hours25%
3~5.5 hours12.5%
4~7.3 hours6.25%
5~9.2 hours3.125%
6~11.0 hours1.5625%
7~12.8 hours0.78125%
10~18.3 hours~0.1%

Note: It is a general rule of thumb to allow for the decay of a short-lived radioisotope for at least 10 half-lives before disposal as non-radioactive waste.[1][2]

Experimental Protocol: Disposal of [¹⁸F]-T-808 Waste

The following protocol outlines the general steps for the safe disposal of T-808 waste, assuming it is labeled with [¹⁸F].

Materials:

  • Lead-lined or other appropriate shielded waste containers

  • Labels for radioactive waste

  • Geiger counter or other suitable radiation detection instrument

  • Standard laboratory cleaning and decontamination agents

Procedure:

  • Segregation of Waste: Immediately following the experimental procedure, all waste contaminated with T-808, including unused stock solutions, pipette tips, vials, and contaminated PPE, must be segregated from non-radioactive waste.[3]

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing T-808 in a designated, clearly labeled, and shielded container. Do not mix with other chemical waste.

    • Solid Waste: Place all contaminated solid waste (e.g., gloves, absorbent paper, plasticware) into a separate, shielded container specifically designated for solid radioactive waste.[1]

  • Decay-in-Storage:

    • Store the sealed and labeled waste containers in a designated and secure radioactive decay storage area. This area should be properly shielded to protect laboratory personnel from radiation exposure.

    • Allow the waste to decay for a minimum of 10 half-lives of [¹⁸F]. Based on the half-life of ~110 minutes, this corresponds to approximately 18.3 hours. For practical purposes and to ensure a significant reduction in radioactivity, a storage period of at least 24 hours is recommended.[2]

  • Radioactivity Monitoring:

    • After the decay period, use a calibrated radiation detector to monitor the external surface of the waste container and the waste itself.

    • The radioactivity level should be indistinguishable from background radiation.

  • Final Disposal:

    • Once the waste has been confirmed to be at background radiation levels, it can be disposed of as non-radioactive chemical waste.

    • Consult your institution's chemical hygiene plan and local regulations for the proper disposal of the non-radioactive chemical components of the T-808 solution.

    • Deface or remove any radioactive warning labels from the container before final disposal.

Decontamination Protocol

In the event of a spill of T-808, immediate decontamination is necessary.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: Cordon off the affected area to prevent the spread of contamination.

  • Absorb Liquid: Use absorbent materials (e.g., absorbent paper, spill pads) to soak up any liquid.

  • Cleaning:

    • For surfaces contaminated with tau aggregates, cleaning with a mixture of 0.2% (w/v) SDS and 0.3% (w/v) NaOH has been shown to be effective.[4]

    • Alternatively, commercially available radioactive decontamination solutions can be used.

    • Clean the affected area from the outside in, to avoid spreading the contamination.

  • Monitoring: After cleaning, monitor the area with a radiation detector to ensure all radioactive contamination has been removed.

  • Waste Disposal: All materials used for decontamination must be disposed of as radioactive waste following the procedures outlined above.

Disposal Workflow Diagram

T808_Disposal_Workflow T-808 Disposal Workflow cluster_collection Waste Collection cluster_decay Decay-in-Storage cluster_final_disposal Final Disposal segregate Segregate T-808 Waste collect_liquid Collect Liquid Waste in Shielded Container segregate->collect_liquid collect_solid Collect Solid Waste in Shielded Container segregate->collect_solid store Store in Designated Radioactive Area collect_liquid->store Label Container collect_solid->store Label Container decay Allow to Decay for >= 10 Half-Lives (~24 hours) store->decay monitor Monitor for Background Radioactivity decay->monitor dispose Dispose as Non-Radioactive Chemical Waste monitor->dispose

Caption: Workflow for the proper disposal of T-808.

Disclaimer: No specific Safety Data Sheet (SDS) for T-808 was publicly available at the time of this writing. The procedures outlined in this document are based on general best practices for the handling and disposal of [¹⁸F]-labeled radiopharmaceuticals. Researchers must consult and adhere to their institution's specific radiation safety and chemical hygiene plans, as well as all applicable local, state, and federal regulations.

References

Navigating the Safe Handling of T-808: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "T-808" is associated with multiple commercial products, each possessing distinct chemical properties and handling requirements. This guide primarily focuses on T-808, the tau-selective PET ligand , a substance pertinent to researchers, scientists, and drug development professionals in the field of Alzheimer's disease. For information on other products designated as T-808, such as thermal greases, silicate bonding agents, or industrial accelerators, it is imperative to consult their specific Safety Data Sheets (SDS).

This document provides essential safety and logistical information for the laboratory use of the T-808 PET ligand, a radiotracer labeled with Fluorine-18 ([¹⁸F]). Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Essential Safety Information: Personal Protective Equipment (PPE)

The primary hazard associated with [¹⁸F]T-808 is ionizing radiation. The selection of appropriate PPE is paramount to minimize exposure, in accordance with the ALARA (As Low As Reasonably Achievable) principle.

PPE CategorySpecificationPurpose
Body Laboratory CoatTo prevent contamination of personal clothing.
Lead ApronTo be worn when working with high activities of gamma-emitting radionuclides, although its effectiveness for the high-energy 511 keV photons from ¹⁸F is limited. Primary protection should come from shielding.
Hands Disposable Nitrile Gloves (double-gloving recommended)To protect against skin contamination. Gloves should be changed frequently.
Eyes Safety Glasses with Side Shields or GogglesTo protect the eyes from splashes of radioactive material.
Radiation Monitoring Whole-Body Dosimeter (e.g., TLD badge)To monitor and record cumulative radiation dose.
Ring DosimeterTo measure radiation exposure to the hands, which are often closest to the radioactive source.

Experimental Protocol: Handling [¹⁸F]T-808 in a Laboratory Setting

The following is a generalized protocol for the safe handling of [¹⁸F]T-808 in a research laboratory. This protocol should be adapted to specific experimental needs and institutional guidelines.

1. Preparation and Pre-Handling:

  • Designated Work Area: All work with [¹⁸F]T-808 must be conducted in a designated and properly labeled radioactive materials work area, such as a fume hood or a hot cell.

  • Shielding: The work area should be equipped with appropriate shielding. Lead bricks are commonly used to attenuate the 511 keV gamma photons produced by positron annihilation.

  • Survey Meter: A calibrated survey meter (e.g., a Geiger-Müller counter) must be available and used to monitor for contamination before, during, and after the experiment.

  • Waste Containers: Prepare properly labeled radioactive waste containers for solid and liquid waste.

2. Handling the Radiotracer:

  • Receipt and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Aliquoting and Dilution: Use remote handling tools, such as tongs or forceps, to handle vials containing [¹⁸F]T-808. Perform all dilutions and aliquoting behind appropriate shielding.

  • Minimizing Exposure Time: Plan experiments to minimize the time spent in close proximity to the radioactive source.

  • Maximizing Distance: Whenever possible, increase the distance between yourself and the radioactive material.

3. Post-Handling and Decontamination:

  • Personal Survey: After handling [¹⁸F]T-808, thoroughly monitor your hands, lab coat, and work area for any contamination.

  • Decontamination: If contamination is found, decontaminate the area using appropriate radioactive decontamination solutions.

  • Hand Washing: Wash hands thoroughly after completing the work and before leaving the laboratory.

Disposal Plan for [¹⁸F]T-808

Due to its short half-life of approximately 110 minutes, [¹⁸F]T-808 is managed through a decay-in-storage program.

1. Waste Segregation:

  • Solid Waste: All contaminated solid waste (e.g., gloves, absorbent paper, plasticware) should be placed in a designated, labeled, and shielded radioactive waste container.

  • Liquid Waste: Contaminated liquid waste should be collected in a labeled and sealed container. Do not dispose of radioactive liquid waste down the sanitary sewer unless permitted by your institution's radiation safety program.

  • Sharps: Contaminated sharps (e.g., needles, syringes) must be placed in a designated, puncture-resistant radioactive sharps container.

2. Decay-in-Storage:

  • Store the segregated radioactive waste in a secure, shielded, and designated area.

  • The waste must be stored for a minimum of 10 half-lives (approximately 18.3 hours for ¹⁸F) to allow for sufficient decay.

  • After the decay period, the waste must be surveyed with a calibrated radiation detector to ensure that its radioactivity is indistinguishable from background levels.

3. Final Disposal:

  • Once confirmed to be at background levels, the waste can be disposed of as non-radioactive waste. All radioactive labels must be defaced or removed before disposal.

  • Consult your institution's Radiation Safety Officer for specific procedures and documentation requirements.

Visualizing the Workflow: Handling [¹⁸F]T-808

T808_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area setup_shielding Set Up Shielding prep_waste Prepare Waste Containers survey_meter Calibrate Survey Meter receive_inspect Receive & Inspect aliquot Aliquot & Dilute receive_inspect->aliquot experiment Perform Experiment aliquot->experiment survey_personnel Survey Personnel & Area experiment->survey_personnel segregate_waste Segregate Waste experiment->segregate_waste decontaminate Decontaminate (if needed) survey_personnel->decontaminate Contamination Found wash_hands Wash Hands survey_personnel->wash_hands No Contamination decontaminate->wash_hands decay_storage Decay-in-Storage (10 half-lives) segregate_waste->decay_storage survey_waste Survey Waste decay_storage->survey_waste final_disposal Final Disposal (as non-radioactive) survey_waste->final_disposal

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
T808
Reactant of Route 2
T808

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.